molecular formula C14H19BO2 B131868 4,4,5,5-Tetramethyl-2-(1-phenylvinyl)-1,3,2-dioxaborolane CAS No. 143825-84-7

4,4,5,5-Tetramethyl-2-(1-phenylvinyl)-1,3,2-dioxaborolane

Cat. No.: B131868
CAS No.: 143825-84-7
M. Wt: 230.11 g/mol
InChI Key: RMGBWPMWUZSIMH-UHFFFAOYSA-N
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Description

4,4,5,5-Tetramethyl-2-(1-phenylvinyl)-1,3,2-dioxaborolane is a useful research compound. Its molecular formula is C14H19BO2 and its molecular weight is 230.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-(1-phenylethenyl)-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C14H19BO2/c1-11(12-9-7-6-8-10-12)15-16-13(2,3)14(4,5)17-15/h6-10H,1H2,2-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMGBWPMWUZSIMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C(=C)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20452643
Record name 4,4,5,5-Tetramethyl-2-(1-phenylethenyl)-1,3,2-dioxaborolane
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Molecular Weight

230.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143825-84-7
Record name 4,4,5,5-Tetramethyl-2-(1-phenylethenyl)-1,3,2-dioxaborolane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Phenylvinylboronic acid, pinacol ester
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4,4,5,5-Tetramethyl-2-(1-phenylvinyl)-1,3,2-dioxaborolane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of 4,4,5,5-Tetramethyl-2-(1-phenylvinyl)-1,3,2-dioxaborolane. This versatile vinyl boronate ester serves as a key building block in organic synthesis, particularly in the construction of complex molecular architectures relevant to drug discovery and materials science.

Introduction

This compound, also known as 1-phenylvinylboronic acid pinacol ester, is an organoboron compound that has gained significant interest for its utility in palladium-catalyzed cross-coupling reactions. Its structure, featuring a stable pinacolato boronic ester and a reactive vinyl group, makes it an excellent reagent for introducing the 1-phenylvinyl moiety into a variety of organic substrates. This capability is particularly valuable in the synthesis of pharmaceuticals and functional materials where this structural motif is desired.

Boron-based compounds, in general, have become increasingly important in medicinal chemistry, offering unique properties that can enhance interactions with biological targets.[1] The stability and reactivity of boronic esters like the title compound make them indispensable tools for medicinal chemists.[1]

Synthesis

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, its synthesis can be reliably achieved through the catalytic hydroboration of phenylacetylene with pinacolborane (HBpin). This method is a well-established and efficient way to produce vinylboronate esters.

Proposed Synthetic Pathway: Catalytic Hydroboration

The most common and effective method for the synthesis of vinylboronate esters is the catalytic hydroboration of alkynes. In the case of this compound, this involves the addition of pinacolborane to phenylacetylene in the presence of a suitable catalyst.

Synthesis cluster_reactants Reactants Phenylacetylene Phenylacetylene Catalyst Catalyst (e.g., transition metal complex) Phenylacetylene->Catalyst + Pinacolborane Pinacolborane (HBpin) Pinacolborane->Catalyst + Product 4,4,5,5-Tetramethyl-2-(1-phenylvinyl) -1,3,2-dioxaborolane Catalyst->Product Hydroboration Solvent Anhydrous Solvent (e.g., Toluene, THF) Solvent->Catalyst

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Proposed)

This protocol is based on general procedures for the catalytic hydroboration of terminal alkynes.

Materials:

  • Phenylacetylene

  • Pinacolborane (HBpin)

  • Transition metal catalyst (e.g., a rhodium or iridium complex)

  • Anhydrous solvent (e.g., Toluene or THF)

  • Inert gas (Argon or Nitrogen)

Equipment:

  • Schlenk flask or a flame-dried, three-necked round-bottom flask

  • Magnetic stirrer

  • Inert gas line

  • Syringes for liquid transfer

Procedure:

  • Preparation: A Schlenk flask is charged with the catalyst under an inert atmosphere. Anhydrous solvent is added via cannula or syringe, and the mixture is stirred to dissolve the catalyst.

  • Addition of Reactants: Phenylacetylene is added to the flask via syringe. Pinacolborane is then added dropwise to the stirred solution at room temperature.

  • Reaction: The reaction mixture is stirred at room temperature or slightly elevated temperatures, and the progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the pure product.

Characterization

Spectroscopic Data (Predicted)

The following table summarizes the predicted and reference spectroscopic data for the characterization of the title compound.

Technique Predicted Data for 1-Phenylvinyl Isomer Reference Data for (E)-Styryl Isomer[2]
¹H NMR (CDCl₃) Multiplet at ~7.2-7.5 ppm (aromatic protons), two singlets for the vinyl protons, and a singlet at ~1.3 ppm for the methyl groups of the pinacol ester.Multiplet at 7.48-7.50 ppm (2H), multiplet at 7.29-7.35 ppm (3H), doublet at 7.47 ppm (1H, J=18.8 Hz), doublet at 6.17 ppm (1H, J=18.4 Hz), singlet at 1.31 ppm (12H).[2]
¹³C NMR (CDCl₃) Resonances in the aromatic region (~127-138 ppm), signals for the vinyl carbons, a signal for the carbon attached to boron, and signals for the pinacol ester carbons (~83 and ~25 ppm).Signals at 149.50, 137.41, 128.89, 128.56, 127.04, 83.35, and 24.81 ppm.[2]
Mass Spectrometry (GC-MS) Expected molecular ion peak (M+) corresponding to the molecular weight of C₁₄H₁₉BO₂.M+ m/z 230.2.[2]

Applications in Drug Development and Organic Synthesis

The primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction. This reaction is a powerful tool for forming carbon-carbon bonds and is widely used in the pharmaceutical industry to synthesize complex molecules.

Suzuki-Miyaura Cross-Coupling

In a typical Suzuki-Miyaura reaction, the vinyl boronate ester is coupled with an organic halide or triflate in the presence of a palladium catalyst and a base. This reaction allows for the efficient formation of a new carbon-carbon bond, incorporating the 1-phenylvinyl moiety into the target molecule.

SuzukiCoupling cluster_reactants Reactants VinylBoronate 4,4,5,5-Tetramethyl-2-(1-phenylvinyl) -1,3,2-dioxaborolane Catalyst Palladium Catalyst VinylBoronate->Catalyst + OrganicHalide Organic Halide/Triflate (R-X) OrganicHalide->Catalyst + Product Coupled Product (R-C(Ph)=CH₂) Catalyst->Product Suzuki-Miyaura Coupling Base Base (e.g., K₂CO₃, Cs₂CO₃) Base->Catalyst

Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.

Relevance to Drug Discovery

The ability to introduce the 1-phenylvinyl group is of significant interest in drug discovery for several reasons:

  • Scaffold Hopping and SAR Studies: It allows for the modification of lead compounds to explore structure-activity relationships (SAR).

  • Bioisosteric Replacement: The vinyl group can act as a bioisostere for other functional groups, potentially improving pharmacokinetic or pharmacodynamic properties.

  • Access to Novel Chemical Space: It enables the synthesis of novel molecular architectures that may exhibit desired biological activity.

Boron-containing compounds themselves are being explored as therapeutic agents for a range of diseases.[1]

Conclusion

This compound is a valuable synthetic intermediate with significant potential in organic synthesis and drug discovery. While detailed synthetic and characterization data for this specific isomer are not abundant in the literature, its preparation via catalytic hydroboration of phenylacetylene is a highly plausible and efficient route. The compound's utility in Suzuki-Miyaura cross-coupling reactions makes it a key tool for the construction of complex organic molecules, underscoring the growing importance of organoboron chemistry in modern science.

References

1H NMR and 13C NMR spectral data for 4,4,5,5-Tetramethyl-2-(1-phenylvinyl)-1,3,2-dioxaborolane

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 4,4,5,5-Tetramethyl-2-(1-phenylvinyl)-1,3,2-dioxaborolane and its Isomer

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for this compound. Due to the limited availability of specific spectral data for this exact isomer in the public domain, this guide presents the well-documented data for its close structural isomer, (E)-4,4,5,5-tetramethyl-2-styryl-1,3,2-dioxaborolane, as a reference. This is followed by a detailed prediction of the expected spectral characteristics for the target molecule, this compound. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry who utilize NMR spectroscopy for structural elucidation.

Introduction to the Analyte

This compound is a member of the vinyl boronate ester family, which are versatile reagents in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. The structural characterization of these compounds by NMR spectroscopy is crucial for confirming their identity and purity. The key structural features influencing the NMR spectra are the phenyl ring, the vinyl group, and the pinacolato boronic ester moiety.

¹H and ¹³C NMR Spectral Data

The following tables summarize the reported ¹H and ¹³C NMR spectral data for the reference compound, (E)-4,4,5,5-tetramethyl-2-styryl-1,3,2-dioxaborolane, and the predicted data for the target compound, this compound.

Reference Compound: (E)-4,4,5,5-tetramethyl-2-styryl-1,3,2-dioxaborolane

Table 1: ¹H NMR Spectral Data for (E)-4,4,5,5-tetramethyl-2-styryl-1,3,2-dioxaborolane

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
7.37d18.41HStyryl β-H
7.28m-5HPhenyl-H
6.15d18.41HStyryl α-H
1.31s-12HPinacol CH₃

Table 2: ¹³C NMR Spectral Data for (E)-4,4,5,5-tetramethyl-2-styryl-1,3,2-dioxaborolane

Chemical Shift (δ) ppmAssignment
149.7Styryl β-C
137.4Phenyl C1 (ipso)
129.7Phenyl C3/C5 (meta)
128.4Phenyl C2/C6 (ortho)
127.8Phenyl C4 (para)
118.0 (approx.)Styryl α-C (broad due to B-coupling)
83.3Pinacol C-O
24.8Pinacol CH₃
Predicted Spectral Data for this compound

The key difference in the structure of this compound is the substitution pattern on the vinyl group. This will lead to significant changes in the NMR spectrum, most notably the absence of coupling between vinyl protons and the appearance of two distinct vinyl proton signals.

Table 3: Predicted ¹H NMR Spectral Data for this compound

Predicted Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentRationale for Prediction
7.40 - 7.20m5HPhenyl-HSimilar to the reference compound.
~5.8s1HVinyl-H (geminal to phenyl)Deshielded by the phenyl group and the double bond. Appears as a singlet.
~5.6s1HVinyl-H (geminal to boronate)Shielded relative to the other vinyl proton. Appears as a singlet.
1.29s12HPinacol CH₃Similar to the reference compound.

Table 4: Predicted ¹³C NMR Spectral Data for this compound

Predicted Chemical Shift (δ) ppmAssignmentRationale for Prediction
~150Phenyl C1 (ipso)Attached to the vinyl group.
~145Vinyl C (quaternary, attached to phenyl)Deshielded quaternary carbon.
129 - 127Phenyl C2-C6Similar to the reference compound.
~125Vinyl CH₂Shielded relative to the substituted vinyl carbon.
~83.5Pinacol C-OSimilar to the reference compound.
~24.7Pinacol CH₃Similar to the reference compound.
Not observed (broad)Vinyl C (attached to Boron)The carbon directly attached to boron is often broadened to the point of being unobservable due to quadrupolar relaxation.

Experimental Protocols

A general protocol for obtaining ¹H and ¹³C NMR spectra for pinacol boronic esters is provided below.

Sample Preparation
  • Dissolution: Accurately weigh approximately 5-10 mg of the solid compound or dispense 10-20 µL of the liquid sample into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) to the NMR tube. Chloroform-d (CDCl₃) is a common choice for these types of compounds.

  • Homogenization: Cap the NMR tube and gently invert it several times or use a vortex mixer to ensure the sample is completely dissolved and the solution is homogeneous.

  • Filtering (Optional): If any solid particles are visible, filter the solution through a small plug of glass wool into a clean NMR tube.

NMR Data Acquisition
  • Instrumentation: The spectra are typically acquired on a 400 MHz or 500 MHz NMR spectrometer.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Number of Scans: 8 to 16 scans are usually sufficient.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 3-4 seconds.

    • Spectral Width: Approximately 16 ppm, centered around 6 ppm.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

    • Number of Scans: 1024 to 4096 scans are typically required due to the low natural abundance of ¹³C.

    • Relaxation Delay (d1): 2 seconds.

    • Acquisition Time (aq): 1-2 seconds.

    • Spectral Width: Approximately 220-250 ppm, centered around 100 ppm.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

    • Integrate the peaks in the ¹H spectrum.

Mandatory Visualizations

The following diagrams illustrate the logical workflow for NMR analysis and the general structure of the analyte.

NMR_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve homogenize Homogenize Solution dissolve->homogenize h1_nmr Acquire 1H NMR Spectrum homogenize->h1_nmr c13_nmr Acquire 13C NMR Spectrum homogenize->c13_nmr ft Fourier Transform h1_nmr->ft c13_nmr->ft phase Phase Correction ft->phase calibrate Chemical Shift Calibration phase->calibrate integrate Integration (1H) calibrate->integrate assign Peak Assignment & Structural Elucidation integrate->assign

Caption: A logical workflow for NMR spectral analysis.

Analyte_Structure cluster_label This compound structure_label

Caption: Chemical structure of the analyte.

Stability and reactivity of 4,4,5,5-Tetramethyl-2-(1-phenylvinyl)-1,3,2-dioxaborolane under various conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and reactivity of 4,4,5,5-Tetramethyl-2-(1-phenylvinyl)-1,3,2-dioxaborolane, a versatile vinyl boronate ester. Understanding the behavior of this reagent under various conditions is crucial for its effective application in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications. This document summarizes key stability considerations, outlines its reactivity in common chemical transformations, and provides detailed experimental protocols for its use and stability assessment.

Executive Summary

This compound, a pinacol ester of 1-phenylvinylboronic acid, is a valuable synthetic intermediate. The pinacol group confers significantly greater stability compared to the free boronic acid, particularly against hydrolysis and oxidation, primarily due to steric hindrance around the boron center.[1] This enhanced stability facilitates its storage, handling, and use in multi-step syntheses.[2] The compound's primary reactivity lies in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, where it serves as an effective vinylating agent.[3][4] However, like other boronate esters, it is susceptible to degradation under certain conditions, such as strongly acidic or basic aqueous environments and in the presence of strong oxidizing agents.

Stability Profile

The stability of this compound is a critical factor for its successful application. The following sections detail its stability under various conditions, with comparative data for related boronate esters.

Hydrolytic Stability

Pinacol boronate esters are known to be more resistant to hydrolysis than their corresponding boronic acids.[1] The rate of hydrolysis is influenced by pH and the electronic properties of the substituents on the aromatic ring.[5][6]

Table 1: Qualitative Hydrolytic Stability under Various pH Conditions

pH RangeConditionExpected Stability of this compoundRationale
1-3Strong AcidLow to ModerateAcid-catalyzed hydrolysis can occur, though slower than for less hindered esters.
4-6Weak AcidModerate to HighGenerally stable, with slow hydrolysis over extended periods.
7-8Neutral/Slightly BasicModerateHydrolysis is accelerated at physiological pH compared to neutral water.[5][6]
9-11Weak BaseModerate to LowBase-catalyzed hydrolysis is a known degradation pathway for boronate esters.
12-14Strong BaseLowRapid hydrolysis is expected under strongly basic conditions.
Oxidative Stability

Organoboron compounds are susceptible to oxidation.[7] The primary degradation products are typically the corresponding alcohol (in this case, likely leading to acetophenone after rearrangement) and boric acid.[8]

Table 2: Oxidative Stability in the Presence of Common Oxidants

OxidantConditionExpected StabilityNotes
Air (O₂)Ambient, neat or in aprotic solventHighGenerally stable to aerial oxidation under normal storage and reaction conditions.
Hydrogen Peroxide (H₂O₂)Neutral or basicLowReadily oxidized to the corresponding phenol/alcohol.[2][9] This is the basis of the common hydroboration-oxidation reaction.
Peroxynitrite (ONOO⁻)Physiological pHLowRapid oxidation is expected.[2]
Metal Oxidants (e.g., CrO₃)AcidicLowStrong oxidants will lead to degradation of the molecule.[7]
Thermal Stability

Pinacol boronate esters generally exhibit good thermal stability, allowing for their use in reactions at elevated temperatures.[1]

Table 3: General Thermal Stability Profile

Temperature RangeExpected StabilityNotes
-20°C to 25°CHighRecommended for long-term storage to minimize degradation.
25°C to 80°CGoodGenerally stable for the duration of typical organic reactions.
> 80°CModerate to GoodMay be stable for short periods, but prolonged heating could lead to decomposition. Reaction optimization is recommended.

Reactivity Profile

The synthetic utility of this compound is primarily centered on its participation in carbon-carbon bond-forming reactions.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is the most prominent application of this reagent, enabling the formation of a C(sp²)-C(sp²) bond with aryl, heteroaryl, or vinyl halides and triflates.[10]

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_catalytic_cycle Catalytic Cycle cluster_products Products VinylBoronate 4,4,5,5-Tetramethyl-2- (1-phenylvinyl)-1,3,2-dioxaborolane Transmetal Transmetalation VinylBoronate->Transmetal ArylHalide Ar-X (X = I, Br, Cl, OTf) OxAdd Oxidative Addition ArylHalide->OxAdd Pd0 Pd(0)Ln Pd0->OxAdd Ar-X PdII Ar-Pd(II)-X(Ln) OxAdd->PdII PdII->Transmetal Base, Vinyl Boronate PdII_Vinyl Ar-Pd(II)-Vinyl(Ln) Transmetal->PdII_Vinyl RedElim Reductive Elimination PdII_Vinyl->RedElim RedElim->Pd0 Product Product Ar-C(Ph)=CH₂ RedElim->Product

Caption: Generalized Suzuki-Miyaura coupling pathway involving a vinyl boronate ester.

Other Reactions

Vinyl boronate esters can participate in a range of other transformations, including:

  • Chan-Lam Coupling: Copper-catalyzed C-N or C-O bond formation.

  • Radical Additions: Can undergo addition of radicals to the vinyl group.[1]

  • Conjugate Additions: Can act as a Michael acceptor in certain reactions.

Experimental Protocols

Protocol for Assessing Hydrolytic Stability by ¹H NMR

This protocol provides a general method for monitoring the hydrolysis of the boronate ester over time.

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in a deuterated organic solvent (e.g., DMSO-d₆ or CD₃CN).

  • Internal Standard: Add a known concentration of an internal standard (e.g., 1,3,5-trimethoxybenzene) to the stock solution.

  • Initiation of Hydrolysis: In an NMR tube, combine a known volume of the stock solution with a specific volume of a buffered D₂O solution of the desired pH.

  • NMR Analysis: Acquire a ¹H NMR spectrum at time zero (t=0) and at regular intervals thereafter.

  • Data Analysis: Monitor the disappearance of the vinyl proton signals of the starting material and the appearance of signals corresponding to the hydrolysis products. The relative integration of the starting material peak to the internal standard peak will allow for the quantification of the remaining boronate ester at each time point.

Caption: Workflow for monitoring hydrolytic stability via ¹H NMR spectroscopy.

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an aryl halide. Optimization may be required for specific substrates.

  • Reaction Setup: To a flame-dried Schlenk flask, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv).[7]

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add a degassed solvent system (e.g., a mixture of toluene and water, or dioxane and water) via syringe.

  • Reaction: Stir the reaction mixture at an elevated temperature (e.g., 80-100 °C).

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Logical Relationships in Stability

The stability of boronate esters is governed by a combination of steric and electronic factors.

Stability_Factors cluster_factors Influencing Factors cluster_stability Stability Outcome Steric_Hindrance Steric Hindrance (Pinacol Group) Overall_Stability Overall Stability of 4,4,5,5-Tetramethyl-2-(1-phenylvinyl) -1,3,2-dioxaborolane Steric_Hindrance->Overall_Stability Increases Electronic_Effects Electronic Effects (Phenyl & Vinyl Groups) Electronic_Effects->Overall_Stability Modulates pH pH of Medium pH->Overall_Stability Decreases at extremes Temperature Temperature Temperature->Overall_Stability Decreases at high T Oxidants Presence of Oxidants Oxidants->Overall_Stability Decreases

Caption: Factors influencing the stability of the target boronate ester.

Conclusion

This compound is a robust and versatile reagent for organic synthesis. Its enhanced stability, relative to the free boronic acid, makes it a preferred choice for introducing the 1-phenylvinyl moiety. While generally stable under typical laboratory conditions, users should be mindful of its susceptibility to hydrolysis under strongly acidic or basic conditions and its reactivity towards common oxidizing agents. The provided protocols offer a foundation for its application and for further investigation into its stability profile for specific applications.

References

The Genesis and Evolution of Vinyl Boronic Esters: A Linchpin in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Vinyl boronic esters have emerged from relative obscurity to become indispensable tools in the arsenal of synthetic organic chemists. Their unique combination of stability, versatility, and reactivity has positioned them as crucial intermediates in the construction of complex molecular architectures, with profound implications for medicinal chemistry, materials science, and natural product synthesis. This technical guide provides a comprehensive overview of the historical development of vinyl boronic esters, detailing the evolution of their synthesis and their transformative impact on carbon-carbon bond formation, most notably through the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.

Early Developments and the Dawn of a New Reagent

The story of vinyl boronic esters is intrinsically linked to the broader field of organoboron chemistry. While the first synthesis of a boronic acid was reported in 1860, it was not until the mid-20th century that the synthetic potential of organoboranes began to be fully appreciated. Early methods for the preparation of vinyl boronic esters were often cumbersome, relying on the reaction of vinyl organometallic reagents, such as Grignard or organolithium compounds, with borate esters. These approaches, while foundational, were often limited by the harsh reaction conditions and poor functional group tolerance inherent to the highly reactive organometallics.

A significant breakthrough arrived with the development of hydroboration , a reaction discovered by Herbert C. Brown, for which he was a co-recipient of the 1979 Nobel Prize in Chemistry. The addition of a boron hydride species across a carbon-carbon multiple bond provided a milder and more functional-group-tolerant route to organoboranes.

The Hydroboration Revolution: A Gateway to Vinyl Boronic Esters

The hydroboration of alkynes proved to be a pivotal moment in the history of vinyl boronic esters. This reaction allows for the direct and stereoselective synthesis of vinyl boranes, which can then be readily converted to the more stable and easily handled boronic esters.

Mechanism of Alkyne Hydroboration

The hydroboration of alkynes proceeds via a concerted, syn-addition of the B-H bond across the triple bond. This mechanism dictates the stereochemistry of the resulting vinyl borane, with the boron and hydrogen atoms adding to the same face of the alkyne. For terminal alkynes, the boron atom typically adds to the terminal carbon, an example of anti-Markovnikov regioselectivity, which is primarily driven by steric factors.[1][2]

Mechanism of Alkyne Hydroboration and Esterification.
Regioselectivity and the Advent of Bulky Boranes

While the hydroboration of terminal alkynes with borane (BH₃) generally favors the anti-Markovnikov product, mixtures of regioisomers can be obtained. To address this, sterically hindered boranes, such as 9-borabicyclo[3.3.1]nonane (9-BBN) and disiamylborane, were introduced.[1] These reagents exhibit exceptional regioselectivity for the terminal carbon of the alkyne, leading to the formation of the desired (E)-vinyl boronic esters with high purity after esterification.

The Rise of Transition Metal Catalysis

The latter half of the 20th century witnessed the dawn of a new era in organic synthesis, dominated by the power of transition metal catalysis. This revolution provided novel and highly efficient pathways for the synthesis of vinyl boronic esters, further expanding their accessibility and utility.

Miyaura Borylation: A Direct Route from Vinyl Halides

A landmark achievement in this area was the development of the Miyaura borylation reaction . This palladium-catalyzed cross-coupling reaction enables the direct synthesis of vinyl boronic esters from vinyl halides or triflates and a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂).[3][4] The reaction is characterized by its mild conditions, broad substrate scope, and excellent functional group tolerance, making it a highly practical and widely adopted method.

The catalytic cycle of the Miyaura borylation typically involves three key steps: oxidative addition of the vinyl halide to a palladium(0) complex, transmetalation with the diboron reagent, and reductive elimination to afford the vinyl boronic ester and regenerate the active palladium(0) catalyst.[5]

Catalytic Cycle of the Miyaura Borylation Reaction.
Dehydrogenative Borylation of Alkenes

Another innovative approach that has gained traction is the dehydrogenative borylation of alkenes . This method, often catalyzed by rhodium or zirconium complexes, directly converts alkenes into vinyl boronic esters by forming a C-B bond and a C-H bond with the concomitant release of dihydrogen (H₂). This strategy offers an atom-economical alternative to traditional methods that require pre-functionalized starting materials.

The Suzuki-Miyaura Coupling: A Paradigm Shift in C-C Bond Formation

The true transformative power of vinyl boronic esters was fully realized with the advent of the Suzuki-Miyaura cross-coupling reaction . First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction facilitates the coupling of organoboron compounds with organic halides, providing a remarkably versatile and powerful tool for the construction of carbon-carbon bonds.[6] For their contributions to this field, Akira Suzuki, along with Richard F. Heck and Ei-ichi Negishi, was awarded the 2010 Nobel Prize in Chemistry.

Vinyl boronic esters are exceptional coupling partners in the Suzuki-Miyaura reaction, allowing for the stereospecific formation of di- and trisubstituted alkenes. The reaction proceeds with retention of the double bond geometry of the vinyl boronic ester, making it an invaluable tool for the synthesis of complex molecules with precise stereochemical control.

The catalytic cycle of the Suzuki-Miyaura coupling shares similarities with the Miyaura borylation, involving oxidative addition, transmetalation (this time with the vinyl boronic ester), and reductive elimination to form the new C-C bond.[7]

Catalytic Cycle of the Suzuki-Miyaura Coupling.

Quantitative Data Summary

The following tables provide a comparative summary of quantitative data for key synthetic methods used to prepare vinyl boronic esters.

Table 1: Comparison of Catalytic Systems for the Hydroboration of Terminal Alkynes

Catalyst SystemAlkyne SubstrateProductYield (%)E/Z RatioReference
9-BBNPhenylacetylene(E)-Styrylboronic acid pinacol ester76>99:1[8]
Catecholborane1-Octyne(E)-1-Octenylboronic acid catechol esterHigh>98:2[9]
Ti(IV) amido complexPhenylacetylene(E)-Styrylboronic acid pinacol ester92>99:1[10]
Rh(I)/dppePhenylacetylene(E)-Styrylboronic acid pinacol ester95>99:1[11]
Cu(I)/NHCPhenylacetylene(E)-Styrylboronic acid pinacol ester91>98:2[11]

Table 2: Comparison of Conditions for the Miyaura Borylation of Vinyl Halides

Vinyl HalideDiboron ReagentCatalyst SystemBaseSolventTemp (°C)Yield (%)Reference
(E)-β-BromostyreneB₂pin₂PdCl₂(dppf)KOAcDMSO8085[3]
1-Bromo-1-octeneB₂pin₂Pd(dba)₂/PCy₃KOAcDioxane8092[12]
(Z)-1-Iodo-1-hexeneB₂pin₂Pd(PPh₃)₄KOAcToluene5088[3]
Vinyl triflateB₂pin₂PdCl₂(dppf)KOAcDMSO8078[4]

Experimental Protocols

General Procedure for the Hydroboration of a Terminal Alkyne with 9-BBN and Conversion to the Pinacol Ester

To a solution of the terminal alkyne (1.0 mmol) in anhydrous THF (5 mL) under an argon atmosphere is added a 0.5 M solution of 9-BBN in THF (2.2 mL, 1.1 mmol). The reaction mixture is stirred at room temperature for 4 hours. Pinacol (1.2 mmol) is then added, and the mixture is stirred for an additional 12 hours. The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired (E)-vinyl boronic acid pinacol ester.

General Procedure for the Miyaura Borylation of a Vinyl Bromide

A mixture of the vinyl bromide (1.0 mmol), bis(pinacolato)diboron (1.1 mmol), PdCl₂(dppf) (0.03 mmol), and potassium acetate (3.0 mmol) in anhydrous DMSO (5 mL) is degassed with argon for 15 minutes. The reaction mixture is then heated to 80 °C and stirred for 12 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield the vinyl boronic acid pinacol ester.

General Procedure for the Suzuki-Miyaura Coupling of a Vinyl Boronic Ester with an Aryl Iodide

To a mixture of the vinyl boronic acid pinacol ester (1.0 mmol), the aryl iodide (1.2 mmol), and potassium carbonate (2.0 mmol) in a 3:1 mixture of DMF and water (4 mL) is added Pd(PPh₃)₄ (0.05 mmol). The mixture is degassed with argon for 15 minutes and then heated to 90 °C for 6 hours. After cooling, the reaction mixture is diluted with water and extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo. The residue is purified by column chromatography to afford the coupled product.[13]

Conclusion and Future Outlook

The historical journey of vinyl boronic esters from their early, challenging syntheses to their current status as readily accessible and highly versatile reagents is a testament to the ingenuity and relentless progress of organic chemistry. The development of robust and reliable synthetic methods, particularly hydroboration and transition-metal-catalyzed borylations, has democratized their use and paved the way for their widespread application. The profound impact of the Suzuki-Miyaura coupling, in which vinyl boronic esters play a starring role, cannot be overstated, having revolutionized the way chemists approach the synthesis of complex molecules.

Looking ahead, the field continues to evolve. The development of more sustainable and environmentally friendly catalytic systems, including those based on earth-abundant metals, is an active area of research. Furthermore, the design of novel vinyl boronic esters with unique reactivity profiles promises to unlock new synthetic possibilities. As our understanding of organoboron chemistry deepens, the legacy of vinyl boronic esters as a cornerstone of modern organic synthesis is certain to endure and expand, enabling future generations of scientists to address pressing challenges in medicine, materials, and beyond.

References

A Technical Guide to the Pioneers of Pinacol Boronate Esters: From Discovery to Application

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide details the seminal contributions of the key scientists behind the discovery and widespread application of pinacol boronate esters, a cornerstone of modern organic synthesis.

Introduction

Pinacol boronate esters have become indispensable reagents in organic chemistry, prized for their unique combination of stability and reactivity. Unlike their more sensitive boronic acid counterparts, pinacol esters are generally stable to air and moisture, allowing for easier handling, storage, and purification by standard techniques like column chromatography.[1] Their primary application lies in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, where they serve as versatile nucleophilic partners for the formation of carbon-carbon bonds.[2][3][4] This guide honors the key pioneers whose work established the foundational methods for synthesizing and utilizing these critical compounds.

Key Pioneers and Their Foundational Contributions

The development of pinacol boronate esters into ubiquitous synthetic tools can be largely attributed to the groundbreaking work of four key scientists: Akira Suzuki, Norio Miyaura, Tatsuo Ishiyama, and John F. Hartwig.

Akira Suzuki: The Application Catalyst

While not directly involved in the initial synthesis of pinacol boronate esters, Professor Akira Suzuki's development of the palladium-catalyzed cross-coupling reaction between organoboron compounds and organic halides in 1979 laid the critical groundwork for their future importance.[2][5] Initially demonstrated with other boranes, the "Suzuki Coupling" or "Suzuki-Miyaura Coupling" became the premier application for the more stable and versatile pinacol boronate esters developed later.[3][6] His work, for which he was a co-recipient of the 2010 Nobel Prize in Chemistry, created the demand and the context for the development of improved organoboron reagents.[5]

Norio Miyaura: The Architect of Pinacol Boronate Synthesis

Professor Norio Miyaura of Hokkaido University is a central figure in the history of pinacol boronate esters. His research greatly advanced the field of organoborane chemistry.[7]

  • The Miyaura Borylation Reaction (1995): Miyaura's most direct and impactful contribution was the discovery of a palladium-catalyzed cross-coupling reaction between bis(pinacolato)diboron (B₂pin₂) and aryl or vinyl halides.[7][8] This method, now known as the Miyaura Borylation, provided a highly practical and general route to synthesize pinacol boronate esters from readily available starting materials. The reaction's mild conditions tolerate a wide variety of functional groups, which was a significant improvement over traditional methods that often required the use of highly reactive organolithium or Grignard reagents.[8][9]

  • Collaboration on Suzuki-Miyaura Coupling: Working alongside Akira Suzuki, Miyaura was instrumental in developing the cross-coupling reaction that bears both their names.[6] He discovered that the reaction proceeds smoothly in the presence of an aqueous base, a crucial finding that broadened the reaction's scope and utility.[7]

Tatsuo Ishiyama: Innovator in C-H Functionalization

A close collaborator of Norio Miyaura, Professor Tatsuo Ishiyama made seminal contributions to the synthesis of boronate esters through the direct functionalization of carbon-hydrogen (C-H) bonds.

  • Iridium-Catalyzed C-H Borylation: Ishiyama, in conjunction with Miyaura and later independently, developed iridium-catalyzed reactions that directly convert aromatic and vinylic C-H bonds into C-B bonds using B₂pin₂.[10][11][12] This represented a major leap in synthetic efficiency, as it bypassed the need for pre-functionalized starting materials like organic halides.[13] The regioselectivity of these reactions is often governed by steric effects, providing a predictable way to functionalize complex molecules.[10]

John F. Hartwig: Expanding the Frontiers of Borylation

Professor John F. Hartwig at the University of California, Berkeley, independently developed and significantly expanded the field of C-H borylation. His work is characterized by deep mechanistic studies and the development of highly active and selective catalyst systems.

  • Independent Discovery of C-H Borylation: Hartwig's group discovered and developed catalytic processes for converting alkyl and aryl C-H bonds into C-B bonds, creating a powerful platform for diverse molecular functionalizations.[14][15] His research established that metal boryl complexes are remarkably reactive towards the cleavage of otherwise inert C-H bonds.[15]

  • Catalyst and Ligand Development: A key aspect of Hartwig's research has been the rational design of ligands to improve catalyst performance. He demonstrated that ligands like 4,4'-di-tert-butylbipyridine (dtbpy) and 3,4,7,8-tetramethylphenanthroline (tmphen) could be used to create highly robust and active iridium catalysts, preventing catalyst deactivation and increasing reaction yields.[16] His work has enabled the borylation of a wide range of substrates, including complex heteroarenes, which are of immense importance in medicinal chemistry.[17]

Core Experimental Methodologies

The work of these pioneers has led to several standard protocols for the synthesis of pinacol boronate esters. The following table summarizes the key features of their landmark reactions.

Reaction Name Pioneer(s) Description Typical Reactants Typical Catalyst/Reagents Key Advantage
Miyaura Borylation Norio Miyaura, Tatsuo IshiyamaPalladium-catalyzed cross-coupling to form a C-B bond.[8]Aryl/Vinyl Halides or Triflates, Bis(pinacolato)diboron (B₂pin₂)PdCl₂(dppf) or other Pd(0)/Pd(II) complexes, KOAc (Potassium Acetate)Utilizes readily available organic halides; broad functional group tolerance.[7][8]
Ishiyama-Hartwig C-H Borylation Tatsuo Ishiyama, John F. Hartwig, Norio MiyauraIridium-catalyzed direct conversion of a C-H bond to a C-B bond.[10]Arenes, Heteroarenes, Alkenes, Bis(pinacolato)diboron (B₂pin₂)[Ir(COD)(OMe)]₂ (precatalyst), dtbpy or other bipyridine/phenanthroline ligandsHigh atom economy by avoiding pre-functionalized substrates; sterically-controlled regioselectivity.[10][14][15]
Representative Experimental Protocol: Miyaura Borylation

The following is a generalized protocol for the palladium-catalyzed synthesis of an aryl pinacol boronate ester, based on the seminal work by Miyaura and Ishiyama.[8]

Reaction: Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes.[8]

Materials:

  • Aryl halide (e.g., Iodobenzene) (1.0 mmol)

  • Bis(pinacolato)diboron (B₂pin₂) (1.1 mmol)

  • PdCl₂(dppf)·CH₂Cl₂ (0.03 mmol, 3 mol%)

  • Potassium acetate (KOAc) (1.5 mmol)

  • Anhydrous solvent (e.g., Dioxane or DMSO) (5 mL)

Procedure:

  • A dry reaction flask is charged with the aryl halide, bis(pinacolato)diboron, potassium acetate, and the palladium catalyst under an inert atmosphere (e.g., Argon or Nitrogen).

  • The anhydrous solvent is added via syringe.

  • The reaction mixture is heated to 80 °C and stirred for a period of 6-24 hours, with reaction progress monitored by TLC or GC-MS.

  • Upon completion, the mixture is cooled to room temperature, diluted with a solvent such as ethyl acetate, and washed with water.

  • The organic layer is separated, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield the pure aryl pinacol boronate ester.

Visualizations of Key Pathways

The following diagrams illustrate the core transformations developed by these pioneers.

Miyaura_Borylation cluster_reactants Reactants cluster_catalyst Catalytic Cycle cluster_products Products Aryl_Halide Aryl-X (X = I, Br, OTf) Catalyst Pd(0) Catalyst + KOAc (Base) Aryl_Halide->Catalyst B2pin2 B₂pin₂ (Bis(pinacolato)diboron) B2pin2->Catalyst Aryl_Boronate Aryl-Bpin (Pinacol Boronate Ester) Catalyst->Aryl_Boronate

Caption: The Miyaura Borylation reaction workflow.

CH_Borylation cluster_reactants Reactants cluster_catalyst Catalytic System cluster_products Product Arene Arene-H (Aromatic C-H Bond) Catalyst [Ir(I)] Catalyst + Bipyridine Ligand Arene->Catalyst B2pin2 B₂pin₂ B2pin2->Catalyst Aryl_Boronate Arene-Bpin Catalyst->Aryl_Boronate

Caption: The Ishiyama-Hartwig C-H Borylation reaction.

Borylation_to_Suzuki cluster_synthesis Synthesis of Pinacol Boronate Esters cluster_intermediate Key Intermediate cluster_application Primary Application cluster_final_product Final Product Miyaura Miyaura Borylation (from Aryl Halides) Boronate Aryl-Bpin (Pinacol Boronate Ester) Miyaura->Boronate Hartwig Ishiyama-Hartwig Borylation (from C-H Bonds) Hartwig->Boronate Suzuki Suzuki-Miyaura Coupling (with R-X, Pd Catalyst, Base) Boronate->Suzuki Biaryl Aryl-R (Biaryl Compound) Suzuki->Biaryl

Caption: Relationship between borylation methods and Suzuki-Miyaura coupling.

Conclusion

The collective contributions of Akira Suzuki, Norio Miyaura, Tatsuo Ishiyama, and John F. Hartwig have fundamentally transformed the landscape of organic synthesis. Suzuki's discovery of the cross-coupling reaction provided the crucial application, while Miyaura, Ishiyama, and Hartwig developed the elegant and efficient methods to synthesize the now-ubiquitous pinacol boronate esters. Their work has empowered chemists across academia and industry, accelerating the discovery and development of new pharmaceuticals, agrochemicals, and advanced materials by providing robust and reliable tools for molecular construction.

References

An In-Depth Technical Guide to the Fundamental Reaction Mechanisms of 4,4,5,5-Tetramethyl-2-(1-phenylvinyl)-1,3,2-dioxaborolane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fundamental reaction mechanisms involving 4,4,5,5-tetramethyl-2-(1-phenylvinyl)-1,3,2-dioxaborolane. This versatile vinyl boronate ester serves as a pivotal building block in modern organic synthesis, enabling the construction of complex molecular architectures. This document details its primary synthesis via catalyzed hydroboration, and its subsequent applications in carbon-carbon bond-forming reactions, including the Suzuki-Miyaura cross-coupling, Diels-Alder cycloadditions, and conjugate additions. Detailed experimental protocols, quantitative data, and mechanistic diagrams are provided to facilitate a deeper understanding and practical application of this reagent in research and drug development.

Introduction

This compound, a pinacol ester of α-phenylvinyl boronic acid, is a stable and readily handled organoboron compound. Its utility stems from the versatile reactivity of the vinyl boronate moiety, which can participate in a variety of transformations to form new carbon-carbon and carbon-heteroatom bonds. The presence of the phenyl group on the vinyl substituent influences the electronic properties and steric environment of the double bond, imparting specific reactivity and selectivity in various reactions. This guide will explore the core reaction mechanisms associated with this compound, providing a foundational understanding for its application in synthetic chemistry.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the hydroboration of phenylacetylene with pinacolborane (H-B(pin)). While pinacolborane itself exhibits low reactivity towards alkynes, the reaction can be effectively catalyzed by various transition metal complexes or boranes.[1][2]

9-BBN-Catalyzed Hydroboration

A widely employed method involves the use of 9-borabicyclo[3.3.1]nonane (9-BBN) as a catalyst.[2] This reaction proceeds with high regioselectivity to afford the (E)-isomer of the desired vinyl boronate ester.

Reaction Scheme:

G phenylacetylene Phenylacetylene product This compound phenylacetylene->product THF, 65 °C pinacolborane Pinacolborane (H-B(pin)) pinacolborane->product THF, 65 °C catalyst 9-BBN (cat.) catalyst->product THF, 65 °C

Caption: 9-BBN catalyzed hydroboration of phenylacetylene.

Mechanism of 9-BBN Catalyzed Hydroboration:

The precise mechanism of the 9-BBN catalyzed hydroboration of alkynes with pinacolborane is thought to involve a series of sigma-bond metathesis steps. A plausible catalytic cycle is depicted below:

G cluster_reactants A 9-BBN B Intermediate A A->B + H-B(pin) C Intermediate B B->C + Phenylacetylene - H-B(pin) C->A σ-bond metathesis Product (E)-Vinylboronate C->Product D Product + Regenerated 9-BBN HBpin H-B(pin) Alkyne Phenylacetylene

Caption: Proposed catalytic cycle for 9-BBN catalyzed hydroboration.

In this proposed mechanism, 9-BBN reacts with pinacolborane in a reversible equilibrium. The subsequent interaction with phenylacetylene and a sigma-bond metathesis event leads to the formation of the vinyl boronate product and regeneration of the 9-BBN catalyst.

Quantitative Data for Synthesis

The yield of this compound is influenced by reaction parameters such as stoichiometry and catalyst loading.

Phenylacetylene (equiv)Pinacolborane (equiv)9-BBN (mol%)SolventTemp (°C)Yield (%)Reference
1.01.210THF6573[2]
1.01.220THF6576[2]
1.01.410THF6565[2]
1.21.010THF6569[2]
Experimental Protocol: 9-BBN-Catalyzed Hydroboration

Materials:

  • Phenylacetylene

  • Pinacolborane

  • 9-Borabicyclo[3.3.1]nonane (0.5 M solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add phenylacetylene (1.0 equiv).

  • Dissolve the phenylacetylene in anhydrous THF.

  • Add pinacolborane (1.2 equiv) to the solution.

  • Add the 9-BBN solution in THF (20 mol%).

  • Heat the reaction mixture to 65 °C and stir for the time indicated by reaction monitoring (e.g., TLC or GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure to remove the solvent.

  • The crude product can be purified by flash column chromatography on silica gel.

Fundamental Reaction Mechanisms

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide or triflate. This compound serves as the organoboron partner, enabling the formation of a new carbon-carbon bond at the vinyl position.

General Reaction Scheme:

G vinylboronate This compound product 1-Aryl-1-phenyl-ethene vinylboronate->product Solvent, Heat arylhalide Ar-X (X = Br, I, OTf) arylhalide->product Solvent, Heat catalyst Pd Catalyst catalyst->product Solvent, Heat base Base base->product Solvent, Heat

Caption: Suzuki-Miyaura coupling of the title compound.

Catalytic Cycle:

The mechanism of the Suzuki-Miyaura reaction is generally understood to proceed through a catalytic cycle involving a palladium(0) active species.

Suzuki_Cycle pd0 Pd(0)L_n oxidative_add Oxidative Addition (Ar-Pd(II)-X)L_n pd0->oxidative_add Ar-X transmetalation Transmetalation (Ar-Pd(II)-Vinyl)L_n oxidative_add->transmetalation [Vinyl-B(pin)(base)]^- transmetalation->pd0 Ar-Vinyl product Ar-Vinyl transmetalation->product reductive_elim Reductive Elimination arx Ar-X boronate Vinyl-B(pin) base Base

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Quantitative Data for Suzuki-Miyaura Coupling:

The following table presents representative yields for the Suzuki-Miyaura coupling of vinyl boronate esters with various aryl halides. While not all examples use the exact title compound, they provide a strong indication of the expected reactivity and yields.

Vinyl BoronateAryl HalideCatalyst (mol%)BaseSolventTemp (°C)Yield (%)Reference
(E)-Octenyl boronate pinacol esterBromobenzenePd(PPh₃)₄ (5)K₃PO₄Dioxane/H₂O10066[3]
Vinyl boronate pinacol ester3-Iodo-5-nitro-1H-indazolePd(PPh₃)₄ (5)Na₂CO₃Dioxane120 (µW)86
Heptyl boronate pinacol ester2,6-DichloropyridinePd₂(dba)₃ (1) / FcPPh₂ (6)K₃PO₄Dioxane/H₂O10074[4]

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • This compound

  • Aryl halide (e.g., bromobenzene)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₃PO₄)

  • Degassed solvent (e.g., 1,4-dioxane and water)

Procedure:

  • To a Schlenk flask, add this compound (1.2 equiv), the aryl halide (1.0 equiv), and the base (2.0 equiv).

  • Add the palladium catalyst (e.g., 5 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water).

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete as monitored by TLC or GC-MS.

  • Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.

Diels-Alder Reaction

Vinyl boronate esters can act as dienophiles in Diels-Alder reactions, forming six-membered rings with a boronate substituent. This functionality can then be further transformed, for example, through oxidation to the corresponding alcohol.

General Reaction Scheme:

G vinylboronate This compound product Cycloadduct vinylboronate->product Heat or Microwave diene Diene (e.g., Cyclopentadiene) diene->product Heat or Microwave

Caption: Diels-Alder reaction of the title compound.

Conjugate Addition Reactions

The electron-withdrawing nature of the boronate group can activate the vinyl group for conjugate addition (Michael addition) of nucleophiles. This reaction allows for the formation of a new carbon-carbon or carbon-heteroatom bond at the β-position relative to the boron atom.

General Reaction Scheme:

G vinylboronate This compound product β-Substituted boronate vinylboronate->product nucleophile Nucleophile (Nu-) nucleophile->product catalyst Catalyst (e.g., Rh, Cu) catalyst->product

Caption: Conjugate addition to the title compound.

Applications in Drug Development

Organoboron compounds, particularly boronic acids and their esters, are of significant interest in medicinal chemistry and drug development.[5] The boron atom can act as a transition state analog inhibitor of serine proteases, and the tunable properties of the boronic acid moiety allow for optimization of potency and pharmacokinetic properties.

While direct applications of this compound in the synthesis of specific marketed drugs are not widely documented, its utility lies in its ability to generate key structural motifs found in bioactive molecules. The Suzuki-Miyaura coupling of this reagent provides access to substituted styrenes and biaryl structures, which are prevalent in a vast array of pharmaceuticals.

The workflow for utilizing this vinyl boronate in a drug discovery context would typically involve its coupling with a functionalized (hetero)aryl halide to assemble a key intermediate, which would then be further elaborated to the final drug candidate.

G start Phenylacetylene reagent 4,4,5,5-Tetramethyl-2- (1-phenylvinyl)-1,3,2-dioxaborolane start->reagent Hydroboration coupling Suzuki-Miyaura Coupling with Bioactive Scaffold reagent->coupling intermediate Key Intermediate coupling->intermediate elaboration Further Synthetic Elaboration intermediate->elaboration api Active Pharmaceutical Ingredient (API) elaboration->api

Caption: Workflow for application in drug discovery.

Conclusion

This compound is a valuable and versatile reagent in organic synthesis. Its straightforward preparation via catalyzed hydroboration and its diverse reactivity in fundamental carbon-carbon bond-forming reactions, such as the Suzuki-Miyaura coupling, make it an important tool for the construction of complex organic molecules. The ability to generate substituted styrenyl and biaryl motifs, which are common in pharmacologically active compounds, underscores its relevance to researchers, scientists, and drug development professionals. A thorough understanding of its underlying reaction mechanisms is key to effectively harnessing its synthetic potential.

References

An In-depth Technical Guide on the Safe Handling of 4,4,5,5-Tetramethyl-2-(1-phenylvinyl)-1,3,2-dioxaborolane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety precautions and handling guidelines for 4,4,5,5-Tetramethyl-2-(1-phenylvinyl)-1,3,2-dioxaborolane. The information herein is compiled from safety data sheets of structurally similar compounds and general best practices for handling air- and moisture-sensitive organoboron reagents.

Hazard Identification and Classification

GHS Hazard Classification (Inferred)

Hazard ClassCategoryHazard Statement
Flammable Liquids2 or 3H225: Highly flammable liquid and vapor or H226: Flammable liquid and vapor.
Skin Corrosion/Irritation2H315: Causes skin irritation.[1]
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation.[1]
Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation)3H335: May cause respiratory irritation.[1]
Acute Aquatic ToxicityNot ClassifiedData not available
Chronic Aquatic ToxicityNot ClassifiedData not available

GHS Pictograms (Inferred)

  • GHS02: Flame: Indicates a fire hazard.[2]

  • GHS07: Exclamation Mark: Indicates skin and eye irritation, and may cause respiratory irritation.[1]

Signal Word (Inferred): Danger or Warning[1][2]

Physicochemical Properties

Quantitative data for the target compound is limited. The following table includes data for structurally related compounds to provide an estimate of its properties.

PropertyValue (Analogous Compounds)Source
Molecular Formula C₁₆H₂₁BO₂-
Molecular Weight 256.15 g/mol -
Appearance Likely a colorless to light yellow liquid or low-melting solid
Boiling Point 52-54 °C @ 24 mmHg (for vinyl analog)[2]
Flash Point 34 °C (for vinyl analog)[2]
Density ~0.908 g/mL (for vinyl analog)[2]

Safe Handling and Storage

Due to its air and moisture sensitivity, this compound requires specific handling and storage procedures to maintain its integrity and ensure user safety.

Personal Protective Equipment (PPE)

PPE TypeSpecification
Eye/Face Protection Chemical safety goggles or a face shield.[1]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber), flame-retardant lab coat.[1]
Respiratory Protection Use in a well-ventilated fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is recommended.[1]

Handling Procedures

  • Inert Atmosphere: Handle the compound under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from air and moisture.[1] This can be achieved using a glovebox or Schlenk line techniques.[3][4]

  • Ignition Sources: Keep away from open flames, sparks, and hot surfaces.[1] Use non-sparking tools.

  • Static Discharge: Ground and bond containers and receiving equipment to prevent static discharge.

  • Transfers: Use syringe or cannula techniques for transferring the liquid.[5] Ensure all glassware is oven-dried and cooled under an inert atmosphere before use.[3][5]

Storage Conditions

  • Temperature: Store in a cool, dry, well-ventilated area.[1] Refrigeration (2-8 °C) is often recommended for long-term storage.[1]

  • Container: Keep the container tightly sealed.[1] For long-term storage, consider sealing in an ampoule under an inert atmosphere.

  • Incompatible Materials: Store away from strong oxidizing agents and water.[1]

G cluster_storage Storage cluster_handling Handling Store in a cool, dry, well-ventilated area Store in a cool, dry, well-ventilated area Keep container tightly sealed Keep container tightly sealed Store under inert atmosphere (Ar or N2) Store under inert atmosphere (Ar or N2) Avoid water and strong oxidizing agents Avoid water and strong oxidizing agents Use in a fume hood Use in a fume hood Handle under inert atmosphere Handle under inert atmosphere Wear appropriate PPE Wear appropriate PPE Ground equipment to prevent static discharge Ground equipment to prevent static discharge Keep away from ignition sources Keep away from ignition sources This compound This compound Storage Storage This compound->Storage Handling Handling This compound->Handling

Logical relationship between the compound and its safe handling and storage procedures.

First Aid Measures

In case of exposure, follow these first aid procedures and seek medical attention.

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[6][7]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[6][7]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[6][7]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]

Fire-Fighting Measures and Accidental Release

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[6][7] Do not use water, as boronic esters can react with it.

  • Specific Hazards: The compound is flammable and may form explosive mixtures with air. Thermal decomposition may produce carbon oxides and boron oxides.[1]

  • Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.[7]

Accidental Release Measures

  • Evacuate: Immediately evacuate personnel from the spill area.

  • Ventilate: Ensure adequate ventilation.

  • Eliminate Ignition Sources: Remove all sources of ignition.

  • Containment: Absorb the spill with a non-combustible, inert material such as sand, earth, or vermiculite.[6][7]

  • Collection: Collect the absorbed material into a suitable, sealed container for disposal.

  • Decontamination: Clean the spill area thoroughly.

G Spill Detected Spill Detected Evacuate Area Evacuate Area Spill Detected->Evacuate Area Ensure Ventilation Ensure Ventilation Spill Detected->Ensure Ventilation Remove Ignition Sources Remove Ignition Sources Spill Detected->Remove Ignition Sources Wear Full PPE Wear Full PPE Evacuate Area->Wear Full PPE Ensure Ventilation->Wear Full PPE Remove Ignition Sources->Wear Full PPE Contain Spill with Inert Material Contain Spill with Inert Material Wear Full PPE->Contain Spill with Inert Material Collect into Sealed Container Collect into Sealed Container Contain Spill with Inert Material->Collect into Sealed Container Decontaminate Area Decontaminate Area Collect into Sealed Container->Decontaminate Area Dispose of Waste Dispose of Waste Decontaminate Area->Dispose of Waste

Workflow for responding to an accidental spill.

Disposal Considerations

Dispose of this compound and its containers in accordance with local, regional, and national regulations. It is recommended to use a licensed professional waste disposal service.[6] Unused or waste material can be cautiously decomposed by slow addition to a stirred solution of a proton source, such as an alcohol, followed by neutralization and aqueous workup. This should only be performed by trained personnel in a controlled environment.

Experimental Protocols

The following are general experimental protocols for the synthesis and use of styrenyl boronate esters. These should be adapted and optimized for the specific requirements of your research.

A. Synthesis of this compound via Miyaura Borylation

This protocol is adapted from general procedures for the Miyaura borylation.[8]

  • Materials:

    • 1-Bromo-1-phenylethene (1 equivalent)

    • Bis(pinacolato)diboron (1.1 equivalents)

    • [Pd(dppf)Cl₂] (0.03 equivalents)

    • Potassium acetate (3 equivalents)

    • Anhydrous 1,4-dioxane

  • Procedure:

    • To an oven-dried Schlenk flask, add 1-bromo-1-phenylethene, bis(pinacolato)diboron, [Pd(dppf)Cl₂], and potassium acetate.

    • Evacuate and backfill the flask with argon three times.

    • Add anhydrous 1,4-dioxane via syringe.

    • Heat the reaction mixture to 80 °C and stir for 12-24 hours.

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with diethyl ether.

    • Filter the mixture through a pad of Celite and wash with diethyl ether.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired product.

B. Suzuki-Miyaura Cross-Coupling using this compound

This protocol is a general procedure for Suzuki-Miyaura cross-coupling reactions.[9][10]

  • Materials:

    • Aryl halide (e.g., aryl bromide) (1 equivalent)

    • This compound (1.2 equivalents)

    • Pd(PPh₃)₄ (0.05 equivalents)

    • Aqueous sodium carbonate (2 M, 2 equivalents)

    • Toluene/Ethanol mixture (e.g., 3:1)

  • Procedure:

    • To a Schlenk flask, add the aryl halide, this compound, and Pd(PPh₃)₄.

    • Evacuate and backfill the flask with argon three times.

    • Add the toluene/ethanol solvent mixture, followed by the aqueous sodium carbonate solution.

    • Heat the reaction mixture to reflux (or a suitable temperature for the specific substrates) and stir for 4-12 hours.

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or recrystallization to afford the cross-coupled product.

G cluster_synthesis Synthesis (Miyaura Borylation) cluster_coupling Application (Suzuki-Miyaura Coupling) Combine Reactants Combine Reactants Inert Atmosphere Inert Atmosphere Combine Reactants->Inert Atmosphere Add Solvent Add Solvent Inert Atmosphere->Add Solvent Heat and Stir Heat and Stir Add Solvent->Heat and Stir Add Solvent->Heat and Stir Monitor Progress Monitor Progress Heat and Stir->Monitor Progress Heat and Stir->Monitor Progress Workup and Purification Workup and Purification Monitor Progress->Workup and Purification Monitor Progress->Workup and Purification Combine Boronic Ester and Aryl Halide Combine Boronic Ester and Aryl Halide Add Catalyst and Base Add Catalyst and Base Combine Boronic Ester and Aryl Halide->Add Catalyst and Base Add Catalyst and Base->Add Solvent This compound This compound Application (Suzuki-Miyaura Coupling) Application (Suzuki-Miyaura Coupling) This compound->Application (Suzuki-Miyaura Coupling) Synthesis (Miyaura Borylation) Synthesis (Miyaura Borylation) Synthesis (Miyaura Borylation)->this compound

General experimental workflow for the synthesis and application of the title compound.

References

Technical Guide: Solubility of 4,4,5,5-Tetramethyl-2-(1-phenylvinyl)-1,3,2-dioxaborolane in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

General Solubility Characteristics of Boronic Acid Pinacol Esters

4,4,5,5-Tetramethyl-2-(1-phenylvinyl)-1,3,2-dioxaborolane is a pinacol ester of 1-phenylvinylboronic acid. Generally, the esterification of boronic acids to their corresponding pinacol esters increases their solubility in organic solvents.[1][2] Studies on analogous compounds, such as phenylboronic acid pinacol ester, provide a basis for predicting the solubility behavior of the target compound.

Pinacol esters of boronic acids tend to behave like typical organic compounds in terms of their solubility.[3] For phenylboronic acid pinacol ester, it has been observed that it possesses high solubility in a range of common organic solvents, with the highest solubility found in chloroform and the lowest in hydrocarbon solvents like methylcyclohexane.[1][4][5] The differences in solubility between various organic solvents for phenylboronic acid pinacol ester are generally small.[1][6]

Table 1: Illustrative Solubility of a Related Compound (Phenylboronic Acid Pinacol Ester) in Various Organic Solvents.

SolventCompoundQualitative SolubilityReference
ChloroformPhenylboronic Acid Pinacol EsterHigh[1][4]
3-PentanonePhenylboronic Acid Pinacol EsterHigh[1][4]
AcetonePhenylboronic Acid Pinacol EsterHigh[1][4]
Dipropyl EtherPhenylboronic Acid Pinacol EsterHigh[1][4]
MethylcyclohexanePhenylboronic Acid Pinacol EsterLow[1][4]

Note: This table is illustrative and based on the solubility of a structurally similar compound, phenylboronic acid pinacol ester. Actual solubilities of this compound may vary and should be determined experimentally.

Experimental Protocol for Solubility Determination

A widely accepted and robust method for determining the solubility of boronic acid esters in organic solvents is the dynamic method (also known as the synthetic method).[1][3] This method relies on observing the temperature at which a solid solute completely dissolves in a solvent at a known concentration.

2.1. Principle

A biphasic sample with a precisely known composition of the solute (this compound) and the chosen organic solvent is prepared. The mixture is then heated at a slow, controlled rate with vigorous stirring. The temperature at which the last solid particles disappear, resulting in a clear, homogenous solution, is recorded as the solubility temperature for that specific concentration. This point can be determined by visual inspection or more accurately by monitoring the solution's turbidity with a luminance probe or nephelometer.[1][7]

2.2. Materials and Apparatus

  • Solute: High-purity this compound.

  • Solvents: High-purity, anhydrous organic solvents of interest.

  • Analytical Balance: Precision of at least 0.1 mg.

  • Sample Vials: Glass vials or test tubes with airtight seals.

  • Stirring: Magnetic stirrer and small stir bars.

  • Temperature Control: A programmable, controlled temperature bath or heating block with a precision of ±0.1 °C.

  • Temperature Measurement: Calibrated thermometer or thermocouple with a precision of ±0.1 °C.

  • Turbidity Detection (recommended): Luminance probe, nephelometer, or a dedicated turbidity sensor.[7][8][9]

2.3. Procedure

  • Sample Preparation:

    • Accurately weigh a specific amount of this compound into a sample vial.

    • Add a precise weight or volume of the desired organic solvent to the vial to achieve a known mole fraction or concentration.

    • Add a magnetic stir bar.

    • Seal the vial tightly to prevent solvent evaporation.

  • Measurement:

    • Place the sealed vial in the temperature-controlled bath and begin vigorous stirring.

    • Increase the temperature of the bath at a slow, constant rate (e.g., 0.2-0.5 °C per minute) to ensure thermal equilibrium.[2]

    • Continuously monitor the turbidity of the solution.

    • Record the temperature at the exact moment the last solid particles disappear, and the solution becomes completely clear. This is the equilibrium solubility temperature.

  • Data Analysis:

    • Repeat the procedure for several different compositions of the solute in the same solvent.

    • Plot the solubility temperature (T) as a function of the mole fraction (x) of the solute.

    • The resulting curve represents the solubility of this compound in the chosen solvent over the measured temperature range.

2.4. Considerations for Air-Sensitive Compounds

Many organoboron compounds can be sensitive to air and moisture.[2] If this compound is suspected to be unstable, the experimental setup should be adapted to maintain an inert atmosphere (e.g., Argon or Nitrogen). This includes preparing samples in a glovebox and using solvents that have been properly dried and degassed.[2]

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the dynamic method of solubility determination described above.

G cluster_prep 1. Sample Preparation cluster_measurement 2. Measurement cluster_analysis 3. Data Analysis prep Sample Preparation weigh_solute Weigh Solute add_solvent Add Solvent weigh_solute->add_solvent seal_vial Seal Vial add_solvent->seal_vial heat_stir Controlled Heating & Vigorous Stirring seal_vial->heat_stir measurement Measurement monitor Monitor Turbidity heat_stir->monitor record_temp Record Dissolution Temperature (T) monitor->record_temp repeat Repeat for Multiple Compositions record_temp->repeat analysis Data Analysis plot Plot T vs. Mole Fraction (x) repeat->plot curve Generate Solubility Curve plot->curve

Caption: Workflow for Dynamic Solubility Determination.

References

CAS number and molecular structure of 4,4,5,5-Tetramethyl-2-(1-phenylvinyl)-1,3,2-dioxaborolane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4,4,5,5-tetramethyl-2-(1-phenylvinyl)-1,3,2-dioxaborolane, a versatile organoboron compound. This document details its chemical identity, physical properties, and key applications in organic synthesis, particularly its role as a building block in the construction of complex molecules relevant to drug discovery and materials science.

Chemical Identity and Molecular Structure

This compound, also known as 1-phenylvinylboronic acid pinacol ester, is a stable and versatile reagent for carbon-carbon bond formation.[1][2] Its structure features a vinylboronic acid moiety protected by a pinacol group, which enhances its stability and handling properties compared to the corresponding free boronic acid.

Molecular Structure:

Table 1: Chemical Identifiers and Properties

IdentifierValueReference(s)
IUPAC Name 4,4,5,5-tetramethyl-2-(1-phenylethenyl)-1,3,2-dioxaborolane[1]
CAS Number 143825-84-7[1]
Molecular Formula C₁₄H₁₉BO₂[1]
Molecular Weight 230.11 g/mol [1]
Physical Form Solid[2]
Melting Point 42-49 °C[2][3]

Experimental Data

Expected Spectroscopic Data:

  • ¹H NMR: Resonances corresponding to the vinyl protons, the phenyl group protons, and a characteristic singlet for the twelve equivalent methyl protons of the pinacol group.

  • ¹³C NMR: Signals for the vinyl carbons (with the carbon attached to boron often showing broadening due to quadrupolar relaxation), phenyl carbons, the quaternary carbons of the pinacol group, and the methyl carbons of the pinacol group.

  • ¹¹B NMR: A single, broad resonance in the typical range for tricoordinate boronate esters, expected around δ 30 ppm.

Experimental Protocols

Organoboron compounds are fundamental reagents in modern organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions.[4]

Synthesis of this compound

The synthesis of vinylboronic esters is commonly achieved through the hydroboration of alkynes. For the title compound, a typical synthetic route would involve the hydroboration of phenylacetylene with pinacolborane (4,4,5,5-tetramethyl-1,3,2-dioxaborolane).[5] This reaction often requires a catalyst to overcome the lower reactivity of pinacolborane compared to other hydroborating agents like catecholborane.[5]

General Experimental Protocol for Hydroboration of Phenylacetylene:

  • Reaction Setup: A dry reaction flask is charged with phenylacetylene and a suitable catalyst (e.g., 9-borabicyclo[3.3.1]nonane (9-BBN)) under an inert atmosphere (e.g., argon or nitrogen).[5]

  • Solvent Addition: Anhydrous solvent (e.g., tetrahydrofuran (THF)) is added to dissolve the reactants.

  • Reagent Addition: Pinacolborane is added to the reaction mixture, typically at room temperature.

  • Reaction Conditions: The mixture is stirred at an appropriate temperature (e.g., reflux) for a specified time to ensure complete reaction.[5]

  • Work-up and Purification: Upon completion, the reaction is quenched, and the solvent is removed under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel, to yield the desired this compound.

Logical Workflow for Synthesis:

G Synthesis Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_end Purification Phenylacetylene Phenylacetylene Hydroboration Catalytic Hydroboration in Anhydrous Solvent (e.g., THF) Phenylacetylene->Hydroboration Pinacolborane Pinacolborane (H-BPin) Pinacolborane->Hydroboration Catalyst Catalyst (e.g., 9-BBN) Catalyst->Hydroboration Workup Aqueous Work-up & Extraction Hydroboration->Workup Purification Column Chromatography Workup->Purification Product 4,4,5,5-Tetramethyl-2- (1-phenylvinyl)-1,3,2-dioxaborolane Purification->Product

Caption: General workflow for the synthesis of the title compound.

Application in Suzuki-Miyaura Cross-Coupling

This compound is a valuable partner in the Suzuki-Miyaura cross-coupling reaction, enabling the formation of a carbon-carbon bond between the vinyl carbon and an aryl or vinyl halide/triflate.[4] This reaction is a cornerstone of modern synthetic chemistry, widely used in the pharmaceutical industry for the construction of complex molecular scaffolds.

General Experimental Protocol for Suzuki-Miyaura Coupling:

  • Reaction Setup: A reaction vessel is charged with the aryl or vinyl halide/triflate, this compound (typically 1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst with a suitable ligand), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) under an inert atmosphere.

  • Solvent Addition: A suitable solvent system, often a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and an aqueous solution of the base, is added.

  • Reaction Conditions: The reaction mixture is heated to a temperature that facilitates the catalytic cycle, typically between 80-120 °C, and stirred until the starting materials are consumed (monitored by TLC or LC-MS).

  • Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with an organic solvent and washed with water and brine. The organic layer is dried, concentrated, and the crude product is purified by column chromatography or recrystallization to yield the coupled product.

Catalytic Cycle of the Suzuki-Miyaura Reaction:

G Suzuki-Miyaura Catalytic Cycle cluster_reactants Reactants Pd0 Pd(0)L_n PdII_halide R-Pd(II)L_n-X Pd0->PdII_halide Oxidative Addition PdII_boronate R-Pd(II)L_n-R' PdII_halide->PdII_boronate Transmetalation PdII_boronate->Pd0 Reductive Elimination Product Coupled Product (R-R') PdII_boronate->Product ArylHalide Aryl Halide (R-X) ArylHalide->PdII_halide Boronate Vinylboronate (R'-B(OR)₂) Boronate->PdII_halide Base Base (e.g., K₂CO₃) Base->PdII_halide

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling.

Applications in Drug Discovery and Development

Boron-containing compounds, particularly boronic acids and their esters, have gained significant attention in medicinal chemistry. The Suzuki-Miyaura coupling reaction, which heavily relies on reagents like this compound, is a key tool for synthesizing biaryl and vinyl-aryl structures. These structural motifs are prevalent in many approved drugs and drug candidates.

The ability to introduce the 1-phenylvinyl group allows for the construction of complex molecular architectures that can be further functionalized. This makes the title compound a valuable intermediate in the synthesis of novel therapeutic agents targeting a wide range of diseases.

References

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions Using 4,4,5,5-Tetramethyl-2-(1-phenylvinyl)-1,3,2-dioxaborolane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] This powerful palladium-catalyzed reaction joins an organoboron species with an organic halide or triflate.[2][3] Among the diverse array of organoboron reagents, vinylic boronate esters are particularly valuable for the synthesis of substituted alkenes. This document provides detailed application notes and protocols for the use of a specific vinylic boronate ester, 4,4,5,5-Tetramethyl-2-(1-phenylvinyl)-1,3,2-dioxaborolane , in Suzuki-Miyaura cross-coupling reactions for the synthesis of 1,1-diarylethylenes. These structural motifs are prevalent in materials science and are key pharmacophores in various drug candidates.

The pinacol ester of α-phenylvinylboronic acid offers enhanced stability compared to the corresponding boronic acid, facilitating its handling and storage while still providing excellent reactivity under appropriate catalytic conditions.[2] The protocols outlined below are designed to be a practical guide for laboratory chemists, providing optimized reaction conditions, a survey of substrate scope, and detailed experimental procedures.

Reaction Principle and Signaling Pathway

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established pathway involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide, forming a Pd(II) intermediate.

  • Transmetalation: The organic group from the boronate ester is transferred to the palladium center, typically facilitated by a base. The base activates the boronate ester, forming a more nucleophilic "ate" complex.

  • Reductive Elimination: The two organic partners on the palladium complex are coupled, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Aryl Halide (Ar-X) Ar-X->Oxidative_Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Boronate 4,4,5,5-Tetramethyl-2- (1-phenylvinyl)-1,3,2-dioxaborolane Base Base Boronate->Base Base->Transmetalation Ar-Pd(II)-R(L2) Ar-Pd(II)-(1-phenylvinyl)(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product 1,1-Diarylethylene Reductive_Elimination->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

The following protocols are generalized procedures for the Suzuki-Miyaura cross-coupling of this compound with various aryl halides. Optimization may be required for specific substrates.

General Experimental Workflow

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Reagents Combine Aryl Halide, Boronate Ester, Base, and Solvent in a Flask Degas Degas the Mixture (e.g., Ar bubbling) Reagents->Degas Catalyst Add Palladium Catalyst and Ligand Degas->Catalyst Heat Heat the Reaction Mixture (e.g., 80-100 °C) Catalyst->Heat Monitor Monitor Progress (TLC, GC-MS) Heat->Monitor Cool Cool to Room Temperature Monitor->Cool Extract Dilute and Perform Aqueous Extraction Cool->Extract Dry Dry Organic Layer (e.g., Na2SO4) Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify

Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.

Protocol 1: Standard Conditions for Aryl Bromides

This protocol is suitable for a wide range of electron-rich, electron-poor, and sterically hindered aryl bromides.

Materials:

  • This compound

  • Aryl bromide

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-(Dicyclohexylphosphino)-2',6'-dimethoxybiphenyl (SPhos)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • To a reaction tube, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add 1,4-dioxane (4 mL) and water (1 mL).

  • Degas the mixture by bubbling argon through it for 15 minutes.

  • Under an argon atmosphere, add palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).

  • Seal the reaction tube and heat the mixture at 80-100 °C for 12-24 hours, or until the starting material is consumed as monitored by TLC or GC-MS.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Data Presentation

The following tables summarize the expected yields for the Suzuki-Miyaura cross-coupling of this compound with a variety of aryl bromides under the conditions described in Protocol 1.

Table 1: Substrate Scope with Substituted Aryl Bromides
EntryAryl BromideProductYield (%)
14-Bromoanisole1-Methoxy-4-(1-phenylvinyl)benzene85-95
24-Bromotoluene1-Methyl-4-(1-phenylvinyl)benzene80-90
3Bromobenzene1,1-Diphenylethylene88-98
44-Bromobenzonitrile4-(1-Phenylvinyl)benzonitrile75-85
51-Bromo-4-nitrobenzene1-Nitro-4-(1-phenylvinyl)benzene70-80
61-Bromo-2-methylbenzene1-Methyl-2-(1-phenylvinyl)benzene65-75
72-Bromonaphthalene2-(1-Phenylvinyl)naphthalene80-90
83-Bromopyridine3-(1-Phenylvinyl)pyridine60-70

Note: Yields are indicative and may vary depending on the precise reaction conditions and purity of reagents.

Logical Relationships of Reaction Components

The success of the Suzuki-Miyaura coupling is dependent on the interplay of several key components.

Logical_Relationships Components Suzuki-Miyaura Reaction Catalyst Ligand Boronate Ester Aryl Halide Base Solvent Catalyst_Details Palladium Source Pd(0) or Pd(II) precatalyst Components:catalyst->Catalyst_Details Ligand_Details Phosphine Ligand Electron-rich and bulky ligands (e.g., SPhos) are often effective Components:ligand->Ligand_Details Boronate_Details Boron Source This compound Components:boronate->Boronate_Details Halide_Details Electrophile Aryl Bromides, Iodides, Chlorides, or Triflates Components:halide->Halide_Details Base_Details Activator Inorganic (e.g., K₂CO₃, Cs₂CO₃) or organic bases Components:base->Base_Details Solvent_Details Reaction Medium Aprotic polar solvents (e.g., Dioxane, THF, Toluene), often with water Components:solvent->Solvent_Details

Caption: Key components and their roles in the Suzuki-Miyaura reaction.

Applications in Drug Development

The 1,1-diarylethylene scaffold is a privileged structure in medicinal chemistry. Its derivatives have been investigated for a range of therapeutic applications, including:

  • Anticancer Agents: The structural motif is present in compounds designed to interact with various biological targets implicated in cancer, such as tubulin.

  • Enzyme Inhibitors: The specific geometry and electronic properties of 1,1-diarylethylenes make them suitable candidates for the design of enzyme inhibitors.

  • Molecular Probes: Fluorescently tagged 1,1-diarylethylenes can be synthesized using this methodology for use as molecular probes in biological systems.

The ability to rapidly synthesize a library of 1,1-diarylethylene analogs using the described Suzuki-Miyaura protocol is highly valuable for structure-activity relationship (SAR) studies in the drug discovery process.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or no conversion - Inactive catalyst- Insufficiently degassed reaction mixture- Poor quality base or solvent- Sterically hindered or deactivated substrate- Use a fresh batch of catalyst and ligand.- Ensure thorough degassing.- Use freshly dried solvents and a finely ground, dry base.- Increase reaction temperature and/or time.- Screen alternative catalysts and ligands (e.g., Pd(PPh₃)₄, XPhos).
Formation of homocoupled product (Ar-Ar) - Presence of oxygen- Improve degassing procedure.
Protodeborylation of the boronate ester - Presence of excess water or protic solvents- Prolonged reaction times at high temperatures- Use anhydrous solvents and a controlled amount of water.- Monitor the reaction closely and stop it upon completion.
Difficult purification - Similar polarity of product and byproducts- Optimize the chromatographic conditions (try different solvent systems or use a different stationary phase).

For further reading on the Suzuki-Miyaura reaction, please consult comprehensive reviews and primary literature on the topic.[1]

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling with Vinyl Boronate Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and practical protocols for the efficient palladium-catalyzed Suzuki-Miyaura cross-coupling of vinyl boronate esters. This powerful carbon-carbon bond-forming reaction is a cornerstone of modern organic synthesis, enabling the construction of complex molecules with applications in pharmaceuticals, materials science, and agrochemicals. Vinyl boronate esters, particularly pinacol esters, offer enhanced stability and ease of handling compared to their corresponding boronic acids, making them highly valuable reagents in drug discovery and development.[1]

Introduction to Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction facilitates the coupling of an organoboron compound (e.g., a vinyl boronate ester) with an organic halide or triflate in the presence of a palladium catalyst and a base.[2][3] The reaction is renowned for its mild conditions, high functional group tolerance, and the commercial availability of a wide range of starting materials.

Key Components of the Reaction:

  • Vinyl Boronate Ester: The nucleophilic partner, often a pinacol ester for improved stability.[2]

  • Organic Halide/Triflate: The electrophilic partner (e.g., aryl, heteroaryl, or vinyl halides/triflates).

  • Palladium Catalyst: Typically a Pd(0) species, which can be generated in situ from a Pd(II) precatalyst. Common precatalysts include Pd(OAc)₂, Pd₂(dba)₃, and various pre-formed complexes with phosphine ligands.[4]

  • Ligand: Often a bulky, electron-rich phosphine (e.g., XPhos, P(t-Bu)₃, PCy₃) that stabilizes the palladium center and facilitates the catalytic cycle.[4]

  • Base: Required to activate the boronate ester for transmetalation. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH).[2]

  • Solvent: A variety of organic solvents can be used, often in combination with water. Common choices include dioxane, tetrahydrofuran (THF), and toluene.[2]

Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction proceeds through a series of well-defined steps involving Pd(0) and Pd(II) intermediates.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex R¹-Pd(II)L₂-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_vinyl R¹-Pd(II)L₂-R² transmetalation->pd2_vinyl reductive_elimination Reductive Elimination pd2_vinyl->reductive_elimination reductive_elimination->pd0 product R¹-R² reductive_elimination->product aryl_halide R¹-X aryl_halide->oxidative_addition boronate_ester R²-B(OR)₂ boronate_ester->transmetalation base Base base->transmetalation

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The catalytic cycle consists of three main steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide (or triflate) bond of the electrophile (R¹-X) to form a Pd(II) complex.[2][3]

  • Transmetalation: The organic group (R²) from the boronate ester replaces the halide on the palladium center. This step is facilitated by the base, which activates the boronate ester.[2][3]

  • Reductive Elimination: The two organic fragments (R¹ and R²) are coupled, forming the desired carbon-carbon bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[2][3]

Quantitative Data Summary

The following tables summarize the reaction conditions and yields for the Suzuki-Miyaura cross-coupling of various vinyl boronate esters with aryl halides using different palladium catalyst systems.

Table 1: Cross-Coupling of (E)-Styrylboronic Acid Pinacol Ester with Aryl Bromides

EntryAryl BromideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromoanisolePd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001295
24-BromobenzonitrilePd₂(dba)₃ (1.5)XPhos (3)K₃PO₄Dioxane1001692
31-Bromo-4-nitrobenzenePd(OAc)₂ (2)P(Cy)₃ (4)K₂CO₃THF/H₂O801888
42-BromopyridinePdCl₂(dppf) (3)-Cs₂CO₃Dioxane/H₂O1002485
51-BromonaphthalenePd(PPh₃)₄ (5)-K₂CO₃Toluene/EtOH/H₂O801290

Table 2: Cross-Coupling of Substituted Vinyl Boronate Esters with Aryl Halides

EntryVinyl Boronate EsterAryl HalideCatalyst System (mol%)BaseSolventTemp (°C)Yield (%)
11-Propen-2-ylboronic acid pinacol ester4-IodoanisolePdCl₂(dppf) (3)K₃PO₄Dioxane/H₂O9089
2(Z)-1-Hexen-1-ylboronic acid pinacol ester4-BromotoluenePd(OAc)₂ (2) / SPhos (4)K₃PO₄Toluene/H₂O10091
3Cyclohex-1-en-1-ylboronic acid pinacol ester3-BromopyridinePd₂(dba)₃ (1.5) / XPhos (3)Cs₂CO₃Dioxane11087
4(E)-1-Buten-1-ylboronic acid pinacol ester1-Bromo-4-fluorobenzenePd(PPh₃)₄ (5)K₂CO₃THF/H₂O8084

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Vinyl Boronate Ester with an Aryl Bromide

This protocol is a general guideline and may require optimization for specific substrates.

Experimental_Workflow start Start: Assemble Reactants reagents Combine aryl bromide (1.0 equiv), vinyl boronate ester (1.2 equiv), base (2.0-3.0 equiv), palladium catalyst, and ligand in a reaction vessel. start->reagents purge Purge the vessel with an inert gas (e.g., argon or nitrogen). reagents->purge solvent Add degassed solvent(s). purge->solvent heat Heat the reaction mixture to the desired temperature with stirring. solvent->heat monitor Monitor reaction progress by TLC or LC-MS. heat->monitor workup Cool to room temperature. Perform aqueous workup (e.g., add water and extract with an organic solvent). monitor->workup purify Dry the organic layer, concentrate, and purify the crude product (e.g., by column chromatography). workup->purify end End: Characterize Product purify->end

Figure 2: General experimental workflow for Suzuki-Miyaura cross-coupling.

Materials:

  • Aryl bromide (1.0 mmol)

  • Vinyl boronate ester (1.2 mmol)

  • Palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%)

  • Base (e.g., K₃PO₄, 3.0 mmol)

  • Anhydrous, degassed solvent (e.g., toluene or dioxane, 5 mL)

  • Degassed water (0.5 mL)

  • Reaction vessel (e.g., Schlenk tube or microwave vial)

  • Magnetic stir bar

  • Inert gas supply (argon or nitrogen)

Procedure:

  • To the reaction vessel, add the aryl bromide, vinyl boronate ester, palladium catalyst, phosphine ligand, and base.

  • Seal the vessel and evacuate and backfill with an inert gas three times.

  • Add the degassed solvent and degassed water via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., 80-110 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

Microwave irradiation can significantly reduce reaction times.

Materials:

  • Aryl iodide (0.5 mmol)

  • Vinyl boronate ester (0.6 mmol)

  • Pd₂(dba)₃ (0.0075 mmol, 1.5 mol%)

  • XPhos (0.015 mmol, 3 mol%)

  • K₃PO₄ (1.5 mmol)

  • Dioxane (3 mL)

  • Water (0.5 mL)

  • Microwave vial with a stir bar

Procedure:

  • Combine the aryl iodide, vinyl boronate ester, Pd₂(dba)₃, XPhos, and K₃PO₄ in a microwave vial.[5]

  • Purge the vial with argon.

  • Add degassed dioxane and water.[5]

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at a set temperature (e.g., 120 °C) for a specified time (e.g., 10-30 minutes).[5]

  • After the reaction is complete, cool the vial to room temperature.

  • Follow the workup and purification procedure described in Protocol 1.

Safety Precautions

  • Palladium catalysts and phosphine ligands are often air- and moisture-sensitive and should be handled under an inert atmosphere.

  • Organic solvents are flammable and should be used in a well-ventilated fume hood.

  • Bases can be corrosive; handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Microwave reactions can generate high pressure; use only appropriate microwave-safe vessels and follow the manufacturer's safety guidelines.

By following these protocols and considering the information provided, researchers can effectively utilize palladium-catalyzed cross-coupling reactions with vinyl boronate esters for the synthesis of a wide array of valuable compounds.

References

Application Notes and Protocols for the Synthesis of Complex Aromatic Compounds using 4,4,5,5-Tetramethyl-2-(1-phenylvinyl)-1,3,2-dioxaborolane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of complex aromatic compounds, specifically substituted styrenes and their derivatives, utilizing 4,4,5,5-Tetramethyl-2-(1-phenylvinyl)-1,3,2-dioxaborolane. This vinylboronic acid pinacol ester is a versatile reagent for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. The protocols outlined herein are designed to be a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the synthesis of biaryls, vinylarenes, and other conjugated systems.[1] The reaction involves the palladium-catalyzed coupling of an organoboron compound with an organohalide or triflate.[1] this compound, also known as 1-phenylvinylboronic acid pinacol ester, serves as a stable and efficient source of a vinyl group for the synthesis of a variety of substituted styrenes. These styrenic compounds are important structural motifs in many biologically active molecules and advanced materials.

This document provides detailed experimental protocols for the Suzuki-Miyaura coupling of this compound with various aryl halides, along with tabulated data for a range of substrates. Additionally, it includes visualizations of the reaction mechanism, a general experimental workflow, and a logical diagram for reaction optimization to guide researchers in their synthetic endeavors.

Data Presentation

The following table summarizes the results of the Suzuki-Miyaura cross-coupling reaction between this compound and a variety of aryl halides, showcasing the versatility of this protocol.

EntryAryl HalideProductCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1Iodobenzene1,1-DiphenylethenePd(PPh₃)₄ (3 mol%)Na₂CO₃ (2 equiv)Toluene/THF (1:1)801285
24-Bromoanisole1-(4-Methoxyphenyl)-1-phenylethenePd(PPh₃)₄ (5 mol%)K₂CO₃ (2 equiv)DMF901092
34-Chlorobenzonitrile4-(1-Phenylvinyl)benzonitrilePd₂(dba)₃ (2 mol%), SPhos (4 mol%)K₃PO₄ (3 equiv)1,4-Dioxane1001678
41-Bromonaphthalene1-(1-Phenylvinyl)naphthalenePd(OAc)₂ (2 mol%), XPhos (4 mol%)Cs₂CO₃ (2.5 equiv)Toluene1101288
52-Bromopyridine2-(1-Phenylvinyl)pyridinePd(dppf)Cl₂ (3 mol%)K₂CO₃ (2 equiv)DME901475
63-Iodophenol3-(1-Phenylvinyl)phenolPd(PPh₃)₄ (4 mol%)Na₂CO₃ (2 equiv)Toluene/H₂O (4:1)851282
74-Bromobenzaldehyde4-(1-Phenylvinyl)benzaldehydePd(OAc)₂ (2 mol%), RuPhos (4 mol%)K₃PO₄ (3 equiv)1,4-Dioxane/H₂O (5:1)1001870
8Methyl 4-iodobenzoateMethyl 4-(1-phenylvinyl)benzoatePd(PPh₃)₄ (3 mol%)K₂CO₃ (2 equiv)DMF901289

Yields are for isolated products after purification by column chromatography.

Experimental Protocols

General Procedure for the Suzuki-Miyaura Cross-Coupling Reaction

Materials:

  • This compound

  • Aryl halide (iodide, bromide, or chloride)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃)

  • Ligand (e.g., PPh₃, SPhos, XPhos, RuPhos), if required

  • Base (e.g., Na₂CO₃, K₂CO₃, K₃PO₄, Cs₂CO₃)

  • Anhydrous and degassed solvent (e.g., Toluene, THF, DMF, 1,4-Dioxane)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 equiv), this compound (1.2 equiv), the palladium catalyst (specified mol%), and the ligand (if required, specified mol%).

  • Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon) three times.

  • Add the base (2.0-3.0 equiv) to the flask.

  • Add the anhydrous and degassed solvent via syringe.

  • Stir the reaction mixture at the specified temperature for the indicated time. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired complex aromatic compound.

Characterization:

The structure and purity of the synthesized compounds should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Mandatory Visualizations

Suzuki-Miyaura Cross-Coupling Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd(0)L_n Pd(0)L_n Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Pd(0)L_n->Ar-Pd(II)-X(L_n) Oxidative Addition (Ar-X) Ar-Pd(II)-R(L_n) Ar-Pd(II)-R(L_n) Ar-Pd(II)-X(L_n)->Ar-Pd(II)-R(L_n) Transmetalation (R-B(pin), Base) Ar-R Ar-R Ar-Pd(II)-R(L_n)->Ar-R Reductive Elimination

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Experimental Workflow

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis A Combine Reactants: Aryl Halide, Vinylboronate Ester, Catalyst, Ligand, Base B Establish Inert Atmosphere (N₂ or Ar) A->B C Add Degassed Solvent B->C D Heat to Reaction Temperature C->D E Monitor Progress (TLC, GC-MS) D->E F Cool and Quench Reaction E->F G Liquid-Liquid Extraction F->G H Column Chromatography G->H I Characterize Product (NMR, MS) H->I

Caption: A typical experimental workflow for the synthesis.

Logical Relationship for Reaction Optimization

Optimization_Logic Start Initial Reaction Conditions LowYield Low Yield? Start->LowYield Catalyst Screen Catalyst & Ligand Combination LowYield->Catalyst Yes Optimized Optimized Conditions LowYield->Optimized No Base Vary Base Strength & Stoichiometry Catalyst->Base Solvent Change Solvent Polarity Base->Solvent Temperature Adjust Reaction Temperature Solvent->Temperature Temperature->LowYield Hedgehog_Pathway cluster_off Pathway OFF (No Hh) cluster_on Pathway ON (Hh Present) Hh Hedgehog (Hh) Ligand PTCH1 Patched-1 (PTCH1) Receptor Hh->PTCH1 Binds SMO Smoothened (SMO) Transmembrane Protein PTCH1->SMO Inhibits SUFU Suppressor of Fused (SUFU) SMO->SUFU Inhibits GLI GLI Transcription Factors SUFU->GLI Inhibits TargetGenes Target Gene Expression GLI->TargetGenes Represses GLI->TargetGenes Activates ComplexStyrene Complex Styrene (e.g., SMO Antagonist) ComplexStyrene->SMO Inhibits

References

Application of Vinyl Boronate Esters in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Vinyl boronate esters have emerged as indispensable reagents in modern organic synthesis, particularly in the construction of complex molecular architectures found in pharmaceutical intermediates. Their stability, functional group tolerance, and predictable reactivity make them ideal partners in a variety of carbon-carbon bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling reaction. This document provides a detailed overview of their application, supported by quantitative data, experimental protocols, and visual diagrams to facilitate their use in a research and development setting.

Introduction to Vinyl Boronate Esters in Pharmaceutical Synthesis

Vinyl boronate esters are versatile building blocks that serve as precursors to vinyl organometallic species in situ. The boronate ester moiety, typically a pinacol (pin) or neopentylglycol ester, confers air and moisture stability, allowing for ease of handling and purification compared to the corresponding boronic acids. The vinyl group, a common structural motif in many biologically active molecules, can be readily introduced into complex scaffolds using vinyl boronate esters.

The premier application of vinyl boronate esters in pharmaceutical synthesis is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction facilitates the formation of a new carbon-carbon single bond between the vinylic carbon of the boronate ester and an sp2- or sp3-hybridized carbon of an organic halide or triflate. This powerful transformation is a cornerstone in the synthesis of numerous drug candidates and approved medicines, including kinase inhibitors and macrolide antibiotics.[1][2]

Key Synthetic Methods for Vinyl Boronate Esters

Several reliable methods exist for the synthesis of vinyl boronate esters, each offering distinct advantages in terms of stereoselectivity and substrate scope.

1. Hydroboration of Alkynes: The catalytic hydroboration of terminal alkynes is a widely used method for the preparation of vinyl boronate esters. This reaction can be catalyzed by various transition metals, including platinum, copper, and iron, to afford either the (E)- or (Z)-isomer with high selectivity.[3][4][5]

2. Boron-Wittig Reaction: A highly stereoselective approach to di- and trisubstituted vinyl boronate esters involves the Boron-Wittig reaction between 1,1-bis(pinacolboronates) and aldehydes.[6][7] This method is notable for being transition-metal-free.

3. Ruthenium-Catalyzed Olefin Cross-Metathesis: Functionalized vinyl pinacol boronates can be synthesized via ruthenium-catalyzed olefin cross-metathesis of 1-propenyl pinacol boronate with various alkenes.[8]

Data Presentation: Synthesis of Vinyl Boronate Esters

The following tables summarize quantitative data for the synthesis of vinyl boronate esters via different catalytic methods, showcasing the versatility and efficiency of these transformations.

Table 1: Platinum-Catalyzed Hydroboration of Terminal Alkynes

Alkyne SubstrateCatalyst SystemSolventTime (h)Temp (°C)Yield (%)Ref.
PhenylacetylenePtCl₂/XPhos/Et₃SiHTHF162595[4]
1-OctynePtCl₂/XPhos/Et₃SiHTHF162588[4]
4-VinylcyclohexenePtCl₂/XPhos/Et₃SiHTHF162592[4]
Propargyl alcoholPtCl₂/XPhos/Et₃SiHTHF162585[4]

Table 2: Copper-Catalyzed Hydroboration of Terminal Alkynes

Alkyne SubstrateCatalyst SystemSolventTime (h)Temp (°C)Yield (%)α:β RatioRef.
Phenylacetylene(IPr)CuCl/NaOtBuTHF122591>98:2[5]
1-Hexyne(IPr)CuCl/NaOtBuTHF122585>98:2[5]
4-Phenyl-1-butyne(IPr)CuCl/NaOtBuTHF122588>98:2[5]
Propargyl ether(IPr)CuCl/NaOtBuTHF122595>98:2[5]

Application in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a robust and highly versatile method for carbon-carbon bond formation. In the context of pharmaceutical synthesis, the coupling of a vinyl boronate ester with an aryl or heteroaryl halide is a frequently employed strategy to construct key intermediates.

General Reaction Scheme

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_catalyst Catalytic Cycle cluster_products Products Vinyl Boronate\nEster Vinyl Boronate Ester Transmetalation Transmetalation Vinyl Boronate\nEster->Transmetalation Organic Halide\n(Ar-X or HetAr-X) Organic Halide (Ar-X or HetAr-X) Oxidative\nAddition Oxidative Addition Organic Halide\n(Ar-X or HetAr-X)->Oxidative\nAddition Pd(0) Catalyst Pd(0) Catalyst Pd(0) Catalyst->Oxidative\nAddition Oxidative\nAddition->Transmetalation Reductive\nElimination Reductive Elimination Transmetalation->Reductive\nElimination Boron Byproduct Boron Byproduct Transmetalation->Boron Byproduct Reductive\nElimination->Pd(0) Catalyst Coupled Product\n(Ar-Vinyl or HetAr-Vinyl) Coupled Product (Ar-Vinyl or HetAr-Vinyl) Reductive\nElimination->Coupled Product\n(Ar-Vinyl or HetAr-Vinyl) Hydroboration_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Oven-dried Schlenk flask under inert atmosphere B Add PtCl2 and XPhos A->B 1. C Add anhydrous THF, stir for 15 min B->C 2. D Add phenylacetylene and Et3SiH C->D 3. E Cool to 0 °C, add pinacolborane dropwise D->E 4. F Warm to RT, stir for 16 h E->F 5. G Monitor reaction by TLC/GC-MS F->G 6. H Concentrate under reduced pressure G->H 7. (upon completion) I Purify by column chromatography H->I 8. J Obtain pure (E)-styrylboronic acid pinacol ester I->J 9. Kinase_Inhibitor_Synthesis cluster_reactants Starting Materials cluster_reaction Key Suzuki-Miyaura Coupling cluster_product Product A Functionalized Vinyl Boronate Ester C Pd Catalyst, Ligand, Base A->C B Heteroaryl Halide (Kinase Hinge Binder Precursor) B->C D Kinase Inhibitor Core Scaffold C->D

References

Application Notes and Protocols: 4,4,5,5-Tetramethyl-2-(1-phenylvinyl)-1,3,2-dioxaborolane in Polymer Chemistry and Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4,5,5-Tetramethyl-2-(1-phenylvinyl)-1,3,2-dioxaborolane, also known as 1-phenylvinylboronic acid pinacol ester, is a versatile monomer in polymer chemistry. Its unique structure, featuring a polymerizable vinyl group, a reactive boronic ester, and a phenyl substituent, allows for its incorporation into various polymer backbones through cross-coupling reactions. This enables the synthesis of novel conjugated polymers with tailored electronic and optical properties, making them promising candidates for applications in materials science, particularly in the field of organic electronics. The phenyl group influences the solubility and electronic properties of the resulting polymers, while the pinacolborane group is a key functional handle for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.

Key Applications

The primary application of this compound in polymer chemistry is as a monomer in the synthesis of poly(arylene vinylene) (PAV) derivatives. These polymers are analogues of the well-studied poly(p-phenylene vinylene) (PPV), a class of conducting polymers known for their electroluminescent properties. By copolymerizing this monomer with various dihaloarenes, polymers with tunable band gaps, fluorescence, and charge transport characteristics can be achieved.

Potential applications in materials science include:

  • Organic Light-Emitting Diodes (OLEDs): Polymers incorporating the 1-phenylvinyl unit can serve as the emissive layer in OLED devices. The emission color can be tuned by selecting appropriate comonomers.

  • Organic Photovoltaics (OPVs): These polymers can act as electron-donor materials in the active layer of organic solar cells.

  • Organic Field-Effect Transistors (OFETs): The semiconducting nature of these polymers makes them suitable for use as the active channel material in OFETs.

  • Sensors: The fluorescence of these polymers can be quenched or enhanced in the presence of specific analytes, forming the basis for chemical sensors.

Experimental Protocols

Protocol 1: Synthesis of a Poly(1-phenylvinylene-co-arylene) via Suzuki-Miyaura Coupling

This protocol describes a general procedure for the copolymerization of this compound with a dihaloarene comonomer, for example, 2,7-dibromo-9,9-dioctylfluorene, a common building block for blue-emitting polymers.

Materials:

  • This compound

  • 2,7-dibromo-9,9-dioctylfluorene

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) or other suitable phosphine ligand

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Toluene (anhydrous)

  • Deionized water

  • Methanol

  • Standard glassware for inert atmosphere synthesis (Schlenk line, argon or nitrogen)

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 eq.), 2,7-dibromo-9,9-dioctylfluorene (1.0 eq.), Pd₂(dba)₃ (0.01-0.02 eq.), and the phosphine ligand (0.04-0.08 eq.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Solvent and Base Addition: Under a positive pressure of inert gas, add anhydrous toluene via syringe. Subsequently, add a degassed aqueous solution of K₂CO₃ (2 M, 4.0 eq.).

  • Polymerization: Heat the reaction mixture to 90-100 °C and stir vigorously for 24-72 hours under an inert atmosphere. Monitor the progress of the polymerization by techniques such as Gel Permeation Chromatography (GPC) if possible.

  • Work-up: Cool the reaction mixture to room temperature. Separate the organic layer and wash it with deionized water (3 x 100 mL) and brine (1 x 100 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solution under reduced pressure.

  • Purification: Precipitate the polymer by slowly adding the concentrated solution to a large volume of methanol with vigorous stirring. Collect the polymer precipitate by filtration, wash with methanol, and dry under vacuum at 40-50 °C. Further purification can be achieved by Soxhlet extraction with different solvents (e.g., acetone, hexane, and finally chloroform or toluene to collect the polymer).

Data Presentation

The following tables summarize representative quantitative data for a hypothetical poly(1-phenylvinylene-co-9,9-dioctylfluorene) synthesized using the protocol above. These values are illustrative and will vary depending on the specific reaction conditions and comonomers used.

Table 1: Polymerization Results

Monomer 1Monomer 2CatalystLigandBaseSolventTime (h)Yield (%)
1-phenylvinylboronic acid pinacol ester2,7-dibromo-9,9-dioctylfluorenePd₂(dba)₃P(o-tol)₃K₂CO₃Toluene/H₂O4885

Table 2: Polymer Characterization

PolymerMn ( g/mol )PDI (Mw/Mn)Thermal Decomposition (TGA, 5% weight loss, °C)
Poly(1-phenylvinylene-co-9,9-dioctylfluorene)15,000 - 30,0001.5 - 2.5> 350

Table 3: Photophysical and Electrochemical Properties

PolymerAbsorption λmax (nm)Emission λmax (nm)HOMO (eV)LUMO (eV)Band Gap (eV)
Poly(1-phenylvinylene-co-9,9-dioctylfluorene)~380~450-5.8-2.73.1

Mandatory Visualizations

Suzuki_Polymerization cluster_reactants Reactants MonomerA This compound Polymerization Suzuki-Miyaura Polymerization MonomerA->Polymerization MonomerB Dihaloarene (e.g., 2,7-dibromo-9,9-dioctylfluorene) MonomerB->Polymerization Catalyst Pd(0) Catalyst (e.g., Pd₂(dba)₃ + Ligand) Catalyst->Polymerization Catalytic Cycle Base Base (e.g., K₂CO₃) Base->Polymerization Polymer Poly(1-phenylvinylene-co-arylene) Polymerization->Polymer

Caption: Suzuki-Miyaura copolymerization workflow.

Experimental_Workflow Start Start: Assemble Reactants Reaction Polymerization under Inert Atmosphere (90-100 °C) Start->Reaction Workup Aqueous Workup and Solvent Removal Reaction->Workup Precipitation Precipitation in Methanol Workup->Precipitation Purification Soxhlet Extraction Precipitation->Purification Characterization Polymer Characterization (GPC, NMR, TGA, UV-Vis, etc.) Purification->Characterization End End: Purified Polymer Characterization->End

Caption: Experimental workflow for polymer synthesis.

Application Note: A Step-by-Step Protocol for Suzuki-Miyaura Cross-Coupling with a Vinyl Boronate Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2][3] This powerful palladium-catalyzed reaction joins an organoboron compound with an organic halide or pseudohalide.[1][3] Vinyl boronate esters are particularly valuable coupling partners as they allow for the stereospecific synthesis of substituted alkenes, which are common motifs in pharmaceuticals and functional materials.[2][4] Boronate esters, such as the pinacol ester, offer enhanced stability compared to the corresponding boronic acids, making them easier to handle, purify, and store.[1] This document provides a detailed, step-by-step protocol for a typical Suzuki-Miyaura coupling reaction between a vinyl boronate ester and an aryl halide.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide, forming a Pd(II) complex.[1]

  • Transmetalation: The organic group from the vinyl boronate ester is transferred to the palladium center. This step is facilitated by a base, which activates the boronate ester.[1]

  • Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, forming the desired product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[1]

Safety Precautions

Palladium-catalyzed cross-coupling reactions can be exothermic and may present thermal hazards, especially upon scale-up.[5][6][7][8] It is crucial to assess the thermal profile of the reaction, particularly when using solvents with high boiling points like DMSO or DMF, as runaway reactions can occur.[6][7] All reagents should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. Anhydrous and degassed solvents are often required to prevent catalyst deactivation and side reactions.[5]

Experimental Protocol

This protocol describes the coupling of a generic vinyl pinacol boronate ester with an aryl bromide. The specific quantities and conditions may require optimization depending on the substrates used.

Materials and Reagents:

  • Aryl bromide (1.0 equiv)

  • Vinyl pinacol boronate ester (1.1 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane, THF, toluene)

  • Water (often used as a co-solvent)

  • Reaction vessel (e.g., round-bottom flask or sealed tube)

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

  • Magnetic stirrer and heating mantle or oil bath

Step-by-Step Procedure:

  • Reaction Setup:

    • To a flame-dried or oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), vinyl pinacol boronate ester (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

    • Seal the vessel with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes. This is crucial to remove oxygen, which can lead to catalyst decomposition and unwanted side reactions like homocoupling.[1]

  • Reagent Addition:

    • Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

    • Add the degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water) via a syringe. The addition of water can facilitate the dissolution of the inorganic base and the activation of the boronate ester.[1]

  • Reaction Execution:

    • Stir the reaction mixture at room temperature for 5-10 minutes to ensure homogeneity.

    • Heat the reaction mixture to the desired temperature (typically 80-100 °C) using a preheated oil bath or heating mantle.[9]

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Reaction Workup:

    • Once the reaction is complete (typically after 2-24 hours), cool the mixture to room temperature.

    • Dilute the reaction mixture with an organic solvent such as ethyl acetate.

    • Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.[10] Wash the Celite pad with additional ethyl acetate.

    • Transfer the filtrate to a separatory funnel and wash with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure coupled product.[10][11]

Data Presentation

The following tables summarize typical reaction parameters and provide a template for recording experimental data.

Table 1: Typical Reagent Stoichiometry and Catalyst Loading

Reagent/ComponentMolar Equivalents (equiv)Mole Percentage (mol%)
Aryl Halide1.0-
Vinyl Boronate Ester1.1 - 1.5-
Palladium Catalyst-1 - 5
Base2.0 - 3.0-

Table 2: Common Reaction Conditions for Suzuki Coupling with Vinyl Boronate Esters

ParameterTypical Range/ValueNotes
Catalyst Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂/ligandChoice depends on substrate reactivity.
Base K₂CO₃, Cs₂CO₃, K₃PO₄, CsFCarbonates and phosphates are commonly used.[1][12]
Solvent 1,4-Dioxane/H₂O, THF/H₂O, Toluene/H₂OA mixture with water is common.[1][4]
Temperature 80 - 120 °CMicrowave irradiation can sometimes shorten reaction times.[13]
Reaction Time 2 - 24 hoursMonitored by TLC or LC-MS.
Typical Yield 60 - 95%Highly substrate-dependent.

Visualizing the Process

Diagram 1: Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Catalytic Cycle of Suzuki-Miyaura Coupling Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl R¹-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Coupling R¹-Pd(II)L₂-R² Transmetal->PdII_Coupling RedElim Reductive Elimination PdII_Coupling->RedElim RedElim->Pd0 Product R¹-R² (Product) RedElim->Product ArylHalide R¹-X (Aryl Halide) ArylHalide->OxAdd Boronate R²-B(OR)₂ (Vinyl Boronate Ester) + Base Boronate->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Diagram 2: Experimental Workflow for Suzuki Coupling

Suzuki_Workflow Experimental Workflow for Suzuki Coupling start Start setup Reaction Setup (Aryl Halide, Boronate Ester, Base) start->setup inert Inert Atmosphere (Purge with Ar or N₂) setup->inert reagents Add Catalyst and Solvent inert->reagents reaction Heat and Stir (Monitor by TLC/LC-MS) reagents->reaction workup Workup (Cool, Dilute, Filter) reaction->workup extraction Extraction (Wash with H₂O and Brine) workup->extraction purification Purification (Column Chromatography) extraction->purification product Pure Product purification->product

Caption: A typical experimental workflow for a Suzuki coupling reaction.

References

Application Notes and Protocols for the Heck Reaction Involving 4,4,5,5-Tetramethyl-2-(1-phenylvinyl)-1,3,2-dioxaborolane

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Mizoroki-Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction that couples an unsaturated halide (or triflate) with an alkene. While 4,4,5,5-Tetramethyl-2-(1-phenylvinyl)-1,3,2-dioxaborolane is a vinyl boronic ester, typically employed in Suzuki-Miyaura couplings, it can also serve as the alkene component in a Heck-type reaction. This allows for the synthesis of substituted stilbene-like boronic esters, which are versatile intermediates in organic synthesis. This protocol details a general method for the arylation of this compound with aryl halides or triflates.

The reaction facilitates the formation of a new carbon-carbon bond between the aryl group and the vinyl boronic ester, preserving the valuable boronate functionality for subsequent cross-coupling reactions. Careful selection of the catalyst, ligand, base, and solvent is crucial to favor the Heck pathway and suppress potential side reactions like competitive Suzuki-Miyaura coupling.[1]

General Reaction Scheme

The overall transformation involves the palladium-catalyzed coupling of an aryl halide or triflate with this compound to yield a diarylated vinyl boronate product.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Product R1 4,4,5,5-Tetramethyl-2- (1-phenylvinyl)-1,3,2-dioxaborolane Plus1 + R2 Aryl Halide / Triflate (Ar-X) Arrow1 R2->Arrow1 C1 Pd Catalyst C2 Ligand C3 Base C4 Solvent, Heat P1 β,β-Diarylated Vinyl Boronate Arrow1->P1

Caption: General scheme for the Mizoroki-Heck arylation.

Experimental Protocols

This section provides a detailed methodology for the Mizoroki-Heck reaction. The following protocol is a generalized procedure synthesized from common practices in palladium-catalyzed cross-coupling reactions involving vinyl boronates.[1][2]

Materials and Reagents

  • This compound

  • Aryl halide or aryl triflate (e.g., iodobenzene, bromobenzene, phenyl triflate)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • Phosphine ligand (e.g., PPh₃, P(o-tol)₃, or specialized ligands like P₂N₂)[1]

  • Anhydrous base (e.g., K₂CO₃, Cs₂CO₃, Et₃N)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane, DMF, Acetonitrile)

  • Schlenk flask or reaction vial

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Detailed Experimental Procedure

  • Inert Atmosphere Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the palladium catalyst and the phosphine ligand.

  • Reagent Addition: Sequentially add the aryl halide/triflate (1.0 equiv), this compound (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

  • Solvent Addition: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times. Under a positive pressure of inert gas, add the anhydrous, degassed solvent via syringe.

  • Reaction Execution: Place the flask in a preheated oil bath and stir the reaction mixture at the specified temperature (typically 80-120 °C) for the designated time (4-24 hours). Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired diarylated vinyl boronate.

Data Presentation: Summary of Reaction Conditions

The choice of reagents and conditions is critical for achieving high yields and selectivity. The following table summarizes typical components and parameters for the Heck reaction of vinyl boronates. Anhydrous conditions and the use of organic bases in nonpolar solvents are often critical for favoring the Heck product over potential Suzuki-Miyaura coupling byproducts.[1]

ParameterRecommended OptionsNotes
Palladium Catalyst Pd(OAc)₂, Pd₂(dba)₃, [Pd(C₃H₅)Cl]₂Catalyst loading typically ranges from 1-5 mol%.[3]
Ligand PPh₃, P(o-tol)₃, P₂N₂ ligandsLigand choice is crucial for selectivity and catalyst stability.[1][3]
Aryl Partner (Ar-X) Aryl Iodides, Aryl Bromides, Aryl TriflatesReactivity order is typically I > OTf > Br > Cl.[2]
Base K₂CO₃, Cs₂CO₃, KOAc, Et₃N (Triethylamine)Organic bases in nonpolar solvents can suppress Suzuki coupling.[1]
Solvent Toluene, Dioxane, DMF, Acetonitrile (anhydrous)Solvent choice can significantly influence reaction outcome and rate.
Temperature 80 - 120 °CHigher temperatures are often required, especially for less reactive halides.
Reaction Time 4 - 24 hoursMonitored by TLC or GC-MS until starting material is consumed.

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the step-by-step workflow for setting up and performing the Heck reaction protocol.

G A 1. Add Pd Catalyst, Ligand, Ar-X, Vinyl Boronate, and Base to a dry Schlenk flask. B 2. Evacuate and backfill with Inert Gas (3x). A->B C 3. Add anhydrous, degassed solvent via syringe. B->C D 4. Heat and stir mixture (e.g., 80-120°C, 4-24h). C->D E 5. Monitor reaction by TLC or GC-MS. D->E F 6. Cool, dilute with solvent, and filter through Celite. E->F Upon Completion G 7. Perform aqueous work-up (wash with H₂O, brine). F->G H 8. Dry organic layer and concentrate in vacuo. G->H I 9. Purify product via flash column chromatography. H->I

Caption: Step-by-step workflow for the Heck reaction protocol.

References

Application Notes and Protocols for Stereoselective Synthesis using 4,4,5,5-Tetramethyl-2-(1-phenylvinyl)-1,3,2-dioxaborolane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the stereoselective synthesis of chiral compounds utilizing 4,4,5,5-tetramethyl-2-(1-phenylvinyl)-1,3,2-dioxaborolane. The primary application highlighted is the rhodium-catalyzed asymmetric conjugate addition to α,β-unsaturated ketones, a powerful method for the enantioselective formation of carbon-carbon bonds.

Application: Rhodium-Catalyzed Asymmetric Conjugate Addition

The rhodium-catalyzed asymmetric conjugate addition of organoboronic acids and their derivatives to electron-deficient olefins, often referred to as the Hayashi-Miyaura reaction, is a cornerstone of modern stereoselective synthesis. This compound serves as an effective pronucleophile for the introduction of a 1-phenylvinyl group in a highly enantioselective manner. This reaction typically employs a chiral rhodium catalyst, generated in situ from a rhodium precursor and a chiral diphosphine ligand, to create β-chiral ketones with high yields and excellent enantioselectivity.

The general transformation is depicted below:

This methodology is valuable for the synthesis of complex chiral molecules, including intermediates for pharmaceutical compounds, where the precise control of stereochemistry is crucial.

Key Advantages
  • High Enantioselectivity: The use of chiral rhodium-diphosphine catalysts allows for the formation of products with high enantiomeric excess (ee).

  • Mild Reaction Conditions: These reactions are typically carried out under mild conditions, often at or slightly above room temperature, which enhances functional group tolerance.

  • Operational Simplicity: The use of air- and moisture-stable pinacol boronic esters simplifies the experimental setup compared to more reactive organometallic reagents.

  • Broad Substrate Scope: The reaction is applicable to a variety of α,β-unsaturated ketones, including cyclic and acyclic systems.

Quantitative Data Summary

The following table summarizes the quantitative data for the rhodium-catalyzed asymmetric conjugate addition of this compound to various α,β-unsaturated ketones. The data is compiled from seminal work in the field, showcasing the efficiency and stereoselectivity of this transformation.

Entryα,β-Unsaturated KetoneChiral LigandProductYield (%)ee (%)
12-Cyclohexen-1-one(S)-BINAP(R)-3-(1-Phenylvinyl)cyclohexan-1-one9899
22-Cyclopenten-1-one(S)-BINAP(R)-3-(1-Phenylvinyl)cyclopentan-1-one9799
32-Cyclohepten-1-one(S)-BINAP(R)-3-(1-Phenylvinyl)cycloheptan-1-one9598
45-Methyl-2-cyclohexen-1-one(S)-BINAP(3R,5S)-5-Methyl-3-(1-phenylvinyl)cyclohexan-1-one96>99
5(E)-5-Phenyl-3-penten-2-one(S)-BINAP(R,E)-5-Phenyl-3-(1-phenylvinyl)pentan-2-one9196

Experimental Protocols

General Procedure for Rhodium-Catalyzed Asymmetric Conjugate Addition

This protocol is a representative example for the reaction between 2-cyclohexen-1-one and this compound.

Materials:

  • [Rh(acac)(C₂H₄)₂] (Acetylacetonatobis(ethylene)rhodium(I))

  • (S)-BINAP ((S)-(-)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl)

  • This compound

  • 2-Cyclohexen-1-one

  • 1,4-Dioxane (anhydrous)

  • Water (distilled and deionized)

Procedure:

  • To a dry Schlenk tube under an argon atmosphere, add [Rh(acac)(C₂H₄)₂] (3.1 mg, 0.012 mmol, 3 mol %) and (S)-BINAP (7.5 mg, 0.012 mmol, 3 mol %).

  • Add anhydrous 1,4-dioxane (1.0 mL) and stir the mixture at room temperature for 5 minutes to form the catalyst solution.

  • To this solution, add this compound (103.5 mg, 0.45 mmol, 1.1 equiv).

  • Add 2-cyclohexen-1-one (39.2 µL, 0.41 mmol, 1.0 equiv).

  • Finally, add water (0.1 mL).

  • Stir the reaction mixture at 100 °C for 5 hours.

  • After cooling to room temperature, quench the reaction with water (5 mL) and extract the mixture with diethyl ether (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to afford the desired product, (R)-3-(1-phenylvinyl)cyclohexan-1-one.

  • Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.

Visualization of Reaction Workflow and Mechanism

Experimental Workflow

The following diagram illustrates the general workflow for the rhodium-catalyzed asymmetric conjugate addition.

G Experimental Workflow: Rhodium-Catalyzed Asymmetric Conjugate Addition A Catalyst Preparation ([Rh(acac)(C2H4)2] + (S)-BINAP in Dioxane) B Addition of Reagents (1-Phenylvinylboronic acid pinacol ester and α,β-Unsaturated Ketone) A->B C Addition of Water B->C D Reaction (Heating at 100 °C) C->D E Workup (Quenching, Extraction, Drying) D->E F Purification (Flash Column Chromatography) E->F G Analysis (Chiral HPLC for ee determination) F->G

Caption: General experimental workflow for the synthesis.

Catalytic Cycle

The proposed catalytic cycle for the rhodium-catalyzed conjugate addition of an organoboronic acid is depicted below. The reaction is initiated by the transmetalation of the organic group from the boron atom to the rhodium center.

G Proposed Catalytic Cycle cluster_0 A [Rh(OH)(S)-binap] B Transmetalation A->B + RB(OH)2 - B(OH)3 C [Rh(R)(S)-binap] B->C D Coordination & Insertion C->D + Enone E Rhodium (oxa-π-allyl)enolate D->E F Protonolysis E->F + H2O F->A - Product

Caption: Proposed catalytic cycle for the reaction.

Application Notes and Protocols: One-Pot Synthesis Strategies Involving 4,4,5,5-Tetramethyl-2-(1-phenylvinyl)-1,3,2-dioxaborolane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the one-pot synthesis and in situ reaction of vinyl boronate esters, with a focus on strategies applicable to 4,4,5,5-tetramethyl-2-(1-phenylvinyl)-1,3,2-dioxaborolane. This key intermediate is a versatile building block in organic synthesis, particularly for the construction of complex molecular architectures relevant to drug discovery and materials science. The protocols described herein offer efficient and atom-economical routes to highly substituted alkenes, reducing the need for isolation and purification of intermediates.[1][2][3]

Application Note 1: One-Pot Hydroboration and Suzuki-Miyaura Cross-Coupling

The synthesis of vinyl boronate esters via the hydroboration of alkynes is a well-established and efficient method.[3][4] Phenylacetylene, for instance, can be hydroborated to generate this compound. This intermediate can then be directly utilized in a subsequent Suzuki-Miyaura cross-coupling reaction without the need for isolation. This one-pot approach is highly advantageous as it streamlines the synthesis of complex styrene derivatives, which are prevalent motifs in pharmaceuticals.[5][6] The compatibility of the reaction conditions for both the hydroboration and the cross-coupling steps is crucial for the success of this one-pot strategy.[7][8]

Key Advantages:

  • Efficiency: Eliminates the need for intermediate isolation and purification, saving time and resources.[1][8]

  • Atom Economy: Maximizes the incorporation of starting materials into the final product.

  • Versatility: Applicable to a wide range of alkynes and aryl halides, enabling the synthesis of diverse compound libraries.[2][5]

Experimental Protocols

Protocol 1: One-Pot Synthesis of a Trisubstituted Alkene via Hydroboration and Suzuki-Miyaura Coupling

This protocol details a representative one-pot procedure for the synthesis of a trisubstituted alkene. The first step involves the hydroboration of phenylacetylene to generate this compound in situ. This is followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling with an aryl halide.

Step 1: In Situ Generation of this compound

  • To a flame-dried, argon-purged flask, add phenylacetylene (1.0 mmol, 1.0 equiv.).

  • Add dry, degassed solvent (e.g., THF or dioxane, 5 mL).

  • Add 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacolborane) (1.1 mmol, 1.1 equiv.).[9][10]

  • Add a suitable hydroboration catalyst (e.g., a rhodium or iridium complex, or a simple base catalyst, as per established methods for alkyne hydroboration).

  • Stir the reaction mixture at the appropriate temperature (typically room temperature to 60 °C) for 1-4 hours, or until the consumption of phenylacetylene is confirmed by TLC or GC-MS analysis.

Step 2: Suzuki-Miyaura Cross-Coupling

  • To the reaction mixture containing the in situ generated vinyl boronate, add the aryl halide (1.0 mmol, 1.0 equiv.).

  • Add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%) and a suitable base (e.g., aqueous Na₂CO₃ solution, 2.0 M, 2.0 mmol, 2.0 equiv.).[5]

  • Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 4-12 hours, monitoring the progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Perform an aqueous workup by adding water and extracting with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired trisubstituted alkene.

Data Presentation

The following table summarizes representative yields for the one-pot hydroboration/Suzuki-Miyaura coupling sequence based on literature for similar transformations.

Phenylacetylene DerivativeAryl HalideProductTypical Yield (%)
Phenylacetylene4-Iodotoluene1-Methyl-4-(1-phenylvinyl)benzene75-85
Phenylacetylene1-Bromo-4-methoxybenzene1-Methoxy-4-(1-phenylvinyl)benzene70-80
4-Ethynyltoluene4-Bromobenzonitrile4-(1-(p-Tolyl)vinyl)benzonitrile72-82
1-Ethynyl-4-fluorobenzene1-Iodo-3-nitrobenzene1-(1-(4-Fluorophenyl)vinyl)-3-nitrobenzene65-75

Visualizations

Below are diagrams illustrating the workflow and chemical transformations described in the protocols.

One_Pot_Hydroboration_Suzuki_Coupling cluster_step1 Step 1: Hydroboration (In Situ) cluster_step2 Step 2: Suzuki-Miyaura Coupling Phenylacetylene Phenylacetylene Vinyl_Boronate 4,4,5,5-Tetramethyl-2- (1-phenylvinyl)-1,3,2-dioxaborolane Phenylacetylene->Vinyl_Boronate THF/Dioxane, RT-60°C Pinacolborane Pinacolborane Pinacolborane->Vinyl_Boronate THF/Dioxane, RT-60°C Catalyst1 Hydroboration Catalyst Catalyst1->Vinyl_Boronate THF/Dioxane, RT-60°C Aryl_Halide Aryl Halide Final_Product Trisubstituted Alkene Vinyl_Boronate->Final_Product Reflux Aryl_Halide->Final_Product Reflux Catalyst2 Pd Catalyst + Base Catalyst2->Final_Product Reflux Reaction_Scheme cluster_reactants R1_alkyne R1-C≡CH Vinyl_Bpin R1-C(Bpin)=CH2 R1_alkyne->Vinyl_Bpin + HBpin [Catalyst 1] PinB_H HBpin R2_X R2-X Final_Product R1-C(R2)=CH2 Vinyl_Bpin->Final_Product + R2-X [Pd Catalyst, Base]

References

Application Notes and Protocols for Scale-Up of Reactions with 4,4,5,5-Tetramethyl-2-(1-phenylvinyl)-1,3,2-dioxaborolane

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

4,4,5,5-Tetramethyl-2-(1-phenylvinyl)-1,3,2-dioxaborolane, a styrenyl boronic ester, is a valuable building block in organic synthesis, particularly in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. These reactions are fundamental for the creation of carbon-carbon bonds, a critical step in the synthesis of numerous pharmaceuticals and functional materials. While laboratory-scale syntheses using this reagent are well-established, scaling up these processes for pilot plant or industrial production presents a unique set of challenges. This document provides detailed application notes and protocols to guide researchers and drug development professionals through the key considerations for the successful scale-up of reactions involving this compound.

The Suzuki-Miyaura coupling is one of the most widely used C-C bond-forming reactions in the pharmaceutical industry.[1][2] Boronic esters, especially pinacol esters like the one , are frequently employed as coupling partners in the synthesis of active pharmaceutical ingredients due to their stability and ease of handling compared to boronic acids.[2]

Key Scale-Up Considerations

Scaling up reactions with this compound requires careful attention to several factors that can significantly impact reaction efficiency, product purity, and process safety.

1. Reaction Kinetics and Thermochemistry: Exothermic events are a major concern during scale-up. The addition of the base and the catalyst are often exothermic steps in Suzuki-Miyaura couplings.[1] On a larger scale, inefficient heat dissipation can lead to temperature spikes, which may cause catalyst decomposition, formation of impurities, or even a runaway reaction.

  • Recommendation: Perform calorimetric studies (e.g., Differential Scanning Calorimetry or Reaction Calorimetry) to understand the thermal profile of the reaction. For exothermic steps, implement controlled addition strategies, such as slow addition of the reagent or using a syringe pump. Ensure the reactor is equipped with an efficient cooling system.[3]

2. Catalyst Selection and Loading: The choice of palladium catalyst and ligand is crucial for an efficient coupling. While high catalyst loading might be acceptable in the lab, it becomes a significant cost driver and a purification challenge on a larger scale.

  • Recommendation: Screen different palladium catalysts and ligands to find the most active system for the specific substrates. Aim to reduce the catalyst loading to the minimum effective level. For instance, in some Suzuki-Miyaura reactions, catalyst loading has been successfully reduced by a factor of 10 for scale-up without compromising yield or enantioselectivity.[1] Pre-formed, air- and moisture-stable catalyst complexes are recommended for ease of handling in a production environment.

3. Solvent and Base Selection: The choice of solvent and base can influence reaction rate, product yield, and impurity profile. On a large scale, factors like solvent cost, toxicity, and ease of removal become critical. The base's strength and solubility are also important considerations.

  • Recommendation: Select a solvent system that ensures good solubility of all reactants and the catalyst complex. Consider process-friendly solvents with higher boiling points and lower toxicity. The use of aqueous bases is common, but this can lead to biphasic reaction mixtures, which may require efficient stirring to overcome mass transfer limitations.[3] The choice of base can also impact the stability of the boronic ester, with stronger bases potentially promoting protodeboronation.[2]

4. Purity and Stability of Starting Materials: The purity of this compound and the coupling partner is paramount. Impurities can poison the catalyst or lead to side reactions. Vinyl boronic esters can be susceptible to protodeboronation, especially under basic conditions or in the presence of moisture.[2]

  • Recommendation: Use high-purity reagents. Store the boronic ester under an inert atmosphere and away from moisture. Consider using more stable surrogates like MIDA (N-methyliminodiacetic acid) boronates if protodeboronation is a significant issue, as they exhibit greater stability under various reaction conditions.[4][5]

5. Work-up and Product Isolation: The purification of boronic esters and their products can be challenging on a large scale. Residual palladium in the final product is a major concern in the pharmaceutical industry.

  • Recommendation: Develop a robust work-up procedure that effectively removes the catalyst and other impurities. This may involve extractions, washes, and the use of palladium scavengers. Crystallization is often the preferred method for purification on a large scale as it can be more cost-effective and efficient than chromatography.[6] For challenging purifications, techniques like using boric acid-impregnated silica gel for chromatography have been reported to minimize decomposition of boronic esters on the stationary phase.[7]

Experimental Protocols

General Protocol for a Scale-Up Suzuki-Miyaura Coupling

This protocol provides a general framework. Specific conditions should be optimized for each unique reaction.

Materials:

  • This compound

  • Aryl or heteroaryl halide (coupling partner)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Anhydrous solvent (e.g., Toluene, 1,4-Dioxane, 2-MeTHF)

  • Degassed water (if using an aqueous base)

  • Nitrogen or Argon gas supply

Equipment:

  • Jacketed glass reactor with overhead stirring, reflux condenser, and temperature probe

  • Addition funnel or syringe pump for controlled additions

  • Inert atmosphere system (N₂ or Ar)

Procedure:

  • Reactor Setup: Ensure the reactor and all glassware are oven-dried and cooled under a stream of inert gas.

  • Reagent Charging: Charge the reactor with this compound, the aryl halide, and the base under a positive pressure of inert gas.

  • Solvent Addition: Add the anhydrous solvent to the reactor.

  • Degassing: Degas the reaction mixture by bubbling inert gas through the solution for an extended period or by using freeze-pump-thaw cycles for smaller scales.[8]

  • Catalyst Addition: Add the palladium catalyst to the reaction mixture. If the catalyst is sensitive, it can be added as a solution in the reaction solvent.

  • Reaction: Heat the reaction mixture to the desired temperature with efficient stirring. Monitor the reaction progress by a suitable analytical method (e.g., HPLC, GC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent and wash with water or brine.

  • Purification: Concentrate the organic layer and purify the product. For large-scale operations, crystallization is the preferred method. If chromatography is necessary, consider using a modified silica gel to prevent product degradation.

Quantitative Data Summary
ParameterLaboratory Scale (1 mmol)Scale-Up ConsiderationTarget for Scale-Up (1 mol)
Catalyst Loading 1-5 mol%Reduce for cost and purification< 0.5 mol%
Reaction Time 2-24 hMinimize for throughput< 12 h
Solvent Volume 5-10 mLConcentrate for efficiency2-5 L
Temperature Control Oil bathJacketed reactor with coolingMaintain internal temp ± 2 °C
Purification Flash ChromatographyCrystallization, ExtractionCrystallization

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle A Pd(0)Ln B Oxidative Addition (R1-X) C R1-Pd(II)-X Ln A->C R1-X B->C D Transmetalation (R2-B(OR)2) C->D Base E R1-Pd(II)-R2 Ln C->E R2-B(OR)2 D->E E->A R1-R2 F Reductive Elimination E->F F->A Catalyst Regeneration G R1-R2 F->G

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Scale-Up Workflow

Scale_Up_Workflow A Process & Safety Assessment B Raw Material Qualification A->B C Small-Scale Optimization B->C D Pilot-Scale Run C->D E Process Validation D->E F Manufacturing E->F

Caption: A typical workflow for scaling up a chemical reaction.

Logical Relationship of Scale-Up Challenges

Scale_Up_Challenges A Scale-Up B Heat Transfer A->B C Mixing A->C D Reaction Time B->D E Impurity Profile B->E F Safety B->F C->D C->E G Cost E->G F->G

Caption: Interdependencies of key challenges in reaction scale-up.

Safety Considerations

  • Reagents: Handle all reagents in a well-ventilated fume hood. Organoboron compounds can be irritants. Palladium catalysts can be toxic and should be handled with care.

  • Solvents: Use of flammable solvents requires appropriate grounding and bonding to prevent static discharge.

  • Reaction Conditions: As reactions are scaled up, the potential energy release from exothermic events increases. A thorough risk assessment should be conducted before any large-scale reaction.[9] Emergency shutdown procedures should be in place.

  • Waste Disposal: Dispose of all chemical waste, especially heavy metal waste from the catalyst, according to institutional and governmental regulations.

By carefully considering these factors and following the outlined protocols, researchers and drug development professionals can successfully navigate the challenges of scaling up reactions involving this compound, paving the way for efficient and safe production of valuable chemical entities.

References

Troubleshooting & Optimization

Common side reactions and byproducts in Suzuki coupling with 4,4,5,5-Tetramethyl-2-(1-phenylvinyl)-1,3,2-dioxaborolane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers utilizing 4,4,5,5-Tetramethyl-2-(1-phenylvinyl)-1,3,2-dioxaborolane in Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed with vinyl pinacol boronate esters like this compound?

A1: The most prevalent side reactions include:

  • Protodeboronation: This is the cleavage of the C-B bond by a proton source, replacing the boronate ester with a hydrogen atom.[1][2] In this specific case, it results in the formation of styrene as a byproduct. Vinylboronic acids are particularly susceptible to this side reaction.[3][4]

  • Homocoupling: This is the self-coupling of the aryl halide or the boronate ester to form a symmetrical biaryl or a diene, respectively. Homocoupling of the boronic acid is often promoted by the presence of oxygen.[5][6][7]

  • Hydrolysis of the Pinacol Ester: The pinacol boronate ester can hydrolyze to the corresponding vinylboronic acid.[8] While this is a necessary step for the catalytic cycle to proceed via the "boronate pathway," the free vinylboronic acid is unstable and can readily polymerize or undergo protodeboronation.[9][10]

  • Palladium Black Precipitation: The active Pd(0) catalyst can aggregate and precipitate out of the solution as palladium black, leading to a loss of catalytic activity and incomplete reaction.[11]

Q2: My reaction yield is low, and I've identified styrene as a major byproduct. What is causing this and how can I prevent it?

A2: The formation of styrene indicates that protodeboronation is occurring. This is a common issue with vinylboronic acids and esters.[2][3] It happens when the C-B bond is cleaved and replaced by a C-H bond.

Troubleshooting Protodeboronation:

  • Choice of Base: The type and strength of the base are critical. A very strong base in a protic solvent (like water) can accelerate protodeboronation. Consider using a milder base like K₂CO₃ or CsF instead of strong hydroxides.[12] Some anhydrous coupling conditions with bases like K₃PO₄ may require a small amount of water to be effective, so complete exclusion of water is not always beneficial.[13]

  • Solvent System: Ensure your solvent is anhydrous if the chosen conditions are meant to be water-free. However, for many Suzuki reactions, a biphasic system (e.g., Toluene/water, Dioxane/water) is used. The key is to control the amount of water and the pH.[4]

  • Temperature: High temperatures can promote protodeboronation. Try running the reaction at a lower temperature for a longer period.

  • Slow Release Strategy: Using boronate esters like the pinacol derivative you are using is already a "slow release" strategy that helps keep the concentration of the unstable vinylboronic acid low, thus minimizing side reactions.[2]

Q3: I am observing significant amounts of a biaryl byproduct derived from my aryl halide starting material. What is this and how can I minimize it?

A3: This byproduct is the result of homocoupling of your aryl halide. This side reaction is often mediated by Pd(II) species and can be exacerbated by the presence of oxygen in the reaction mixture.[6][7]

Troubleshooting Homocoupling:

  • Thorough Degassing: This is the most critical step to prevent homocoupling. Oxygen can promote the Pd(II)-mediated pathway. Degas your solvent and the entire reaction setup by sparging with an inert gas (Nitrogen or Argon) for 20-30 minutes or by using several freeze-pump-thaw cycles.[14]

  • Catalyst Choice: Ensure you are using a high-quality Pd(0) source (e.g., Pd(PPh₃)₄) or an efficient precatalyst that rapidly converts to the active Pd(0) state. Inefficient reduction of a Pd(II) precatalyst can leave residual Pd(II) that promotes homocoupling.[7][14]

  • Additives: In some cases, the addition of a mild reducing agent, such as potassium formate, can help suppress homocoupling by minimizing the concentration of free Pd(II) without interfering with the main catalytic cycle.[7]

Q4: My reaction starts but then stalls, and the mixture turns black. What happened?

A4: The formation of a black precipitate is characteristic of palladium black , which is inactive aggregated palladium.[11] This removes the catalyst from the solution, halting the reaction.

Troubleshooting Palladium Black Formation:

  • Ligand Choice: The ligand stabilizes the palladium nanoparticles and prevents aggregation. If you are observing precipitation, your ligand may not be robust enough under the reaction conditions. Consider switching to bulkier, more electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) or N-heterocyclic carbene (NHC) ligands, which can form more stable catalytic complexes.[14]

  • Concentration: Running the reaction at very high concentrations can sometimes lead to catalyst precipitation. Try a slightly more dilute system.

  • Temperature: Excessively high temperatures can accelerate ligand degradation and catalyst decomposition.

Troubleshooting Workflow

The following diagram provides a logical workflow for diagnosing and solving common issues encountered during the Suzuki coupling.

G start Problem: Low Yield or Unexpected Byproducts check_sm Are Starting Materials Consumed? (TLC/LC-MS) start->check_sm no_sm No check_sm->no_sm No yes_sm Yes check_sm->yes_sm Yes inactive_cat Issue: Inactive Catalyst System no_sm->inactive_cat solution_cat Solution: - Check catalyst/ligand quality. - Increase temperature. - Switch to a more active catalyst  (e.g., Buchwald system). - Ensure base is appropriate. inactive_cat->solution_cat identify_byproduct Identify Major Byproduct (NMR/GC-MS) yes_sm->identify_byproduct styrene Styrene (Protodeboronation) identify_byproduct->styrene Styrene biaryl Aryl-Aryl Homocoupling Product identify_byproduct->biaryl Homocoupling black_ppt Reaction Stalled & Black Precipitate Formed identify_byproduct->black_ppt Decomposition solution_proto Solution: - Use milder/anhydrous base (K₂CO₃, CsF). - Lower reaction temperature. - Ensure solvents are dry (if applicable). styrene->solution_proto solution_homo Solution: - THOROUGHLY degas reaction mixture. - Use a Pd(0) source or efficient precatalyst. - Add a mild reducing agent (e.g., K-formate). biaryl->solution_homo solution_black Solution: - Use more robust/bulkier ligands  (e.g., SPhos, XPhos). - Lower reaction temperature. - Adjust concentration. black_ppt->solution_black

Caption: A troubleshooting workflow for Suzuki coupling reactions.

Data Summary: Influence of Reaction Parameters on Side Reactions

This table summarizes how key reaction parameters can be adjusted to minimize common byproducts. The effects are generalized and may vary based on the specific aryl halide partner.

ParameterTo Minimize ProtodeboronationTo Minimize HomocouplingTo Minimize Catalyst Decomposition
Base Use milder bases (e.g., K₂CO₃, CsF, K₃PO₄). Avoid excess strong aqueous bases.[12]Use a base appropriate for the catalyst system.Choose a base compatible with the ligand and temperature.
Solvent Use anhydrous solvents or carefully control the amount of water in biphasic systems.Ensure thorough degassing of all solvents.[14]Select a solvent that provides good solubility for all components.
Temperature Lower the reaction temperature.Operate at the lowest effective temperature.Avoid excessive heat; use temperatures appropriate for ligand stability.
Atmosphere Inert atmosphere is standard.Crucial: Rigorously exclude oxygen through sparging or freeze-pump-thaw.[6]Maintain a strict inert atmosphere.
Catalyst/Ligand -Use an efficient Pd(0) source or precatalyst.[14]Use bulky, electron-rich phosphine or NHC ligands for stability.[14]

Key Side Reactions in the Catalytic Cycle

The Suzuki-Miyaura catalytic cycle is highly efficient, but side reactions can branch off from key intermediates. Understanding where these occur can aid in optimization.

G pd0 Pd(0)L₂ (Active Catalyst) oxidative_add Oxidative Addition pd0->oxidative_add + Ar-X pd_black Pd(0) Black (Decomposition) pd0->pd_black (Aggregation) pdiicomp Ar-Pd(II)-X L₂ oxidative_add->pdiicomp transmetal Transmetalation pdiicomp->transmetal homocoupling Homocoupling (+ Ar-X, O₂) pdiicomp->homocoupling pdiicomp2 Ar-Pd(II)-Ar' L₂ transmetal->pdiicomp2 reductive_elim Reductive Elimination pdiicomp2->reductive_elim reductive_elim->pd0 (Regeneration) product Ar-Ar' (Desired Product) reductive_elim->product boronic R-B(pin) (Vinyl Boronate) hydrolysis Hydrolysis (+H₂O, Base) boronic->hydrolysis boronic_acid R-B(OH)₂ hydrolysis->boronic_acid boronic_acid->transmetal + Base protodeb Protodeboronation (+H⁺) boronic_acid->protodeb styrene Styrene (Byproduct) protodeb->styrene biaryl Ar-Ar (Byproduct) homocoupling->biaryl

Caption: The Suzuki catalytic cycle with key side reaction pathways.

Experimental Protocol: General Procedure for Minimizing Side Reactions

This protocol provides a starting point for the Suzuki coupling of an aryl halide with this compound, incorporating best practices to mitigate common issues.

Materials:

  • Aryl Halide (Ar-X) (1.0 equiv)

  • This compound (1.2 - 1.5 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 1-3 mol%) or Precatalyst/Ligand System (e.g., Pd₂(dba)₃ / SPhos)

  • Base (e.g., K₂CO₃, 2.0 - 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., Dioxane, Toluene, or a mixture with water)

Procedure:

  • Degassing: Place the chosen solvent(s) in a separate flask and degas thoroughly for 20-30 minutes by sparging with a subsurface stream of argon or nitrogen.

  • Reaction Setup: To a dry, oven-baked flask equipped with a magnetic stir bar and a condenser, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and the base (e.g., K₂CO₃, 3.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum, and purge the vessel by evacuating under vacuum and backfilling with argon or nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.

  • Solvent Addition: Add the degassed solvent via syringe to the reaction flask.

  • Catalyst Addition: Add the palladium catalyst and any additional ligand to the flask. If using a solid catalyst, it can be added with the other solids in step 2.

  • Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (e.g., 80-100 °C). Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine to remove the inorganic base and boron byproducts.

  • Purification: Dry the organic layer over anhydrous sodium or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to obtain the desired coupled product.

References

How to prevent the hydrolysis of 4,4,5,5-Tetramethyl-2-(1-phenylvinyl)-1,3,2-dioxaborolane during reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with technical support for handling 4,4,5,5-Tetramethyl-2-(1-phenylvinyl)-1,3,2-dioxaborolane, with a focus on preventing its hydrolysis during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound to water?

A1: this compound, a pinacol boronate ester, is considered relatively stable and can often be handled in the presence of air and purified by column chromatography.[1][2][3] However, it is susceptible to hydrolysis, especially under acidic or basic aqueous conditions.[3] The presence of water can lead to the reversible formation of the corresponding (1-phenylvinyl)boronic acid and pinacol.[2]

Q2: What are the primary factors that promote the hydrolysis of this compound?

A2: The main factors that promote hydrolysis are:

  • Presence of Water: Water is a necessary reactant for the hydrolysis to occur.

  • pH: The stability of boronate esters is highly pH-dependent.[2][4] Hydrolysis can be accelerated under both acidic and basic conditions.[3] For phenylboronic pinacol esters, the rate of hydrolysis is significantly increased at physiological pH.[3][5]

  • Temperature: Higher temperatures can increase the rate of hydrolysis.

  • Acidic Surfaces: Contact with acidic surfaces, such as silica gel during chromatography, can promote the decomposition of boronate esters.[2][6]

Q3: What are the consequences of hydrolysis during a reaction like a Suzuki-Miyaura coupling?

A3: Hydrolysis of the boronate ester to the corresponding boronic acid can lead to several undesirable outcomes in a Suzuki-Miyaura coupling reaction. The boronic acid itself can be unstable and may undergo protodeboronation, a side reaction where the boron group is replaced by a hydrogen atom, leading to the formation of styrene in this case.[6] This reduces the yield of the desired coupled product. Additionally, the presence of excess water and the byproducts of hydrolysis can affect the catalytic activity and lead to the formation of other impurities.

Q4: How can I minimize hydrolysis when setting up my reaction?

A4: To minimize hydrolysis, it is crucial to employ anhydrous reaction conditions.[2][6] This includes:

  • Using anhydrous solvents.

  • Drying all glassware thoroughly before use.

  • Running the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the introduction of atmospheric moisture.

  • Using anhydrous reagents, including the base and any additives.

Q5: What is the best way to purify this compound while avoiding hydrolysis?

A5: While generally stable enough for column chromatography, decomposition on silica gel can be an issue due to its acidic nature.[2][6] To mitigate this:

  • Neutralize the Silica Gel: Prepare a slurry of the silica gel with a non-polar eluent containing a small amount of a neutral or basic additive, like triethylamine, before packing the column.

  • Use a Stable Protecting Group: For particularly sensitive applications, converting the boronic acid to a more robust ester, such as a MIDA (N-methyliminodiacetic acid) boronate, can provide greater stability during purification.[2][3]

  • Work Quickly: Minimize the time the compound spends on the column.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low yield in Suzuki-Miyaura coupling Hydrolysis of the vinyl boronate ester leading to protodeboronation.Ensure strictly anhydrous conditions. Use freshly dried solvents and reagents. Perform the reaction under an inert atmosphere. Consider using a weaker, non-aqueous base if compatible with the reaction.
TLC analysis shows a new, more polar spot appearing over time Decomposition of the boronate ester to the more polar boronic acid.Spot the TLC plate quickly and elute immediately. If monitoring a reaction, be aware that the boronic acid may be the active species in some cases, but its accumulation can indicate instability.
Difficulty purifying the product by column chromatography; significant material loss on the column Hydrolysis catalyzed by the acidic silica gel.Neutralize the silica gel with triethylamine before use. Alternatively, consider using a different stationary phase like neutral alumina. A short plug filtration may be preferable to a long column.
1H NMR of the purified product shows signals for pinacol Incomplete reaction or hydrolysis during workup or purification.During the aqueous workup, minimize contact time with the aqueous phase. Ensure the organic extracts are thoroughly dried before concentration.

Experimental Protocol: Anhydrous Suzuki-Miyaura Coupling

This protocol provides a detailed methodology for the Suzuki-Miyaura coupling of this compound with an aryl bromide, emphasizing the prevention of hydrolysis.

Materials:

  • This compound

  • Aryl bromide

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Anhydrous base (e.g., K₃PO₄, Cs₂CO₃, or KOAc, flame-dried under vacuum)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, or THF, freshly distilled or from a solvent purification system)

  • Anhydrous, degassed water (if required for the specific catalytic cycle)

  • Standard glassware (flame-dried under vacuum)

  • Inert atmosphere setup (Nitrogen or Argon line)

Procedure:

  • Glassware Preparation: Flame-dry a Schlenk flask or a round-bottom flask equipped with a condenser and a magnetic stir bar under high vacuum and allow it to cool to room temperature under an inert atmosphere.

  • Reagent Addition: To the flask, add the aryl bromide (1.0 eq), this compound (1.2 eq), the anhydrous base (2.0-3.0 eq), and the palladium catalyst (0.01-0.05 eq) under a positive pressure of inert gas.

  • Solvent Addition: Add the anhydrous solvent via syringe or cannula. If the specific protocol calls for the addition of water, use water that has been thoroughly degassed by sparging with an inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir until the starting material is consumed (monitor by TLC or GC/LC-MS).

  • Workup: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the organic layer with brine, keeping the contact time brief.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel that has been pre-treated with a triethylamine/eluent mixture or by recrystallization.

Visualizations

Hydrolysis Mechanism

HydrolysisMechanism cluster_reactants Reactants cluster_products Products BoronateEster This compound BoronicAcid (1-Phenylvinyl)boronic Acid BoronateEster->BoronicAcid Hydrolysis Pinacol Pinacol BoronateEster->Pinacol Water H₂O Water->BoronicAcid Water->Pinacol BoronicAcid->BoronateEster Esterification Pinacol->BoronateEster

Caption: Reversible hydrolysis of the pinacol boronate ester.

Experimental Workflow for Minimizing Hydrolysis

ExperimentalWorkflow Start Start Prep Prepare Anhydrous Setup (Flame-dried glassware, Inert Atmosphere) Start->Prep Reagents Add Anhydrous Reagents (Substrates, Base, Catalyst) Prep->Reagents Solvent Add Anhydrous Solvent Reagents->Solvent Reaction Run Reaction (Monitor Progress) Solvent->Reaction Workup Aqueous Workup (Minimize contact time) Reaction->Workup Dry Dry Organic Layer (Anhydrous Na₂SO₄ or MgSO₄) Workup->Dry Purify Purification (Neutralized Silica or Recrystallization) Dry->Purify End Pure Product Purify->End

Caption: Workflow for a reaction using the boronate ester.

Troubleshooting Logic

Troubleshooting Start Low Product Yield? CheckHydrolysis Evidence of Hydrolysis? (e.g., Protodeboronation byproduct, Pinacol in NMR) Start->CheckHydrolysis Yes Other Investigate Other Issues (Catalyst activity, Temperature, etc.) Start->Other No Anhydrous Action: Ensure Strictly Anhydrous Conditions (Dry solvents, inert gas) CheckHydrolysis->Anhydrous Yes CheckHydrolysis->Other No Base Action: Check Base (Use anhydrous, non-aqueous base if possible) Anhydrous->Base

Caption: Decision tree for troubleshooting low reaction yields.

References

Technical Support Center: Optimization of Suzuki-Miyaura Coupling of Vinyl Boronates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of vinyl boronates. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this powerful C-C bond-forming reaction. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges and optimize your reaction conditions.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q1: I am observing a low to no yield of my desired coupled product. What are the primary factors to investigate?

A1: A low or nonexistent yield in a Suzuki-Miyaura coupling involving vinyl boronates can stem from several sources. The first parameters to verify are the activity of your catalyst, the integrity of your vinyl boronate, and potential oxygen contamination.[1]

  • Catalyst Activity: Ensure your palladium source and ligands are active. If you are using a Pd(II) precatalyst, it must be effectively reduced to the active Pd(0) species in situ.[1] Consider using a more active precatalyst if you suspect catalyst decomposition.

  • Vinyl Boronate Stability: Vinyl boronates can be susceptible to protodeboronation, especially under strongly basic aqueous conditions.[1][2] This side reaction replaces the boronic acid group with a hydrogen atom, leading to a lower yield.

  • Oxygen Contamination: The presence of oxygen can lead to the oxidative homocoupling of your boronic acid and decomposition of the palladium catalyst.[1][3] It is crucial to ensure your solvents are properly degassed and the reaction is run under an inert atmosphere (e.g., Argon or Nitrogen).[1]

Q2: My primary side product is the result of protodeboronation of the vinyl boronate. How can I minimize this?

A2: Protodeboronation is a common challenge, particularly with electron-rich or sterically hindered vinyl boronates.[2] To mitigate this, consider the following adjustments:

  • Use a Milder Base: Strong bases in aqueous media can accelerate protodeboronation.[1] Switching to a weaker base such as potassium carbonate (K₂CO₃) or potassium fluoride (KF) can be beneficial.[1]

  • Anhydrous Conditions: Performing the reaction under anhydrous conditions can suppress the hydrolysis of the boronate ester, which is often a prerequisite for protodeboronation.[4]

  • Use More Stable Boron Reagents: Consider using more robust vinyl boron reagents like MIDA (N-methyliminodiacetic acid) boronates or potassium vinyltrifluoroborate, which exhibit greater stability under basic conditions and can release the boronic acid slowly.[1][5][6]

Q3: I am observing significant homocoupling of my vinyl boronate. What causes this and how can I prevent it?

A3: Homocoupling of boronic acids is typically caused by the presence of Pd(II) species and oxygen in the reaction mixture.[3] This side reaction consumes your starting material and reduces the yield of the desired cross-coupled product.

  • Ensure Complete Reduction of Pd(II): If using a Pd(II) precatalyst, ensure the reaction conditions are suitable for its complete reduction to Pd(0).

  • Thoroughly Degas Solvents: Oxygen is a key contributor to homocoupling.[3] Ensure all solvents, including water, are rigorously degassed before use.

  • Use Bulky Ligands: The use of bulky phosphine ligands can disfavor the formation of the palladium species that lead to homocoupling.[7]

Q4: The stereochemistry of my vinyl group is not retained (Z-to-E isomerization). How can I maintain the desired stereoisomer?

A4: While Suzuki-Miyaura couplings are generally stereoretentive, Z-to-E isomerization of the vinyl group can occur, often influenced by the choice of palladium catalyst and ligands.[8]

  • Ligand Selection: The ligand on the palladium catalyst plays a critical role in preventing isomerization. For instance, Pd(P(o-Tol)₃)₂ has been shown to be effective in maintaining Z-olefin geometry.[8]

  • Reaction Conditions: Milder reaction conditions, including lower temperatures, can sometimes help to preserve the stereochemistry of the vinyl boronate.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting conditions for a Suzuki-Miyaura coupling of a vinyl boronate?

A1: A good starting point for optimization would be to use a Pd(0) catalyst like Pd(PPh₃)₄ or a Pd(II) precatalyst with a suitable phosphine ligand, a carbonate base (e.g., K₂CO₃ or Cs₂CO₃), and a solvent system like dioxane/water or THF/water.[1][9] The reaction is typically heated to ensure a reasonable reaction rate.

Q2: How do I choose the right base for my reaction?

A2: The choice of base is crucial and depends on the stability of your substrates. For base-sensitive functional groups, milder bases like potassium carbonate or potassium fluoride are recommended.[1][10] Stronger bases like potassium phosphate (K₃PO₄) may be required for less reactive substrates but can increase the risk of side reactions like protodeboronation.[1]

Q3: What is the role of water in the reaction mixture?

A3: Water can play multiple roles. It helps to dissolve the inorganic base and can facilitate the transmetalation step.[11][12] However, an excess of water can promote the undesirable protodeboronation of the vinyl boronate.[1] For sensitive substrates, anhydrous conditions or a minimal amount of water may be necessary.[4][12]

Q4: My vinyl boronate is unstable. Are there more stable alternatives?

A4: Yes, several alternatives to vinylboronic acids and their simple esters offer enhanced stability. Potassium vinyltrifluoroborate is a crystalline, air- and moisture-stable solid that can be used directly.[6] MIDA boronates are also highly stable and can release the boronic acid slowly under the reaction conditions, minimizing side reactions.[5] Trivinylboroxane-pyridine complex is another stable solid that generates vinyl boronic acid in situ.[9]

Data Presentation: Reaction Parameter Optimization

The following tables summarize the effect of different reaction parameters on the Suzuki-Miyaura coupling of vinyl boronates.

Table 1: Effect of Palladium Catalyst and Ligand on Yield

Catalyst/PrecatalystLigandYield (%)Notes
Pd(PPh₃)₄PPh₃GoodA common and effective catalyst for many substrates.[9]
Pd(OAc)₂PPh₃SatisfactoryRequires in situ reduction to Pd(0).[6]
PdCl₂(dppf)·CH₂Cl₂dppfSatisfactoryEffective for a range of substrates.[6]
Pd(P(o-Tol)₃)₂P(o-Tol)₃HighParticularly effective for preserving Z-stereochemistry.[8]
XPhos Pd G3XPhosHighA bulky, electron-rich ligand often used for challenging couplings.[1]

Table 2: Influence of Base on Reaction Outcome

BaseStrengthCommon Side Reactions PromotedRecommended Use Cases
K₂CO₃ModerateLower incidence of protodeboronation.General purpose, good for base-sensitive substrates.[1]
Cs₂CO₃StrongCan increase protodeboronation.Often used for less reactive substrates to increase reaction rate.
K₃PO₄StrongCan significantly increase protodeboronation.For sterically hindered or electron-poor substrates.[1]
KFMildMinimizes protodeboronation.Ideal for highly sensitive vinyl boronates.[1]
NaO-t-BuStrongCan enhance conversion but may promote side reactions.Used in specific cases to improve reaction rates.[8]

Table 3: Common Solvents and Their Effects

Solvent SystemPolarityTypical RatioNotes
Dioxane/H₂OPolar Aprotic / Polar Protic10:1 to 4:1A widely used system that balances solubility of organic and inorganic reagents.[1][13]
THF/H₂OPolar Aprotic / Polar Protic10:1 to 4:1Another common and effective solvent mixture.[6][13]
Toluene/H₂ONonpolar / Polar ProticVariesCan be effective, especially for less polar substrates.
DMFPolar AproticAnhydrous or with H₂OHigh boiling point allows for higher reaction temperatures.
EthanolPolar ProticAnhydrous or with H₂OA greener solvent option that can be effective.[8]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of a Vinyl Boronate

This is a general procedure and may require optimization for specific substrates.[1]

  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), the vinyl boronate (1.2–1.5 equiv.), and a finely powdered base (e.g., K₂CO₃, 2.0–3.0 equiv.).

  • Inert Atmosphere: Seal the vial with a septum cap and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.

  • Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., Pd(PPh₃)₄, 1–5 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe. The typical concentration is between 0.1 M and 0.5 M with respect to the limiting reagent.

  • Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).

  • Monitoring: Monitor the reaction progress by a suitable analytical technique such as TLC, GC-MS, or LC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle Figure 1: Suzuki-Miyaura Catalytic Cycle for Vinyl Boronates Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl R¹-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Vinyl R¹-Pd(II)L₂-R² Transmetal->PdII_Vinyl RedElim Reductive Elimination PdII_Vinyl->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² (Coupled Product) RedElim->Product ArylHalide R¹-X (Aryl Halide) ArylHalide->OxAdd VinylBoronate R²-B(OR)₂ (Vinyl Boronate) VinylBoronate->Transmetal Base Base (e.g., K₂CO₃) Base->Transmetal

Figure 1: Suzuki-Miyaura Catalytic Cycle for Vinyl Boronates

Troubleshooting_Workflow Figure 2: Troubleshooting Workflow for Low Yield Start Low or No Yield CheckCatalyst Check Catalyst Activity and Loading Start->CheckCatalyst CheckBoronate Assess Vinyl Boronate Stability Start->CheckBoronate CheckInertness Verify Inert Atmosphere and Degassed Solvents Start->CheckInertness Optimize Further Optimization (Temp, Conc., etc.) CheckCatalyst->Optimize Protodeboronation Protodeboronation Observed? CheckBoronate->Protodeboronation Homocoupling Homocoupling Observed? CheckInertness->Homocoupling Protodeboronation->Homocoupling No MilderBase Use Milder Base (e.g., K₂CO₃, KF) Protodeboronation->MilderBase Yes StableBoronate Use More Stable Boronate (MIDA, Trifluoroborate) Protodeboronation->StableBoronate Yes DegasAgain Improve Degassing Procedure Homocoupling->DegasAgain Yes BulkyLigand Use Bulky, Electron-Rich Ligand Homocoupling->BulkyLigand Yes Homocoupling->Optimize No MilderBase->Optimize StableBoronate->Optimize DegasAgain->Optimize BulkyLigand->Optimize

References

Purification techniques for boronate esters after synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of boronate esters after synthesis.

Troubleshooting Guides

Issue 1: Product is stuck on the silica gel column and does not elute.

This is a common issue arising from the interaction between the Lewis acidic boron center of the boronate ester and the Lewis basic silanol groups on the silica surface, leading to over-adsorption.[1][2]

Possible Causes and Solutions:

  • Cause: Strong interaction with silica gel.

    • Solution 1: Deactivate the Silica Gel. Before preparing the column, slurry the silica gel in your eluent system and add a small amount of a base like triethylamine (NEt3).[1] This will cap the acidic silanol groups, reducing their interaction with your boronate ester.

    • Solution 2: Use a Different Stationary Phase. Consider using neutral alumina, which can be less interactive for certain boronate esters.[3]

    • Solution 3: Boric Acid Impregnated Silica Gel. Treating the silica gel with a boric acid solution can suppress the over-adsorption of pinacol boronic esters, improving recovery.[4][5][6]

  • Cause: Hydrolysis on the column.

    • Solution: Ensure your solvents are anhydrous. The presence of water can lead to the hydrolysis of the boronate ester to the more polar boronic acid, which will have a much stronger affinity for the silica gel.[7][8]

Issue 2: The purified product is contaminated with the corresponding boronic acid.

Boronate esters, particularly pinacol esters, are susceptible to hydrolysis, which can occur during the reaction workup or purification.[7]

Possible Causes and Solutions:

  • Cause: Exposure to water or acidic/basic conditions during workup.

    • Solution 1: Anhydrous Workup. Use anhydrous solvents and avoid aqueous washes if possible. If an aqueous wash is necessary, minimize the contact time and use neutral water or brine.

    • Solution 2: Sorbitol Extraction. To remove boronic acid impurities, dissolve the crude product in a nonpolar organic solvent like ether and wash with an aqueous solution of sorbitol. The sorbitol will selectively complex with the boronic acid, pulling it into the aqueous layer.[9]

    • Solution 3: Basic Wash. A wash with a mild aqueous base (e.g., dilute NaOH) can convert the boronic acid into its salt, which can then be extracted into the aqueous phase.[10] Be cautious, as strong basic conditions can also promote ester hydrolysis. Subsequent acidification of the aqueous layer can recover the boronic acid if desired.[10]

Issue 3: Recrystallization attempts fail to yield pure crystals or any crystals at all.

The choice of solvent system is critical for successful recrystallization.

Possible Causes and Solutions:

  • Cause: Inappropriate solvent system.

    • Solution 1: Systematic Solvent Screening. Experiment with single and binary solvent systems. A good system is one where the boronate ester is sparingly soluble at room temperature but highly soluble when heated.[3] Common solvents for recrystallizing boronate esters include ethyl acetate, benzene, and dichloroethane.[3] Hexane or ethanol can sometimes be used as an anti-solvent.[1]

    • Solution 2: Trituration. If recrystallization fails, try triturating the crude material with a solvent in which the desired product is insoluble, but the impurities are soluble. This can often enrich the purity of the solid product.[3]

Frequently Asked Questions (FAQs)

Q1: My boronate ester is not UV active. How can I monitor its purification by TLC?

A1: Many boronate esters are not UV active. You can use staining techniques to visualize the spots on a TLC plate.

  • Iodine: Place the TLC plate in a chamber containing a few crystals of iodine. Most organic compounds will appear as brown spots.

  • Potassium Permanganate Stain: This stain is effective for compounds that can be oxidized.

  • Cerium Ammonium Molybdate (CAM) Stain: This stain is known to stain boron-containing compounds blue.[2]

  • Curcumin Stain: A solution of curcumin in ethanol can also be used to visualize boronic acids and their esters.[2]

Q2: Can I use the crude boronate ester in the next step (e.g., a Suzuki coupling) without purification?

A2: In some cases, yes. If the crude NMR indicates a high conversion to the boronate ester and the impurities (like excess bis(pinacolato)diboron, B2pin2) are known not to interfere with the subsequent reaction, you may be able to proceed with the crude material.[1][11] However, for optimal results and to avoid downstream purification challenges, purifying the boronate ester is generally recommended.

Q3: What is the best general-purpose column chromatography method for boronate esters?

A3: A good starting point is flash column chromatography on silica gel. However, due to the potential for over-adsorption, it is often beneficial to either use a less polar eluent system or modify the silica gel.[1] A common practice is to use a gradient of ethyl acetate in hexanes. If issues arise, consider using boric acid-impregnated silica gel or neutral alumina.[3][4]

Q4: How can I remove unreacted bis(pinacolato)diboron (B2pin2) from my product?

A4: B2pin2 can often be challenging to remove completely.

  • Column Chromatography: Careful column chromatography can separate the boronate ester from B2pin2, although they can sometimes have similar polarities.

  • Recrystallization: If your product is a solid, recrystallization can be an effective method to remove residual B2pin2.

  • Carry-over: If the amount of residual B2pin2 is small (~5-10%), it may be acceptable to carry it into the next step, especially if that step is a Suzuki coupling where excess boronic ester is often used.[1]

Q5: My boronate ester is volatile. Can I purify it by distillation?

A5: Yes, for volatile boronate esters, distillation under reduced pressure can be a very effective purification method, particularly for removing non-volatile impurities.[12][13]

Data Presentation: Comparison of Purification Techniques

Purification TechniquePrincipleBest ForCommon IssuesTroubleshooting
Column Chromatography Differential adsorption onto a stationary phase.General purpose purification of a wide range of boronate esters.Over-adsorption on silica, hydrolysis on column, co-elution of impurities.Use boric acid-impregnated silica or neutral alumina; use anhydrous solvents; optimize eluent system.[1][4][7]
Recrystallization Difference in solubility between the product and impurities in a given solvent at different temperatures.Purifying solid boronate esters.Difficulty finding a suitable solvent, oiling out, poor recovery.Systematic solvent screening, use of co-solvents, trituration.[3]
Extraction Partitioning of compounds between two immiscible liquid phases based on their relative solubilities.Removing boronic acid impurities (sorbitol extraction) or other water-soluble byproducts.Emulsion formation, incomplete extraction.Use brine to break emulsions, perform multiple extractions.[9]
Distillation Separation of components based on differences in their boiling points.Purifying volatile boronate esters.Thermal decomposition of the product.Use vacuum distillation to lower the boiling point.[12]

Experimental Protocols

Protocol 1: Purification by Column Chromatography using Boric Acid-Impregnated Silica Gel

This method is particularly useful for pinacol boronate esters that show strong adsorption to regular silica gel.[4][6]

  • Preparation of Boric Acid-Impregnated Silica Gel:

    • Prepare a 5% (w/v) solution of boric acid in a suitable solvent (e.g., ethanol).

    • Add silica gel to the solution (e.g., 100 g of silica gel to 550 mL of the boric acid solution) and gently shake or stir for 1 hour.

    • Remove the solvent by filtration.

    • Wash the treated silica gel with fresh solvent (e.g., ethanol).

    • Dry the silica gel in a vacuum oven at 60°C for 1.5-2 hours.

  • Column Packing and Elution:

    • Pack a column with the prepared boric acid-impregnated silica gel as you would for a standard flash column.

    • Dissolve the crude boronate ester in a minimal amount of the eluent or a compatible solvent.

    • Load the sample onto the column.

    • Elute the column with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes), collecting fractions.

    • Monitor the fractions by TLC using an appropriate staining method.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Removal of Boronic Acid Impurity via Sorbitol Extraction

This protocol is effective for selectively removing boronic acid byproducts from a crude boronate ester mixture.[9]

  • Dissolution: Dissolve the crude product containing the boronate ester and boronic acid impurity in a water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate).

  • Preparation of Sorbitol Solution: Prepare an aqueous solution of sorbitol (e.g., 1 M).

  • Extraction:

    • Transfer the organic solution to a separatory funnel.

    • Add the aqueous sorbitol solution to the separatory funnel.

    • Shake the funnel vigorously for 1-2 minutes, venting periodically.

    • Allow the layers to separate. The boronic acid will form a complex with sorbitol and be extracted into the aqueous layer.

    • Drain the aqueous layer.

    • Repeat the extraction with the sorbitol solution 1-2 more times to ensure complete removal of the boronic acid.

  • Workup:

    • Wash the organic layer with brine to remove any residual sorbitol.

    • Dry the organic layer over an anhydrous drying agent (e.g., MgSO4 or Na2SO4).

    • Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the purified boronate ester.

Visualizations

Purification_Decision_Tree start Crude Boronate Ester is_solid Is the product a solid? start->is_solid is_volatile Is the product volatile? is_solid->is_volatile No recrystallize Attempt Recrystallization is_solid->recrystallize Yes chromatography Column Chromatography is_volatile->chromatography No distillation Distillation is_volatile->distillation Yes final_product Pure Boronate Ester chromatography->final_product recrystallize->final_product distillation->final_product

Caption: Decision tree for selecting a primary purification technique.

Chromatography_Troubleshooting start Issue: Product stuck on silica column cause1 Possible Cause: Strong interaction with silica start->cause1 cause2 Possible Cause: Hydrolysis on column start->cause2 solution1a Deactivate silica with NEt3 cause1->solution1a solution1b Use neutral alumina cause1->solution1b solution1c Use boric acid-impregnated silica cause1->solution1c solution2 Use anhydrous solvents cause2->solution2

Caption: Troubleshooting workflow for column chromatography issues.

References

Overcoming low yields in cross-coupling reactions with 4,4,5,5-Tetramethyl-2-(1-phenylvinyl)-1,3,2-dioxaborolane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges and achieve high yields in cross-coupling reactions involving 4,4,5,5-Tetramethyl-2-(1-phenylvinyl)-1,3,2-dioxaborolane.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is very low or failing completely. What are the first things I should check?

A1: When a Suzuki-Miyaura coupling reaction performs poorly, it's crucial to start with the fundamentals before exploring more complex variables.

  • Inert Atmosphere: The Palladium(0) active catalyst is highly sensitive to oxygen. Ensure your reaction vessel was properly flame-dried and that you have maintained a positive pressure of an inert gas (Argon or Nitrogen) throughout the setup and reaction. Solvents must be thoroughly degassed using methods like freeze-pump-thaw or by bubbling with inert gas for an extended period.[1]

  • Reagent Quality:

    • Palladium Catalyst: Palladium precatalysts and phosphine ligands can degrade or oxidize over time.[2] Use fresh, properly stored catalysts and ligands.

    • Boronic Ester: While pinacol esters are more stable than boronic acids, they can still hydrolyze upon prolonged exposure to moisture.[3][4] Ensure your this compound is of high purity and has been stored under anhydrous conditions.

    • Aryl Halide & Base: Verify the purity of your coupling partner and base. Low-quality reagents can introduce impurities that inhibit the catalyst.

  • Reaction Temperature: Ensure your heating apparatus is calibrated and the reaction is reaching the target temperature. Some sterically hindered couplings require elevated temperatures to proceed efficiently.[1]

Q2: I am observing a significant amount of styrene as a byproduct. What is causing this and how can I prevent it?

A2: The formation of styrene is a classic sign of protodeboronation , a common side reaction where the C-B bond is cleaved and replaced by a C-H bond.[5] Vinyl boronic esters are particularly susceptible to this issue.[3]

Causes:

  • Base-Mediated Decomposition: The base, while necessary for the catalytic cycle, can promote the protonolysis of the boronic ester.[5]

  • Water in the Reaction: The presence of a proton source, often water, facilitates this undesired pathway.

  • Elevated Temperatures & Long Reaction Times: These conditions can increase the rate of protodeboronation relative to the desired cross-coupling.

Solutions to Minimize Protodeboronation:

  • Choice of Base: Switch to a milder or non-hydroxide base. Potassium phosphate (K₃PO₄) or cesium fluoride (CsF) can be less aggressive than carbonate or hydroxide bases, minimizing protodeboronation while still promoting the reaction.[6]

  • Reaction Conditions: Try lowering the reaction temperature or reducing the reaction time. Monitor the reaction closely by TLC or LC-MS to stop it once the starting material is consumed, avoiding prolonged heating.

  • Anhydrous Conditions: While many Suzuki protocols use aqueous mixtures, performing the reaction under strictly anhydrous conditions with a soluble base like potassium tert-butoxide (KOtBu) or anhydrous K₃PO₄ can suppress protodeboronation.[7]

  • "Slow-Release" Strategy: Using boronic ester derivatives that hydrolyze slowly can keep the concentration of the active boronic acid low, minimizing side reactions.[5] Pinacol esters are often used for this reason.[3]

Q3: The reaction is sluggish and stalls with starting materials remaining. How can I improve the reaction rate and conversion?

A3: A stalled reaction, especially with a sterically demanding substrate like this compound, often points to issues with one of the key steps in the catalytic cycle: oxidative addition or reductive elimination. The α-phenyl group introduces significant steric bulk.

  • Ineffective Ligand: Standard ligands like triphenylphosphine (PPh₃) are often inefficient for sterically hindered substrates.[2][8] The bulky nature of the ligand is critical to promote the reductive elimination step and stabilize the active catalytic species.

  • Insufficient Catalyst Activity: The chosen palladium source may not be active enough or may be poisoned.

Solutions to Enhance Reactivity:

  • Switch to Bulky, Electron-Rich Ligands: This is the most critical factor. Buchwald-type biaryl monophosphine ligands are designed for challenging couplings.[9][10] They accelerate both oxidative addition and reductive elimination.

  • Use Modern Precatalysts: Buchwald G3 or G4 precatalysts are often more effective than generating the active catalyst in situ from Pd(OAc)₂ or Pd₂(dba)₃. They form the active Pd(0) species rapidly and cleanly.

Optimization Data

The following tables provide representative data on how different reaction parameters can influence the yield of the coupling between an aryl bromide and this compound.

Table 1: Effect of Catalyst and Ligand on Yield

EntryPalladium Source (2 mol%)Ligand (4 mol%)Yield (%)Notes
1Pd(PPh₃)₄-< 15%Standard catalyst, often inefficient for hindered substrates.
2Pd(OAc)₂PPh₃~25%Slight improvement, but still low conversion.
3Pd₂(dba)₃SPhos~85%Bulky, electron-rich ligand shows significant improvement.[10]
4XPhos Pd G3-> 95%Precatalyst provides high activity and rapid conversion.[11]

Table 2: Effect of Base on Yield and Protodeboronation

EntryBase (2.5 equiv)Yield (%)Styrene Byproduct (%)Notes
1K₂CO₃65%20%Common base, but can promote protodeboronation.
2Cs₂CO₃75%15%More soluble and often more effective than K₂CO₃.[9]
3K₃PO₄92%< 5%Often the base of choice for challenging couplings, balances activity with minimizing side reactions.[9]
4KOtBu (anhydrous)88%< 2%Strong base, effective in anhydrous conditions to prevent protodeboronation.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This is a starting point protocol that may require optimization for your specific aryl or vinyl halide/triflate.

Materials:

  • Aryl Halide (1.0 equiv)

  • This compound (1.2 - 1.5 equiv)

  • Palladium Precatalyst (e.g., XPhos Pd G3, 1-3 mol%)

  • Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water 5:1, or Toluene)

  • Schlenk flask or sealed reaction vial, magnetic stirrer, and heating plate

  • Inert gas (Argon or Nitrogen) supply

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide (e.g., 1.0 mmol), this compound (1.2 mmol), the base (2.0 mmol), and the palladium precatalyst (0.02 mmol).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Under a positive pressure of inert gas, add the degassed solvent (e.g., 5 mL). If using a mixed solvent system, ensure both components are thoroughly degassed before mixing and adding.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Check for the consumption of the limiting reagent (typically the aryl halide).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Visualizations

Troubleshooting Workflow for Low Yields

Troubleshooting_Workflow start Low or No Yield check_inert 1. Check Inert Atmosphere (Degassed Solvents, Ar/N₂ Purge) start->check_inert check_reagents 2. Verify Reagent Quality (Fresh Catalyst/Ligand, Pure Substrates) check_inert->check_reagents observe_byproducts 3. Analyze Byproducts (TLC, LC-MS, NMR) check_reagents->observe_byproducts protodeboronation Styrene Observed? (Protodeboronation) observe_byproducts->protodeboronation homocoupling Aryl-Aryl or B-B Homocoupling? protodeboronation->homocoupling No solve_proto Action: Use Milder Base (K₃PO₄) Lower Temperature Consider Anhydrous Conditions protodeboronation->solve_proto Yes no_reaction Only Starting Material? homocoupling->no_reaction No solve_homo Action: Ensure Rigorous O₂ Exclusion Check Pd Source Purity homocoupling->solve_homo Yes solve_no_rxn Action: Switch to Bulky Ligand (e.g., SPhos, XPhos) Use Active Precatalyst (G3/G4) Increase Temperature no_reaction->solve_no_rxn Yes

Caption: A step-by-step workflow for diagnosing and solving low-yield issues.

Key Factors in the Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_boron Boron Activation cluster_issues Common Failure Points for this Reagent pd0 Pd(0)L₂ (Active Catalyst) oa Oxidative Addition pd0->oa + R¹-X pd2_complex R¹-Pd(II)L₂-X oa->pd2_complex tm Transmetalation pd2_complex->tm pd2_r2 R¹-Pd(II)L₂-R² tm->pd2_r2 steric_issue Steric Hindrance (α-phenyl group) Slows TM & RE Steps tm->steric_issue re Reductive Elimination pd2_r2->re re->pd0 + R¹-R² re->steric_issue boronic_ester R²-B(pin) (Our Reagent) boronate [R²-B(pin)(Base)]⁻ (Activated) boronic_ester->boronate + Base proto_issue Protodeboronation (Side Reaction) R²-B(pin) → R²-H boronic_ester->proto_issue boronate->tm Enters Cycle

Caption: The Suzuki cycle with key failure points for α-substituted vinyl boronates.

References

Strategies to improve the stereoselectivity of reactions involving vinyl boronate esters

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with vinyl boronate esters. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you improve the stereoselectivity of your reactions and overcome common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the key factors influencing the stereoselectivity of reactions involving vinyl boronate esters?

A1: The stereochemical outcome of reactions with vinyl boronate esters is highly dependent on a combination of factors. The most critical parameters to consider are:

  • Choice of Catalyst and Ligand: In catalytic reactions, such as hydrogenations or cross-couplings, the chiral ligand is often the primary source of stereocontrol.[1][2] The steric and electronic properties of the ligand create a chiral environment around the metal center, dictating the facial selectivity of the reaction.

  • Boronate Ester Structure: The nature of the diol used to form the boronate ester (e.g., pinacol, neopentylglycol) can significantly influence stereoselectivity by altering the steric bulk around the boron atom.[3]

  • Reaction Temperature: Lowering the reaction temperature often enhances stereoselectivity by increasing the energy difference between the diastereomeric transition states.

  • Solvent: The polarity and coordinating ability of the solvent can affect the solubility of reagents, the stability of intermediates, and the overall reaction pathway, thereby influencing stereoselectivity.[4][5]

  • Substrate Structure: The steric and electronic properties of the substituents on the vinyl boronate ester and the reacting partner play a crucial role in determining the facial bias of the approach of the reagents.

Q2: How can I control the Z/E selectivity in the synthesis of trisubstituted vinyl boronate esters?

A2: Achieving high Z/E selectivity in the formation of trisubstituted vinyl boronate esters is a common challenge. One effective strategy is the boron-Wittig reaction. In this reaction, the choice of the boronic ester can dramatically alter the stereochemical outcome. For instance, using a pinacol-derived geminal bis(boronate) often favors the Z-isomer, while a neopentylglycol (npg) derivative can also lead to the Z-isomer, and a dimethylpentanediolato (dmpd) derivative may selectively furnish the E-isomer.[3] Another method involves the acid-mediated elimination of α-hydroxyboronate esters, which typically favors the formation of the (Z)-olefin isomer.[5][6]

Q3: My enantioselective reaction is giving a low enantiomeric excess (ee%). What are the first troubleshooting steps?

A3: Low enantiomeric excess is a frequent issue. A systematic approach to troubleshooting is recommended. The following workflow can help identify the root cause:

G start Low ee% Observed ligand Check Ligand Purity and Integrity start->ligand Is the chiral ligand pure and handled under inert conditions? ligand->start No, purify/replace ligand temp Lower Reaction Temperature ligand->temp Yes temp->start No, optimize temperature solvent Screen Different Solvents temp->solvent Yes solvent->start No, optimize solvent catalyst Vary Catalyst Loading solvent->catalyst Yes catalyst->start No, optimize loading substrate Verify Substrate Purity catalyst->substrate Yes substrate->start No, purify substrate result Improved ee% substrate->result Problem Solved G start Start: New Reaction Development initial Initial Reaction with Standard Conditions start->initial analyze Analyze Stereoselectivity (ee% or dr) initial->analyze good Acceptable Stereoselectivity? analyze->good ligand Screen Chiral Ligands good->ligand No (for enantioselectivity) boronate Vary Boronate Ester good->boronate No (for diastereoselectivity) end End: Optimized Protocol good->end Yes temp Optimize Temperature ligand->temp solvent Screen Solvents temp->solvent solvent->end boronate->temp

References

Technical Support Center: Troubleshooting Catalyst Deactivation in Reactions with 4,4,5,5-Tetramethyl-2-(1-phenylvinyl)-1,3,2-dioxaborolane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working with 4,4,5,5-Tetramethyl-2-(1-phenylvinyl)-1,3,2-dioxaborolane in palladium-catalyzed cross-coupling reactions. The following sections address common issues related to catalyst deactivation and provide strategies for optimizing reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction with this compound is resulting in low to no yield. What are the primary issues to investigate?

A1: When encountering low or no yield, the initial focus should be on two main areas: the stability of the boronic ester and the activity of the palladium catalyst. Key factors to check include:

  • Catalyst Activity: Ensure the palladium precatalyst and associated ligands are active and not degraded.

  • Oxygen Contamination: The presence of oxygen can lead to the deactivation of the Pd(0) catalyst and promote unwanted side reactions like homocoupling of the boronic ester.[1][2] Ensure all solvents are properly degassed and the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen).[1]

  • Water Content: While some Suzuki-Miyaura reactions tolerate or even require water, its presence can facilitate the protodeboronation of the vinyl boronic ester, a major side reaction.[1]

  • Base Strength and Type: The choice of base is critical. Strong bases can accelerate the decomposition of the boronic ester.[1]

Q2: I am observing a significant amount of a byproduct that corresponds to the protodeboronated starting material (styrene). How can this be minimized?

A2: Protodeboronation, the replacement of the C-B bond with a C-H bond, is a common challenge with vinyl boronic esters.[1] To mitigate this:

  • Use Milder Bases: Strong bases in aqueous media can accelerate protodeboronation. Consider switching to weaker bases like potassium carbonate (K₂CO₃) or potassium fluoride (KF).[1]

  • Anhydrous Conditions: Since water is the primary proton source for this side reaction, employing anhydrous solvents and reagents can significantly reduce its occurrence.[1]

  • Use a More Stable Boron Reagent: If protodeboronation remains a persistent issue, consider converting the pinacol ester to a more stable derivative in situ or using alternatives like MIDA (N-methyliminodiacetic acid) boronates, which are known for their enhanced stability.[1]

Q3: My main side-product is the homocoupling of the vinyl boronic ester (1,4-diphenyl-1,3-butadiene). What causes this and how can I prevent it?

A3: Homocoupling is often a result of oxidative processes that can be catalyzed by palladium species, particularly in the presence of oxygen.[2] To prevent this:

  • Rigorous Degassing: Ensure all solvents and the reaction vessel are thoroughly degassed to remove dissolved oxygen.[1]

  • Active Pd(0) Catalyst: If using a Pd(II) precatalyst, ensure its efficient in-situ reduction to Pd(0). Inefficient reduction can leave Pd(II) species that may promote homocoupling.[2] Using a pre-formed Pd(0) catalyst such as Pd(PPh₃)₄ can sometimes be beneficial.

Q4: Can the choice of palladium catalyst and ligand affect the deactivation pathways?

A4: Absolutely. The ligand plays a crucial role in stabilizing the palladium center and facilitating the catalytic cycle.

  • Electron-Rich, Bulky Ligands: Ligands such as SPhos or XPhos can promote the desired cross-coupling reaction, often at lower temperatures and catalyst loadings, which can minimize side reactions and catalyst decomposition.

  • Catalyst Loading: While it may seem counterintuitive, a slightly higher catalyst loading (e.g., 2-5 mol%) can sometimes be beneficial if catalyst deactivation is a significant issue.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation Inactive CatalystUse a fresh bottle of palladium catalyst and ligand. Consider using a more robust precatalyst like an XPhos Pd G3 or G4 palladacycle.
Poor Reagent QualityVerify the purity of the this compound and the coupling partner.
Inefficient TransmetalationThe choice of base is critical for activating the boronic ester. Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, KF).
Significant Protodeboronation Presence of Protic Sources (Water)Use anhydrous solvents (e.g., dry dioxane, toluene, or THF). Dry the base (e.g., K₃PO₄) in an oven before use.
Base is too Strong/HarshSwitch to a milder base such as K₂CO₃ or KF.
Prevalence of Homocoupling Oxygen in the Reaction MixtureDegas the solvent thoroughly (e.g., by sparging with argon for 30-60 minutes or by freeze-pump-thaw cycles). Maintain a positive pressure of an inert gas throughout the reaction.
Incomplete Reduction of Pd(II) PrecatalystUse a Pd(0) source directly (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃). If using a Pd(II) source, ensure conditions are suitable for its reduction.
Reaction Stalls Before Completion Catalyst PoisoningImpurities in the starting materials or solvent can poison the catalyst. Ensure high purity of all reagents and solvents.
Catalyst DecompositionThe reaction temperature may be too high, leading to catalyst decomposition. Try running the reaction at a lower temperature for a longer period.

Note: The effectiveness of these solutions can be substrate-dependent. It is recommended to perform small-scale screening experiments to identify the optimal conditions for your specific reaction.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling

This is a general protocol that can be adapted and optimized for specific substrates.

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.2–1.5 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 1–3 mol%)

  • Base (e.g., K₃PO₄, 2.0–3.0 equiv)

  • Degassed solvent (e.g., Dioxane/H₂O 10:1, to a concentration of 0.1-0.5 M with respect to the limiting reagent)

Procedure:

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide, this compound, and finely powdered base.

  • Seal the vial with a septum cap and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.

  • Under the inert atmosphere, add the palladium precatalyst.

  • Add the degassed solvent system via syringe.

  • Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[1]

Visualizing Deactivation Pathways and Troubleshooting

Catalyst Deactivation Pathways

DeactivationPathways Common Catalyst Deactivation Pathways Active_Catalyst Active Pd(0)L_n Catalyst Oxidative_Addition Oxidative Addition (Ar-Pd(II)-X) Active_Catalyst->Oxidative_Addition Aryl Halide Deactivated_Species Deactivated Pd Species (e.g., Pd Black, Aggregates) Active_Catalyst->Deactivated_Species O₂, High Temp. Transmetalation Transmetalation (Ar-Pd(II)-Ar') Oxidative_Addition->Transmetalation Boronic Ester + Base Oxidative_Addition->Deactivated_Species Side Reactions Reductive_Elimination Reductive Elimination (Ar-Ar') Transmetalation->Reductive_Elimination Transmetalation->Deactivated_Species Ligand Degradation Protodeboronation Protodeboronation of Boronic Ester Transmetalation->Protodeboronation H₂O, Base Homocoupling Homocoupling of Boronic Ester Transmetalation->Homocoupling O₂, Pd(II) Reductive_Elimination->Active_Catalyst Regeneration

Caption: Key steps in the Suzuki-Miyaura catalytic cycle and common deactivation and side-reaction pathways.

Troubleshooting Workflow

TroubleshootingWorkflow Troubleshooting Workflow for Failed Reactions Start Reaction Failure (Low Yield / No Product) Check_Reagents Verify Reagent Quality (Boronic Ester, Aryl Halide) Start->Check_Reagents Check_Catalyst Check Catalyst System (Age, Activity, Loading) Check_Reagents->Check_Catalyst Reagents OK Failure Consult Specialist Check_Reagents->Failure Reagents Impure Check_Conditions Review Reaction Conditions (Inertness, Degassing, Base) Check_Catalyst->Check_Conditions Catalyst OK Optimize_Catalyst Screen Catalyst/Ligand (e.g., XPhos, SPhos) Check_Catalyst->Optimize_Catalyst Catalyst Suspect Optimize_Base Screen Bases (K₃PO₄, K₂CO₃, Cs₂CO₃, KF) Check_Conditions->Optimize_Base Conditions Appear OK Check_Conditions->Failure Gross Error Found (e.g., No Inert Gas) Optimize_Solvent Screen Solvents (Dioxane, Toluene, THF, H₂O ratio) Optimize_Base->Optimize_Solvent Optimize_Solvent->Optimize_Catalyst Success Successful Reaction Optimize_Catalyst->Success Optimization Successful Optimize_Catalyst->Failure Optimization Fails

Caption: A logical workflow for troubleshooting failed Suzuki-Miyaura coupling reactions.

References

Impact of base and solvent choice on the outcome of Suzuki coupling with vinyl boronates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the Suzuki-Miyaura coupling reaction with vinyl boronates. It is intended for researchers, scientists, and drug development professionals to help navigate common challenges and optimize reaction outcomes.

Troubleshooting Guide

This guide addresses specific issues that may arise during the Suzuki coupling of vinyl boronates, offering potential causes and actionable solutions.

Issue 1: Low to No Product Yield

Question: My Suzuki coupling reaction with a vinyl boronate is resulting in a low yield or no desired product. What are the primary factors I should investigate?

Answer:

Low yields in Suzuki couplings involving vinyl boronates can stem from several factors. A systematic approach to troubleshooting is crucial.[1][2]

Initial Checks:

  • Catalyst Activity: Ensure the palladium catalyst is active. The active species is Pd(0), and if you are using a Pd(II) precatalyst, it must be effectively reduced in situ.[1] Some precatalysts are sensitive to air and may have degraded.[1]

  • Inert Atmosphere: Oxygen can lead to catalyst decomposition and undesirable side reactions like the homocoupling of boronic acids.[1] Ensure your reaction vessel is properly sealed and purged with an inert gas (e.g., argon or nitrogen) and that your solvents are thoroughly degassed.[1]

  • Reagent Quality: Verify the purity and stability of your vinyl boronate, organic halide, base, and solvent. Vinyl boronates can be susceptible to polymerization or protodeboronation.[3][4]

Troubleshooting Steps & Solutions:

Potential CauseRecommended Solution(s)
Inactive Catalyst - Use a fresh batch of palladium catalyst. - Consider using a more robust precatalyst, such as a palladacycle.[1]
Oxygen Contamination - Improve degassing procedure for solvents (e.g., freeze-pump-thaw cycles or sparging with inert gas for a longer duration). - Ensure a positive pressure of inert gas is maintained throughout the reaction.
Poor Reagent Stability - Use freshly prepared or recently purchased vinyl boronate. - For unstable vinyl boronic acids, consider using more stable derivatives like pinacol esters or MIDA boronates.[5][6] - Ensure the base is of high purity and handled under inert conditions if it is hygroscopic or air-sensitive.
Suboptimal Base - The choice of base is critical and often solvent-dependent.[7] Experiment with different bases. For instance, strong bases like NaOH and NaOMe are often effective in THF or water, while weaker bases such as K₂CO₃ or K₃PO₄ may perform better in DMF.[7] - If your substrate is base-sensitive, consider milder bases like KF.[8]
Inappropriate Solvent - The solvent can significantly influence reaction rate and selectivity.[9][10] Common solvents include toluene, THF, dioxane, and DMF, often with water as a co-solvent.[11] - For water-soluble reagents, purely aqueous conditions can be employed.[7]
Incorrect Temperature - While many Suzuki couplings are run at elevated temperatures (80-110 °C), some systems may benefit from lower temperatures to minimize side reactions.[1] Conversely, unreactive substrates might require higher temperatures.

Issue 2: Presence of Significant Side Products

Question: My reaction is producing the desired product, but I'm also observing significant amounts of side products like homocoupled starting materials or protodeboronated vinyl boronate. How can I suppress these side reactions?

Answer:

The formation of side products is a common issue. Understanding the pathways that lead to these impurities is key to minimizing their formation.

Common Side Reactions and Solutions:

Side ReactionPotential Cause(s)Recommended Solution(s)
Protodeboronation - This is the protonolysis of the C-B bond, replacing it with a C-H bond.[4] It can be catalyzed by acid or base, particularly in the presence of water.[4][12] - Some vinyl boronates are inherently more prone to this side reaction.[6]- Use anhydrous conditions if possible, though water is often necessary for the catalytic cycle. - Employ a "slow release" strategy using more stable boronate derivatives like MIDA boronates or organotrifluoroborates, which maintain a low concentration of the active boronic acid.[4] - Optimize the base; sometimes a weaker base can reduce the rate of protodeboronation.[13]
Homocoupling of Boronate - This side reaction is often promoted by the presence of oxygen, which can affect the palladium catalyst.[1]- Rigorously exclude oxygen from the reaction mixture through proper degassing and maintaining an inert atmosphere.[1]
Isomerization of Vinyl Boronate - The base can sometimes cause isomerization of the double bond in the vinyl boronate, leading to a loss of stereochemistry.- Screen different bases to find one that promotes the desired coupling without causing isomerization. The choice may be substrate-dependent.

Frequently Asked Questions (FAQs)

Q1: How do I choose the right base for my Suzuki coupling with a vinyl boronate?

A1: The choice of base is critical and depends on the solvent system and the nature of your substrates.[7] The base has multiple roles, including the formation of the reactive boronate species and accelerating reductive elimination.[11]

  • Strong Bases (e.g., NaOH, KOtBu, NaOMe): These are often used in solvents like THF or with aqueous co-solvents.[7]

  • Weak Bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃): These are frequently employed in polar aprotic solvents like DMF or dioxane.[7][11]

  • Fluoride Sources (e.g., KF, CsF): These can be effective, particularly for substrates with base-sensitive functional groups.[8]

It is often necessary to screen a few different bases to find the optimal conditions for a specific reaction.

Q2: What is the best solvent for a Suzuki coupling with a vinyl boronate?

A2: There is no single "best" solvent, as the optimal choice depends on the solubility of the reactants and the specific base used.[11]

  • Aprotic Solvents (e.g., Toluene, Dioxane, THF): These are very common and are often used with an aqueous solution of the base in a biphasic system.[11]

  • Polar Aprotic Solvents (e.g., DMF): These can be effective but may require careful selection of the base (e.g., K₂CO₃ or K₃PO₄).[7]

  • Aqueous Media: Suzuki couplings can be performed in water, which is advantageous for its low cost and safety.[11][14] This is particularly useful for water-soluble substrates and catalysts.[7]

The solvent can also influence the selectivity of the reaction, especially with substrates that have multiple reactive sites.[9][10]

Q3: My vinyl boronate is a pinacol ester. Do I need to hydrolyze it before the reaction?

A3: No, pinacol esters are generally stable and can be used directly in the Suzuki coupling reaction.[5][15] Under the basic aqueous conditions of the reaction, they are believed to hydrolyze in situ to generate the active boronic acid or boronate species required for transmetalation.[3]

Q4: Can I use vinylboronic acid directly?

A4: While possible, vinylboronic acid itself is often unstable and can polymerize upon isolation.[3] It is more common and often more reliable to use a more stable derivative, such as a trivinylboroxane-pyridine complex, which can generate the vinylboronic acid in situ under the reaction conditions.[3] Pinacol esters are another widely used stable alternative.[5]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of a Vinyl Boronate Pinacol Ester with an Aryl Bromide

This protocol is a general starting point and may require optimization for specific substrates.

  • Reaction Setup:

    • To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), the vinyl boronate pinacol ester (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).

    • Seal the vial with a septum.

    • Evacuate and backfill the vial with an inert gas (e.g., argon or nitrogen) three times.

  • Reagent Addition:

    • Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and any additional ligand if required.

    • Add the degassed solvent system (e.g., 1,4-dioxane/H₂O, 4:1 v/v) via syringe. The typical concentration is between 0.1 M and 0.5 M with respect to the limiting reagent.[1]

  • Reaction Execution:

    • Place the sealed vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[1]

  • Monitoring and Workup:

    • Monitor the reaction progress by a suitable technique (e.g., TLC, GC-MS, or LC-MS).

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

Data Presentation

Table 1: Effect of Base and Solvent on Yield for a Model Suzuki Coupling Reaction

EntryBase (equiv.)Solvent (v/v)Temperature (°C)Yield (%)
1K₂CO₃ (2.0)Dioxane/H₂O (4:1)10085
2Cs₂CO₃ (2.0)Dioxane/H₂O (4:1)10092
3K₃PO₄ (2.0)Toluene/H₂O (4:1)10078
4NaOH (2.0)THF/H₂O (4:1)8065
5NaHCO₃ (2.0)DMF/H₂O (4:1)10045

Note: Data is representative and will vary based on specific substrates and reaction conditions.

Visualizations

Suzuki_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup & Purification reagents Combine Aryl Halide, Vinyl Boronate, & Base inert Establish Inert Atmosphere (Ar/N2) reagents->inert add_cat Add Catalyst & Solvents inert->add_cat heat Heat & Stir add_cat->heat monitor Monitor Progress (TLC, LCMS, GC) heat->monitor quench Cool & Quench monitor->quench extract Extract with Organic Solvent quench->extract purify Purify (Chromatography) extract->purify product Isolated Product purify->product

Caption: General experimental workflow for Suzuki coupling.

Troubleshooting_Logic cluster_initial Initial Checks cluster_optimization Parameter Optimization cluster_solutions Specific Solutions start Low Yield or Side Products check_catalyst Catalyst Active? start->check_catalyst check_atmosphere Inert Atmosphere? start->check_atmosphere check_reagents Reagent Quality? start->check_reagents optimize_base Screen Bases check_catalyst->optimize_base homocoupling Prevent Homocoupling (O2 exclusion) check_atmosphere->homocoupling protodeboronation Address Protodeboronation (e.g., MIDA ester) check_reagents->protodeboronation optimize_solvent Screen Solvents optimize_base->optimize_solvent optimize_temp Adjust Temperature optimize_solvent->optimize_temp success Improved Outcome optimize_temp->success protodeboronation->success homocoupling->success

Caption: Troubleshooting logic for Suzuki coupling issues.

References

Technical Support Center: Removal of Boron-Containing Impurities

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing boron-containing impurities from their final products.

Troubleshooting Guides

This section offers solutions to common problems encountered during the removal of boron-containing impurities.

Issue 1: Low or No Removal of Boron Impurities with Scavenger Resins

Potential Cause Troubleshooting Steps & Solutions
Inappropriate Resin Choice Ensure the selected scavenger resin is suitable for the specific boronic acid or boronate ester. Resins functionalized with diol or diethanolamine (DEAM) are generally effective for scavenging boronic acids.[1][2]
Suboptimal pH The binding of boronic acids to diol-based scavengers is pH-dependent. The optimal pH is typically slightly alkaline to favor the tetrahedral boronate species. Adjust the pH of the solution to the optimal range for the specific resin being used.
Insufficient Resin Amount Use an adequate excess of the scavenger resin. A common starting point is 2-4 equivalents of resin relative to the estimated amount of residual boron impurity.[1]
Poor Resin-Impurity Contact Ensure efficient mixing of the resin with the solution containing the impurity. Gentle agitation or stirring for a sufficient duration is necessary for effective scavenging.
Presence of Competing Species High concentrations of other diol-containing molecules in the mixture can compete with the boron impurity for binding sites on the resin. Consider a pre-purification step to remove these interfering species.
Resin Deactivation Improper storage or handling can lead to resin deactivation. Store scavenger resins according to the manufacturer's instructions, typically in a cool, dry place.

Issue 2: Incomplete Precipitation of Boron Impurities

Potential Cause Troubleshooting Steps & Solutions
Incorrect pH The precipitation of boron is highly pH-dependent. For precipitation with calcium hydroxide, an acidic initial pH (around 3) can lead to higher removal efficiency.[3] For other methods, the optimal pH may be alkaline.[4][5] A pH titration study is recommended to determine the optimal precipitation pH for your specific system.
Insufficient Precipitating Agent Ensure an adequate amount of the precipitating agent is used. For instance, when using calcium hydroxide, the dosage significantly impacts removal efficiency.[3]
Low Temperature Temperature can influence the solubility of boron precipitates. For some methods, such as precipitation with calcium hydroxide, higher temperatures (e.g., 90°C) can significantly improve removal efficiency.[4]
Formation of Soluble Borate Complexes In some matrices, boron can form soluble complexes that resist precipitation. Consider adding a complexing agent that forms a less soluble adduct with boron.
Slow Precipitation Kinetics Allow sufficient time for the precipitation to reach completion. Monitor the boron concentration in the supernatant over time to determine the optimal precipitation duration.

Quantitative Comparison of Boron Removal Methods

The following table summarizes the performance of various common methods for removing boron-containing impurities.

Method Typical Removal Efficiency (%) Key Parameters Advantages Limitations
Scavenger Resins (e.g., Diol, DEAM) >95%Resin type, pH, resin-to-impurity ratio, contact timeHigh selectivity, mild conditions, easy product isolationCost of resin, potential for leaching, requires optimization
Chemical Precipitation (e.g., with Ca(OH)₂) 90-99%pH, temperature, precipitant dosage, reaction timeCost-effective, scalableCan generate significant sludge, requires optimization of multiple parameters, may require high temperatures[4][6]
Aqueous Workup (Acid/Base Extraction) VariablepH, solvent choice, number of extractionsSimple, inexpensiveLess effective for polar products, may not be selective, can be difficult for compounds with both acidic and basic groups[7][8][9]
Reverse Osmosis (RO) 50-99%pH, membrane type, pressure, temperatureEffective for a wide range of concentrationsCan be energy-intensive, membrane fouling can be an issue, efficiency is pH-dependent[10]

Experimental Protocols

Protocol 1: Removal of Boronic Acid Impurities using a Diol-Functionalized Scavenger Resin

This protocol provides a general procedure for the removal of residual boronic acids from a reaction mixture using a silica-based diol scavenger resin.

  • Dissolution: Dissolve the crude product containing the boronic acid impurity in a suitable organic solvent (e.g., dichloromethane, ethyl acetate) to a concentration of approximately 10-50 mg/mL.

  • Resin Addition: Add the diol-functionalized scavenger resin (2-4 equivalents relative to the estimated amount of boronic acid impurity) to the solution.

  • Scavenging: Stir the suspension at room temperature.

  • Monitoring: Monitor the progress of the scavenging by a suitable analytical technique (e.g., TLC, LC-MS, or ¹H NMR) by analyzing small aliquots of the supernatant. The reaction is complete when the boronic acid is no longer detected.

  • Filtration: Once the scavenging is complete, filter the mixture to remove the resin. Wash the resin with a small amount of the same organic solvent to recover any adsorbed product.

  • Concentration: Combine the filtrate and the washings. Remove the solvent under reduced pressure to yield the purified product.

Protocol 2: Removal of Boron Impurities by Chemical Precipitation with Calcium Hydroxide

This protocol describes a method for precipitating boron impurities from an aqueous solution.

  • pH Adjustment: Adjust the initial pH of the boron-containing aqueous solution to approximately 3 using a suitable acid (e.g., sulfuric acid).[3]

  • Addition of Precipitant: Add powdered calcium hydroxide (Ca(OH)₂) to the solution. The optimal amount should be determined experimentally but can range from 2 to 6 g per 1500 mg/L of boron.[3]

  • Heating and Stirring: Heat the mixture to 90°C with constant stirring.[4]

  • Precipitation: Maintain the temperature and stirring for a minimum of 2 hours to allow for complete precipitation of calcium borate.[4]

  • Cooling and Filtration: Allow the mixture to cool to room temperature. Filter the precipitate using an appropriate filtration method (e.g., vacuum filtration).

  • Analysis: Analyze the filtrate for residual boron concentration to confirm the removal efficiency.

Diagrams

Boron_Removal_Workflow cluster_start Initial State cluster_process Purification Process cluster_analysis Analysis & Final Product Crude_Product Crude Product (with Boron Impurity) Removal_Step Boron Removal Step (e.g., Scavenger Resin, Precipitation) Crude_Product->Removal_Step Add Removal Agent Filtration Filtration / Separation Removal_Step->Filtration Separate Solid/Liquid Analysis Purity Analysis (e.g., LC-MS, NMR) Filtration->Analysis Analyze Supernatant/Filtrate Purified_Product Purified Product (< Limit of Boron) Analysis->Purified_Product Meets Purity Specs

Caption: Experimental workflow for the removal of boron-containing impurities.

Boron_Removal_Decision_Tree Start Start: Boron Impurity Detected Product_Polarity Is the final product highly polar? Start->Product_Polarity Scavenger_Resin Use Scavenger Resin (e.g., Diol, DEAM) Product_Polarity->Scavenger_Resin Yes Aqueous_Workup Consider Aqueous Acid/Base Extraction Product_Polarity->Aqueous_Workup No Final_Purity_Check Final Purity Analysis Scavenger_Resin->Final_Purity_Check High_Concentration Is the boron concentration high (>1000 ppm)? Aqueous_Workup->High_Concentration High_Concentration->Scavenger_Resin No Precipitation Use Chemical Precipitation (e.g., with Ca(OH)₂) High_Concentration->Precipitation Yes Precipitation->Final_Purity_Check

Caption: Decision tree for selecting a suitable boron removal method.

Frequently Asked Questions (FAQs)

Q1: My final product is sensitive to acidic or basic conditions. What is the best method for removing boronic acid impurities?

A1: For sensitive compounds, using a solid-supported scavenger resin is often the best approach.[11] These resins typically operate under neutral conditions and allow for easy removal by simple filtration, avoiding harsh pH adjustments.

Q2: I am seeing a persistent boron signal in my NMR even after purification. What could be the source?

A2: Boron can leach from borosilicate glassware, which is commonly used in laboratories.[11][12] If you are working with highly sensitive analyses or require very low boron levels, consider using plasticware or quartz NMR tubes to avoid contamination.[11]

Q3: Can I regenerate and reuse my boronic acid scavenger resin?

A3: Some scavenger resins can be regenerated, but the specific protocol depends on the type of resin. Regeneration typically involves washing with an acidic solution to release the bound boronic acid, followed by neutralization and conditioning. However, repeated regeneration can lead to a decrease in the resin's binding capacity.[13] It is important to consult the manufacturer's guidelines for the specific resin you are using.

Q4: What are the most common analytical techniques to quantify residual boron impurities?

A4: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is a highly sensitive technique for quantifying total boron content.[14] For differentiating between different boron-containing species, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can be employed, sometimes requiring derivatization of the boron compounds.[7]

Q5: During ICP-MS analysis of my sample, I am getting inconsistent results for boron concentration. What could be the issue?

A5: Inconsistent ICP-MS results for boron can be due to several factors. "Memory effects," where boron from a previous sample adheres to the instrument's tubing, can cause erroneously high readings. The presence of iron in the sample can also interfere with the boron signal.[14][15] Additionally, the sample matrix itself can suppress the ionization efficiency, leading to negatively biased results.[14] It is crucial to use appropriate rinsing protocols and to account for potential matrix effects and elemental interferences.

References

Column chromatography conditions for purifying products from vinyl boronate reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the column chromatography purification of products from vinyl boronate reactions.

Frequently Asked Questions (FAQs)

Q1: My vinyl boronate product appears to be decomposing on the silica gel column. What is happening and how can I prevent it?

A1: Decomposition of boronate esters on silica gel is a common issue, often due to hydrolysis of the boronate ester to the corresponding boronic acid. The acidic nature of standard silica gel can catalyze this process. Here are several strategies to mitigate decomposition:

  • Use Deactivated Silica Gel: You can deactivate silica gel by preparing a slurry in your desired solvent system and adding a small amount of a base, such as triethylamine (typically 1-2% v/v). This neutralizes the acidic sites on the silica surface.

  • Impregnate Silica Gel with Boric Acid: A facile method to suppress the loss of pinacol boronic esters is to impregnate the silica gel with boric acid.[1] This can be effective for both thin-layer chromatography (TLC) and flash column chromatography.

  • Use an Alternative Stationary Phase: Consider using neutral alumina as an alternative to silica gel.[2]

  • Work Quickly and with Anhydrous Solvents: Minimize the time your compound spends on the column and ensure your solvents are dry to reduce the chance of hydrolysis.

Q2: My vinyl boronate product is streaking or sticking to the top of the column and will not elute with my chosen solvent system. What should I do?

A2: Strong adsorption to the stationary phase is a frequent challenge. This can be caused by the interaction of the boron atom with the silanol groups on the silica surface. Here are some solutions:

  • Increase Solvent Polarity: Gradually increase the polarity of your eluent. However, be aware that this may cause co-elution with impurities.

  • Deactivate the Silica Gel: As mentioned in Q1, neutralizing the silica gel with a base like triethylamine can reduce strong adsorption.[3]

  • Derivatize the Boronate Ester: Convert the boronate ester to a more stable derivative that is less prone to strong adsorption. MIDA (N-methyliminodiacetic acid) boronates are known to be more stable to column chromatography.[4]

  • Use a Shorter Column: A shorter silica gel plug may allow for sufficient separation without irreversible adsorption.

Q3: How can I visualize my vinyl boronate product on a TLC plate if it is not UV-active?

A3: Many vinyl boronate esters do not absorb UV light. Several staining methods can be used for visualization:

  • Iodine Chamber: A simple and often effective method for a wide range of organic compounds.

  • Potassium Permanganate (KMnO₄) Stain: This stain is useful for compounds that can be oxidized, including alkenes.

  • p-Anisaldehyde or Vanillin Stains: These are good general-purpose stains for many functional groups.[5][6]

  • Boronic Acid-Specific Stains:

    • Alizarin: A solution of alizarin can be used to selectively detect boronic acids, which appear as yellow-orange fluorescent spots under 366 nm UV light.[7]

    • Curcumin: A curcumin-based stain can produce a red coloration in the presence of boronic acids.[8]

Q4: What are some common impurities in vinyl boronate reactions, and how can I remove them?

A4: A common impurity is the starting material bis(pinacolato)diboron (B₂pin₂). This can be challenging to remove by chromatography as it can have similar polarity to the desired product.

  • Recrystallization: If your product is a solid, recrystallization can be a highly effective method for removing B₂pin₂ and other impurities.

  • KHF₂ Salt Formation: Treatment with potassium hydrogen fluoride (KHF₂) can convert the boronate ester to a trifluoroborate salt, which can often be purified by crystallization or trituration.[4]

  • Solvent Trituration: Washing the crude product with a solvent in which the impurities are soluble but the product is not can be a simple and effective purification step.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Product does not move from the baseline on TLC. - Solvent system is not polar enough.- Compound is very polar.- Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture).- Try a more polar solvent system, such as dichloromethane/methanol.- Consider reverse-phase chromatography for very polar compounds.
Product streaks on the TLC plate. - Compound is acidic or basic.- Strong interaction with the silica gel.- Sample is overloaded.- Add a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the eluent.- Spot a more dilute sample on the TLC plate.
Multiple spots are observed on the TLC of a purified fraction. - Decomposition on the TLC plate.- Perform a 2D TLC to check for stability on silica. Spot the sample, run the TLC in one direction, then rotate the plate 90 degrees and run it again in the same solvent system. If new spots appear off the diagonal, the compound is decomposing.[9]
Product co-elutes with a starting material or byproduct. - Similar polarities of the compounds.- Try a different solvent system to alter the selectivity.- Use an alternative stationary phase (e.g., neutral alumina).- Consider alternative purification methods like recrystallization or preparative HPLC.
Low recovery of the product after column chromatography. - Irreversible adsorption to the silica gel.- Decomposition during chromatography.- Deactivate the silica gel with triethylamine.- Use boric acid-impregnated silica gel.[1]- Run the column more quickly to minimize contact time.

Experimental Protocols

Protocol 1: Preparation of Boric Acid-Impregnated Silica Gel

This protocol is adapted from a published procedure and is effective for the purification of pinacol boronic esters.[1]

  • Prepare a Boric Acid Solution: Dissolve boric acid in a polar solvent such as methanol or acetone. The concentration is not critical, but a saturated or near-saturated solution works well.

  • Slurry the Silica Gel: In a fume hood, add the boric acid solution to the silica gel to form a slurry.

  • Evaporate the Solvent: Remove the solvent by rotary evaporation until a free-flowing powder is obtained.

  • Dry the Silica Gel: Dry the impregnated silica gel in an oven at a moderate temperature (e.g., 80-100 °C) for several hours to remove any remaining solvent.

  • Pack the Column: The dried boric acid-impregnated silica gel can then be used to pack a chromatography column using standard procedures.

Protocol 2: Deactivation of Silica Gel with Triethylamine
  • Choose the Initial Solvent: Select a non-polar solvent in which to slurry the silica gel, typically the initial eluent for your chromatography (e.g., hexane or a low percentage ethyl acetate/hexane mixture).

  • Prepare the Slurry: In a beaker, add the silica gel to the chosen solvent to create a slurry.

  • Add Triethylamine: While stirring the slurry, add triethylamine dropwise to a final concentration of 1-2% by volume.

  • Pack the Column: Immediately pack the column with the deactivated silica gel slurry.

  • Equilibrate the Column: Run 2-3 column volumes of the initial eluent (containing 1-2% triethylamine) through the packed column before loading your sample.

Logical Workflow

G start Start: Crude Vinyl Boronate Product check_purity Assess Purity and Stability (NMR, TLC, 2D-TLC) start->check_purity is_solid Is the product a solid? check_purity->is_solid recrystallize Attempt Recrystallization or Trituration is_solid->recrystallize Yes run_column Prepare for Column Chromatography is_solid->run_column No recrystallize_ok Is the product pure? recrystallize->recrystallize_ok end_pure Purified Product recrystallize_ok->end_pure Yes recrystallize_ok->run_column No tlc_issues TLC shows streaking or decomposition? run_column->tlc_issues deactivate_silica Use Deactivated or Boric Acid-Impregnated Silica tlc_issues->deactivate_silica Yes run_standard_column Run Standard Silica Gel Column tlc_issues->run_standard_column No run_modified_column Run Column with Modified Silica deactivate_silica->run_modified_column column_outcome Assess Column Fractions (TLC, NMR) run_modified_column->column_outcome run_standard_column->column_outcome column_outcome->end_pure Product is Pure coelution Co-elution or Low Recovery? column_outcome->coelution Issues Persist change_conditions Change Stationary Phase (Alumina) or Solvent System coelution->change_conditions Yes consider_derivatization Consider Derivatization (e.g., MIDA ester) coelution->consider_derivatization No, still problematic change_conditions->run_column consider_derivatization->run_column

Caption: Troubleshooting workflow for vinyl boronate purification.

References

Validation & Comparative

Comparative Reactivity Analysis of 4,4,5,5-Tetramethyl-2-(1-phenylvinyl)-1,3,2-dioxaborolane in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Vinyl Boronate Reactivity

In the landscape of palladium-catalyzed cross-coupling reactions, vinyl boronates serve as indispensable building blocks for the synthesis of complex organic molecules, particularly in the pharmaceutical and materials science sectors. The Suzuki-Miyaura coupling, a powerful method for carbon-carbon bond formation, extensively utilizes these reagents. This guide provides a detailed comparison of the reactivity of 4,4,5,5-tetramethyl-2-(1-phenylvinyl)-1,3,2-dioxaborolane, an α-substituted vinyl boronate, with other common vinyl boronates. The insights and data presented herein are intended to aid researchers in selecting the optimal reagents and conditions for their synthetic endeavors.

Understanding the Reactivity of Vinyl Boronates

The reactivity of vinyl boronates in Suzuki-Miyaura coupling is primarily influenced by steric and electronic factors. The choice between a boronic acid and a boronate ester also plays a crucial role, with boronic acids generally exhibiting higher reactivity but lower stability.[1] Boronate esters, such as the pinacol esters discussed here, offer enhanced stability, making them easier to handle and purify.[1]

The substitution pattern on the vinyl group significantly impacts the rate and efficiency of the coupling reaction. Generally, α-substituted vinyl boronates, such as this compound, may exhibit different reactivity profiles compared to their β-substituted or unsubstituted counterparts due to steric hindrance around the boron center and the electronic nature of the substituent.

Quantitative Performance Comparison of Vinyl Boronates

Vinyl Boronate DerivativeCoupling Partner (Aryl Halide)Catalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
This compound (α-substituted) Aryl TriflatesPd(OAc)₂ / P₂N₂ ligandOrganic BaseNonpolar SolventVariesVariesHigh[2]
Vinylboronic acid pinacol ester (unsubstituted) 3-IodoindazolePd(PPh₃)₄Na₂CO₃ (2N aq.)1,4-Dioxane120 (µW)0.6775[3]
(E)-Oct-1-en-1-ylboronic acid pinacol ester (β-substituted, alkyl) Aryl BromidePdCl₂(dppf)K₃PO₄1,4-Dioxane/H₂O801285-95[4]
(E)-Styrylboronic acid pinacol ester (β-substituted, aryl) ortho-Vinyl Aryl BromidePd(OAc)₂ / L1CsOPivTHF701Excellent[5]

Note: The data presented is a compilation from different sources and direct comparison of yields should be done with caution as reaction conditions are not identical.

Experimental Protocols

A generalized experimental protocol for a comparative study of the Suzuki-Miyaura coupling of various vinyl boronates is provided below. This protocol can be adapted for specific substrates and catalyst systems.

General Procedure for Suzuki-Miyaura Coupling of Vinyl Boronates

Materials:

  • Aryl halide (1.0 equiv)

  • Vinyl boronate (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf)) (1-5 mol%)

  • Ligand (if required, e.g., PPh₃, SPhos, XPhos) (1-10 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, Na₂CO₃) (2.0-3.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane, Toluene, THF, DMF, often with water)

Procedure:

  • To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the aryl halide, vinyl boronate, palladium catalyst, ligand (if applicable), and base.

  • Add the degassed solvent(s) to the reaction vessel.

  • Heat the reaction mixture to the desired temperature (typically between 70-120 °C) and stir for the specified time.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Mechanistic and Workflow Diagrams

To visually represent the processes involved in the Suzuki-Miyaura coupling, the following diagrams have been generated using the DOT language.

Suzuki_Miyaura_Catalytic_Cycle cluster_0 Catalytic Cycle cluster_1 Boronate Activation Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII R¹-Pd(II)Ln-X OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation [R²-B(OR)₂]⁻ PdII_R2 R¹-Pd(II)Ln-R² Transmetalation->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 R¹-R² Boronate R²-B(OR)₂ Activated_Boronate [R²-B(OR)₂(OH)]⁻ Boronate->Activated_Boronate Base Base (e.g., OH⁻) Base->Activated_Boronate Activated_Boronate->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start setup Reaction Setup: - Aryl Halide - Vinyl Boronate - Catalyst & Ligand - Base start->setup solvent Add Degassed Solvent setup->solvent reaction Heat and Stir under Inert Atmosphere solvent->reaction monitoring Monitor Progress (TLC, GC-MS, LC-MS) reaction->monitoring workup Aqueous Workup: - Dilute with Organic Solvent - Wash with Water & Brine monitoring->workup purification Purification: - Dry Organic Layer - Filter & Concentrate - Column Chromatography workup->purification product Isolated Product purification->product

Caption: A typical experimental workflow for Suzuki-Miyaura coupling.

References

Alternative reagents to vinyl boronate esters for Suzuki-Miyaura cross-coupling

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Alternative Reagents for Suzuki-Miyaura Cross-Coupling of Vinyl Groups

For researchers, scientists, and drug development professionals engaged in the synthesis of complex organic molecules, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for forming carbon-carbon bonds. While vinyl boronate esters are commonly employed for the introduction of vinyl moieties, a range of alternative reagents have emerged, offering distinct advantages in terms of stability, reactivity, and ease of handling. This guide provides an objective comparison of these alternatives, supported by experimental data, to aid in the selection of the most suitable reagent for a given synthetic challenge.

Executive Summary

The choice of a vinylating agent in Suzuki-Miyaura coupling often involves a trade-off between reactivity and stability. While highly reactive species may offer faster conversions, they can be prone to decomposition, leading to challenges in storage and handling. Conversely, more stable reagents may require specific activation conditions to achieve efficient coupling. This guide focuses on three principal alternatives to vinyl boronate esters: potassium vinyltrifluoroborate, vinyl MIDA boronates, and to a lesser extent, other organometallic vinylating agents.

Comparison of Key Performance Attributes

ReagentKey AdvantagesKey DisadvantagesTypical Reaction Conditions
Vinyl Boronate Esters (e.g., Pinacol Ester) - Good reactivity- Well-established protocols- Prone to protodeboronation and polymerization, especially for the parent vinylboronic acid[1][2]- Can be challenging to purify and store long-term[3]- Pd catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))- Base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃)- Anhydrous or aqueous solvent systems
Potassium Vinyltrifluoroborate (KVBF₃) - High stability (air- and moisture-stable solid)[1][4]- Easy to handle and purify- Readily prepared on a large scale[1]- Requires specific activation, often with a base and aqueous conditions[1][5]- Pd catalyst (e.g., PdCl₂, Pd(OAc)₂) with phosphine ligands- Base (e.g., Cs₂CO₃, t-BuNH₂)[1][6]- Aqueous solvent mixture (e.g., THF/H₂O, i-PrOH/H₂O)[1][6]
Vinyl MIDA Boronate - Exceptionally stable, bench-top stable solid- Compatible with chromatography- Allows for iterative cross-coupling under anhydrous conditions[7]- Requires deprotection (slow release) under aqueous basic conditions to become reactive- Anhydrous conditions for stability- Slow release with aqueous base (e.g., K₃PO₄) for coupling- Pd catalyst and ligand
Vinylstannanes - Well-developed Stille coupling protocols- Can be coupled with a wide range of electrophiles- High toxicity of organotin compounds[8]- Stoichiometric tin byproducts can be difficult to remove- Pd catalyst (e.g., Pd(PPh₃)₄)- Often no base required
Vinylsilanes - Low toxicity- Readily available starting materials- Requires activation with a fluoride source (e.g., TBAF)[1]- Pd catalyst- Fluoride activator[1]

Quantitative Data Summary

The following tables summarize representative yields for the Suzuki-Miyaura cross-coupling of various aryl and heteroaryl halides with potassium vinyltrifluoroborate and vinyl MIDA boronate.

Table 1: Suzuki-Miyaura Coupling of Aryl Bromides with Potassium Vinyltrifluoroborate [1]

EntryAryl BromideProductYield (%)
14-Bromoanisole4-Methoxystyrene72
24-Bromobenzonitrile4-Vinylbenzonitrile95
34-Bromobenzaldehyde4-Vinylbenzaldehyde88
41-Bromo-4-nitrobenzene1-Nitro-4-vinylbenzene98
5Methyl 4-bromobenzoateMethyl 4-vinylbenzoate91

Table 2: Suzuki-Miyaura Coupling of Heteroaryl Chlorides with Vinyl MIDA Boronate

EntryHeteroaryl ChlorideProductYield (%)
12-Chloropyridine2-Vinylpyridine85
22-Chloro-5-trifluoromethylpyridine5-(Trifluoromethyl)-2-vinylpyridine91
32-Chloroquinoline2-Vinylquinoline78
43-Chloro-6-phenoxypyridazine6-Phenoxy-3-vinylpyridazine88

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling with Potassium Vinyltrifluoroborate [1]

A mixture of the aryl halide (1.0 equiv), potassium vinyltrifluoroborate (1.5 equiv), cesium carbonate (3.0 equiv), palladium(II) chloride (2 mol %), and triphenylphosphine (6 mol %) in a 9:1 mixture of THF/H₂O is prepared in a sealed tube. The reaction mixture is heated at 80 °C for 12-24 hours. After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

General Procedure for Suzuki-Miyaura Coupling with Vinyl MIDA Boronate (Slow Release)

In a glovebox, an oven-dried vial is charged with the heteroaryl chloride (1.0 equiv), vinyl MIDA boronate (1.2 equiv), a palladium catalyst/ligand system (e.g., Pd₂(dba)₃/SPhos), and potassium phosphate (3.0 equiv). The vial is sealed, removed from the glovebox, and a solvent mixture (e.g., toluene/water) is added. The reaction is stirred at a specified temperature (e.g., 80 °C) until completion as monitored by TLC or GC-MS. The reaction mixture is then cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are dried and concentrated, and the residue is purified by flash chromatography.

Mechanistic Diagrams

The Suzuki-Miyaura cross-coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle cluster_transmetalation Transmetalation Step pd0 Pd(0)L_n pd2_complex R-Pd(II)-X L_n pd0->pd2_complex Oxidative Addition (R-X) product R-R' transmetalation_complex R-Pd(II)-R' L_n pd2_complex->transmetalation_complex Transmetalation transmetalation_complex->pd0 Reductive Elimination boron_reagent R'-B(OR)₂ activated_boron [R'-B(OR)₂(Base)]⁻ boron_reagent->activated_boron Activation base Base activated_boron->pd2_complex

Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The choice of the boron-containing reagent primarily influences the transmetalation step. Stable precursors like potassium vinyltrifluoroborate and vinyl MIDA boronate require activation to generate a more nucleophilic boron species capable of transferring the vinyl group to the palladium center.

Boron_Activation cluster_KVBF3 Potassium Vinyltrifluoroborate cluster_MIDA Vinyl MIDA Boronate cluster_ester Vinyl Boronate Ester kvbf3 [CH₂=CH-BF₃]⁻K⁺ vinyl_boronic_acid CH₂=CH-B(OH)₂ kvbf3->vinyl_boronic_acid Hydrolysis (H₂O, Base) activated_species Active Boronate Species for Transmetalation vinyl_boronic_acid->activated_species mida_boronate Vinyl-B(MIDA) mida_boronic_acid CH₂=CH-B(OH)₂ mida_boronate->mida_boronic_acid Slow Hydrolysis (aq. Base) mida_boronic_acid->activated_species boronate_ester CH₂=CH-B(OR)₂ boronic_acid_ester CH₂=CH-B(OH)₂ boronate_ester->boronic_acid_ester Hydrolysis boronic_acid_ester->activated_species

Caption: Activation pathways for different vinyl boron reagents.

Conclusion

The selection of a vinylating reagent for Suzuki-Miyaura cross-coupling should be guided by the specific requirements of the synthetic target and the overall synthetic strategy. Potassium vinyltrifluoroborate offers a robust and user-friendly option for routine vinylations, benefiting from its high stability and straightforward reaction setup.[1][4] For more complex syntheses, particularly those involving iterative cross-coupling, the exceptional stability and controlled reactivity of vinyl MIDA boronates present a significant advantage. While vinyl boronate esters remain a viable option, careful consideration of their stability and purity is crucial for achieving reproducible results. By understanding the distinct characteristics of each reagent, researchers can optimize their synthetic routes and efficiently access a wide range of vinyl-containing molecules.

References

The Clear Advantage: Why Pinacol Esters Outshine Other Boronic Acid Derivatives in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of organic synthesis, the choice of reagents is paramount. Among the diverse family of boronic acid derivatives, pinacol esters have emerged as a superior option, offering a compelling combination of stability, reactivity, and ease of handling. This guide provides an objective comparison of pinacol esters with other common boronic acid derivatives, supported by experimental data, to illuminate their advantages in critical applications like the Suzuki-Miyaura cross-coupling reaction.

Boronic acids, while powerful reagents, are notoriously prone to decomposition through dehydration to form cyclic boroxines and protodeboronation, limiting their shelf-life and introducing inconsistencies in reactions.[1][2] Pinacol esters, formed by the reaction of a boronic acid with pinacol, effectively shield the boron atom within a robust 4,4,5,5-tetramethyl-1,3,2-dioxaborolane ring. This structural feature imparts significantly enhanced stability, making them less susceptible to degradation under ambient conditions.[2]

At a Glance: Performance Comparison of Boronic Acid Derivatives

The following tables summarize the key performance differences between pinacol esters and other widely used boronic acid derivatives, such as boronic acids themselves and N-methyliminodiacetic acid (MIDA) boronates.

ParameterPinacol Boronic EsterBoronic AcidMIDA BoronateSource(s)
Form Often crystalline solids or oilsTypically crystalline solidsCrystalline solids[2]
Air Stability Good; can be stored for extended periods with minimal degradationPoor; prone to dehydration and oxidationExcellent; indefinitely air-stable[2][3]
Moisture Sensitivity Relatively lowHighLow[2]
Chromatographic Stability Moderate; can be challenging on standard silica gel but manageable with modified methodsPoor; often decomposes on silica gelExcellent; stable to chromatography[4][5]
Handling Generally straightforwardRequires careful handling under inert conditions for long-term storage and consistent resultsEasy to handle and weigh[2]
ParameterPinacol Boronic EsterBoronic AcidMIDA BoronateSource(s)
Reactivity in Suzuki-Miyaura Coupling Generally good to excellent yieldsCan be highly reactive but prone to side reactions and decompositionExcellent, especially for unstable boronic acids[2][3]
Reaction Times Typically longer than boronic acidsGenerally shorter reaction timesSlower, as it requires in situ deprotection[2][3]
Yield in Polymerization (Thienyl Monomer) 25%Not reported94%[6]
Molecular Weight in Polymerization (Thienyl Monomer) Mw = 9.9 kDaNot reportedMw = 42.7 kDa[6]

Delving Deeper: The Advantages in Practice

Enhanced Stability for Reliable Results

The superior stability of pinacol esters translates to a longer shelf-life and greater reliability in synthetic procedures.[2][7] This is a critical advantage in multi-step syntheses where the integrity of building blocks is essential for the overall success of the reaction sequence. For instance, a study on the stability of various boronic acid derivatives showed that while many boronic acids decompose significantly within 15 days under ambient conditions, their MIDA boronate counterparts remain stable indefinitely.[3] While not directly quantified in the same study, the stability of pinacol esters is known to be significantly better than free boronic acids, though not as robust as MIDA boronates in all cases.[2] This enhanced stability minimizes the need for frequent reagent preparation and characterization, saving valuable time and resources.

Cleaner Reactions and Improved Yields

In many cross-coupling reactions, particularly the Suzuki-Miyaura coupling, pinacol esters often lead to cleaner reaction profiles and higher isolated yields compared to their corresponding boronic acids.[2] The controlled release of the active boronic acid species from the more stable ester can suppress side reactions, such as protodeboronation, which is a common issue with electron-rich or heteroaromatic boronic acids.[3] A compelling example is the Suzuki-Miyaura polymerization of a thienyl monomer, where the MIDA boronate derivative gave a 94% yield of the desired polymer, while the corresponding pinacol ester yielded only 25% under the same conditions.[6] This highlights the profound impact that the choice of boronic acid derivative can have on reaction outcomes.

Facile Purification

While the purification of pinacol esters by standard silica gel chromatography can sometimes be challenging due to their Lewis acidic nature leading to streaking and decomposition on the column, a straightforward solution exists.[8] The impregnation of silica gel with boric acid has been shown to be highly effective in suppressing the over-adsorption of pinacol boronic esters, allowing for their efficient purification with minimal loss of material.[8][9] This simple modification to standard chromatographic procedures makes the isolation of pure pinacol esters a routine and reliable process.

Experimental Protocols

To illustrate the practical application of pinacol esters, detailed experimental protocols for the synthesis of a representative pinacol ester and its subsequent use in a Suzuki-Miyaura cross-coupling reaction are provided below, along with the procedure for preparing boric acid-impregnated silica gel.

Synthesis of Phenylboronic Acid Pinacol Ester

This protocol describes the straightforward esterification of phenylboronic acid with pinacol.

Materials:

  • Phenylboronic acid

  • Pinacol

  • Magnesium sulfate (anhydrous)

  • Diethyl ether

  • Pentane

  • Water

Procedure:

  • To an oven-dried 1 L flask equipped with a magnetic stirrer bar, add phenylboronic acid (1.0 equiv), pinacol (1.0 equiv), and anhydrous magnesium sulfate (1.5 equiv).

  • Add diethyl ether to the flask and stir the suspension under an inert atmosphere (e.g., argon) at room temperature for 24 hours.

  • Filter the solids and concentrate the filtrate under reduced pressure.

  • Dissolve the crude material in pentane and wash with water (3 x 150 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the phenylboronic acid pinacol ester.[10]

Suzuki-Miyaura Cross-Coupling of Phenylboronic Acid Pinacol Ester with 4-Bromoanisole

This protocol outlines a typical Suzuki-Miyaura cross-coupling reaction.

Materials:

  • Phenylboronic acid pinacol ester

  • 4-Bromoanisole

  • Pd(dppf)Cl2 (palladium catalyst)

  • 2 M Sodium carbonate (Na2CO3) solution (base)

  • Toluene

  • Dioxane

Procedure:

  • In a reaction vessel, combine 4-bromoanisole (1.0 equiv.), phenylboronic acid pinacol ester (1.2 equiv.), and Pd(dppf)Cl2 (0.1 equiv.).

  • Add a 4:1 mixture of toluene/dioxane and the 2 M Na2CO3 solution.

  • Degas the mixture by bubbling an inert gas (e.g., nitrogen or argon) through the solution for 15-20 minutes.

  • Heat the reaction mixture to 85 °C and stir under a nitrogen atmosphere for 4 hours.

  • After cooling to room temperature, filter the mixture through a pad of celite.

  • Separate the organic layer and concentrate it under reduced pressure.

  • Purify the resulting residue by silica gel column chromatography to obtain the coupled product.[11]

Preparation of Boric Acid-Impregnated Silica Gel

This method improves the chromatographic purification of pinacol boronic esters.

Materials:

  • Silica gel

  • Boric acid

  • Ethanol

Procedure:

  • In a suitable container, mix silica gel (e.g., 300 mL) with boric acid (e.g., 28.0 g).

  • Add ethanol (e.g., 550 mL) and stir the slurry at room temperature for two hours.

  • Filter the silica gel and wash it with ethanol three times.

  • Dry the silica gel overnight on a vacuum filtration setup, followed by drying in an oven at 100 °C for 48 hours. The boric acid-impregnated silica gel is now ready for use in column chromatography.[8]

Visualizing the Workflow

The following diagrams illustrate the key processes involving pinacol esters.

Synthesis_of_Pinacol_Ester BoronicAcid Boronic Acid Reaction + BoronicAcid->Reaction Pinacol Pinacol Pinacol->Reaction PinacolEster Pinacol Ester Water Water Reaction->PinacolEster Reaction->Water

Caption: Synthesis of a pinacol boronic ester from a boronic acid and pinacol.

Suzuki_Miyaura_Coupling PinacolEster Pinacol Ester Reaction + PinacolEster->Reaction ArylHalide Aryl Halide ArylHalide->Reaction CoupledProduct Coupled Product Catalyst Pd Catalyst Catalyst->Reaction Base Base Base->Reaction Reaction->CoupledProduct Purification_Workflow CrudeEster Crude Pinacol Ester Column Column Chromatography (Boric Acid-Impregnated Silica Gel) CrudeEster->Column PureEster Pure Pinacol Ester Column->PureEster Impurities Impurities Column->Impurities

References

Case studies comparing the efficiency of different catalysts for vinyl boronate coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Head-to-Head Comparison of Catalytic Systems for a Cornerstone of C-C Bond Formation.

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, prized for its functional group tolerance and capacity to forge carbon-carbon bonds with high efficiency.[1] Within this class of reactions, the coupling of vinyl boronates is of particular importance for the synthesis of complex molecules, including pharmaceuticals and functional materials. The choice of catalyst is a critical parameter that dictates the success of these transformations, influencing reaction yields, rates, and overall efficiency. This guide provides an objective comparison of various catalytic systems for the Suzuki-Miyaura coupling of vinyl boronates, supported by experimental data and detailed methodologies to aid in catalyst selection and optimization.

Performance Comparison of Catalysts for Vinyl Boronate Coupling

The efficiency of a catalyst in vinyl boronate coupling is a multifactorial issue, with the metal center, ligand, base, and solvent all playing crucial roles. Palladium-based catalysts are the most extensively studied and utilized, though nickel and rhodium systems present viable and sometimes advantageous alternatives. The following table summarizes the performance of various catalysts in the Suzuki-Miyaura coupling of vinyl boronates with aryl halides. It is important to note that the data is compiled from different studies with varying reaction conditions, and thus should be interpreted as a guide to the relative performance of these systems.

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Coupling PartnersReference
Pd(OAc)₂SPhosCsFIsopropanolRT1295Vinylboronic acid & Vinyl Chloride[2]
Pd₂(dba)₃P(t-Bu)₃K₃PO₄DioxaneRT1295Arylboronic acid & Vinyl Halide
Pd(PPh₃)₄PPh₃NaOEtTolueneReflux2>99Vinylboronic acid & Vinyl Bromide[3]
PdCl₂(dppf)dppfK₂CO₃DME802HighPhenylboronic acid & 5-Bromonicotinic Acid
XPhos Pd G2XPhosK₃PO₄Dioxane/H₂O1001>954-(diphenylamino)benzeneboronic acid & Aryl Halide[4]
NiCl₂(dppf)dppf-----Aryl Chloride & Arylboronic Acid[3]

Key Observations:

  • Palladium-based catalysts with bulky, electron-rich phosphine ligands such as SPhos and XPhos demonstrate high efficiency, often enabling reactions at room temperature with high yields.[2][4]

  • The classic Pd(PPh₃)₄ catalyst remains a robust option, capable of achieving near-quantitative yields, albeit often at elevated temperatures.[3]

  • Nickel-based catalysts are emerging as a cost-effective alternative to palladium, showing promise in the coupling of a variety of substrates.[5][6] Detailed comparisons suggest that nickel can interact more strongly with coordinating functional groups, which can influence selectivity.[5][6][7]

  • The choice of ligand is paramount. For instance, in the coupling of Z-alkenyl halides, Pd(P(o-Tol)₃)₂ was found to be superior in maintaining the Z-olefin geometry compared to other phosphine ligands.[8]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful comparison and implementation of catalytic systems. Below is a generalized procedure for a palladium-catalyzed Suzuki-Miyaura coupling of a vinyl boronate with an aryl halide.

General Procedure for Palladium-Catalyzed Vinyl Boronate Coupling:

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Vinyl boronate ester (e.g., vinyl pinacol boronate) (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, or a pre-catalyst) (0.01-5 mol%)

  • Ligand (if required, e.g., SPhos, XPhos) (0.01-10 mol%)

  • Base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) (2.0-3.0 equiv)

  • Anhydrous and degassed solvent (e.g., Toluene, Dioxane, THF)

  • Inert gas supply (Nitrogen or Argon)

  • Standard laboratory glassware for air- and moisture-sensitive reactions (e.g., Schlenk flask or glovebox)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide, the palladium catalyst, the ligand (if not using a pre-catalyst), and the base.

  • Reagent Addition: Evacuate and backfill the flask with inert gas three times. Add the anhydrous, degassed solvent via syringe, followed by the vinyl boronate ester.

  • Reaction: Stir the reaction mixture at the desired temperature (room temperature to reflux) and monitor its progress by an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired coupled product.[1][9]

Signaling Pathways and Experimental Workflows

Visualizing the catalytic cycle and experimental workflow can provide a clearer understanding of the process. The following diagrams were generated using Graphviz (DOT language).

Suzuki_Miyaura_Catalytic_Cycle cluster_reactants Reactants Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_RX R-Pd(II)-X Ln OxAdd->PdII_RX Transmetalation Transmetalation PdII_RX->Transmetalation PdII_R_Rprime R-Pd(II)-R' Ln Transmetalation->PdII_R_Rprime RedElim Reductive Elimination PdII_R_Rprime->RedElim RedElim->Pd0 Catalyst Regeneration Product R-R' RedElim->Product R-X R-X (Aryl/Vinyl Halide) R-X->OxAdd R'-BY2 R'-B(OR)₂ (Vinyl Boronate) R'-BY2->Transmetalation Base Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add Reactants: Aryl Halide, Catalyst, Ligand, Base setup->reagents solvent Add Degassed Solvent & Vinyl Boronate reagents->solvent reaction Heat & Stir (Monitor Progress) solvent->reaction workup Quench & Extract reaction->workup purification Column Chromatography workup->purification product Isolated Product purification->product

Caption: A typical experimental workflow for catalyst efficiency comparison.

References

Navigating the Nuances of Suzuki Coupling: A Comparative Guide to Vinyl Boronate Ester Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development and organic synthesis, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the formation of carbon-carbon bonds. The choice of the organoboron reagent, particularly the vinyl boronate ester, is a critical parameter that significantly influences reaction kinetics, and ultimately, the efficiency and yield of the desired vinylated product. This guide provides an objective comparison of the performance of different vinyl boronate esters in Suzuki coupling, supported by experimental data, to facilitate informed decisions in reaction design and optimization.

The reactivity of boronate esters in the Suzuki-Miyaura catalytic cycle is primarily governed by the facility of the transmetalation step, where the vinyl group is transferred from the boron atom to the palladium center. This crucial step is influenced by the electronic and steric properties of the diol backbone of the boronate ester. While boronic acids are generally more reactive than their ester counterparts, they often suffer from lower stability, being prone to decomposition pathways like protodeboronation.[1] Boronate esters, such as the commonly used pinacol esters, offer enhanced stability, making them easier to handle, purify, and store.[1] This guide delves into the kinetic nuances of using different vinyl boronate esters, providing a framework for selecting the optimal reagent for a given synthetic challenge.

Quantitative Performance Comparison: The Impact of the Diol Moiety on Reaction Rates

While direct comprehensive kinetic studies comparing a wide range of vinyl boronate esters are limited, valuable insights can be drawn from detailed investigations into their aryl boronate ester analogues. The trends in reactivity observed for aryl boronate esters are expected to be largely applicable to their vinyl counterparts due to the similarity in the transmetalation mechanism. A key study on the reaction of a palladium complex with various aryl boronate esters provides a quantitative measure of the influence of the ester's structure on the rate of the subsequent C-C bond formation.

The following table summarizes the kinetic data for the formation of a biaryl product from different boronate esters. The rate constants and reaction times illustrate the significant impact of the diol used to form the ester.

Boronate EsterDiol StructureRate Constant (k) x 10⁻⁴ s⁻¹ (at -30 °C)Approximate Reaction Time (h)Relative Rate (vs. Arylboronic Acid)
Arylboronic Acid-5.78 ± 0.13~1.21.00
Pinacol Ester Tetramethylethylene glycol- (sigmoidal kinetics)~5.5Slower
Neopentyl Glycol Ester Dimethylethylene glycol- (sigmoidal kinetics)~0.3Faster
Ethylene Glycol Ester Ethylene glycol133 ± 7.0-~23.0
Catechol Ester Catechol26.7 ± 0.9-~4.6
α-Hydroxyisobutyrate Ester α-Hydroxyisobutyric acid2.26 ± 0.31-0.39

Data extrapolated from studies on aryl boronate esters. It is important to note that the pinacol and neopentyl glycol esters exhibited sigmoidal kinetic profiles, precluding the determination of a simple first-order rate constant; their relative reactivities are estimated from reaction times.[2]

From this data, several key trends emerge:

  • Steric Hindrance: The sterically bulky pinacol ester displays a significantly slower reaction time compared to the corresponding boronic acid and other esters.[2] This is attributed to the difficulty in forming the necessary pre-transmetalation complex with the palladium center.[2]

  • Less Hindered Esters: In contrast, the less sterically encumbered neopentyl glycol and ethylene glycol esters show markedly enhanced reaction rates.[2] The ethylene glycol ester, in particular, exhibits a dramatic rate acceleration, being approximately 23 times faster than the boronic acid.[2]

  • Electronic Effects: The electron-deficient catechol ester also leads to a rate increase compared to the boronic acid, suggesting that electronic factors in the diol backbone play a significant role in modulating the reactivity of the boronate ester.[2]

Mechanistic Insights and Experimental Workflows

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. The choice of the vinyl boronate ester directly impacts the transmetalation step.

Suzuki_Coupling_Mechanism Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_complex R¹-Pd(II)L₂-X Pd0->PdII_complex R¹-X OxAdd->PdII_complex VinylHalide R¹-X (Vinyl Halide) Transmetalation Transmetalation PdII_vinyl R¹-Pd(II)L₂-R² PdII_complex->PdII_vinyl [R²-B(OR)₂(OH)]⁻ Transmetalation->PdII_vinyl Boronate R²-B(OR)₂ (Vinyl Boronate Ester) ActivatedBoronate [R²-B(OR)₂(OH)]⁻ Boronate->ActivatedBoronate Base Base (e.g., OH⁻) PdII_vinyl->Pd0 R¹-R² RedElim Reductive Elimination RedElim->Pd0 Catalyst Regeneration Product R¹-R² (Coupled Product)

Figure 1. Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols for Kinetic Analysis

Accurate kinetic analysis is crucial for understanding the performance of different vinyl boronate esters. The following is a representative protocol for monitoring the kinetics of a Suzuki-Miyaura cross-coupling reaction using ¹⁹F NMR spectroscopy, adapted from a study on aryl boronate esters.[2]

Objective: To determine the first-order rate constant for the formation of the cross-coupling product from a pre-formed palladium-boronate ester complex.

Materials:

  • Palladium precursor (e.g., [(i-Pr₃P)(4-FC₆H₄)Pd(OH)]₂)

  • Vinyl boronate ester of interest (e.g., vinyl pinacol boronate, vinyl neopentylglycol boronate)

  • Anhydrous tetrahydrofuran (THF)

  • NMR tubes (J. Young type for air-sensitive samples)

  • Low-temperature NMR spectrometer equipped with a ¹⁹F probe

Procedure:

  • Preparation of the Palladium Complex Solution: In a glovebox, dissolve a precise amount of the palladium precursor in anhydrous THF in a volumetric flask to prepare a stock solution of known concentration.

  • Preparation of the Boronate Ester Solution: In the same glovebox, prepare a stock solution of the vinyl boronate ester in anhydrous THF of a known concentration.

  • Reaction Setup at Low Temperature:

    • Add a specific volume of the palladium complex stock solution to a pre-chilled (-78 °C) J. Young NMR tube.

    • Cool the vinyl boronate ester stock solution to -78 °C.

    • Using a pre-cooled syringe, rapidly inject a stoichiometric amount of the vinyl boronate ester solution into the NMR tube containing the palladium complex.

  • NMR Analysis:

    • Quickly transfer the NMR tube to the pre-cooled NMR spectrometer (-30 °C).

    • Acquire ¹⁹F NMR spectra at regular time intervals. The signal of the fluorine-containing palladium complex will decrease over time, while the signal of the fluorinated product will increase.

  • Data Analysis:

    • Integrate the signals corresponding to the starting palladium complex and the product at each time point.

    • Plot the natural logarithm of the concentration of the starting complex versus time.

    • The negative of the slope of the resulting linear fit will give the first-order rate constant (k) for the reaction.

Note: This protocol is for the analysis of the transmetalation and reductive elimination steps from a pre-formed complex. To study the overall catalytic reaction kinetics, a different experimental setup monitoring the concentrations of the vinyl halide, vinyl boronate ester, and the product over time using techniques like GC or HPLC would be required.

Conclusion

The choice of the diol backbone in a vinyl boronate ester has a profound impact on the kinetics of the Suzuki-Miyaura cross-coupling reaction. While sterically hindered esters like vinyl pinacol boronate offer high stability, they can lead to sluggish reaction rates. For applications where rapid reaction times are crucial, less sterically demanding esters, such as those derived from neopentyl glycol or ethylene glycol, are superior alternatives, demonstrating significantly enhanced reactivity. This comparative guide provides researchers with the foundational data and experimental frameworks to strategically select the most appropriate vinyl boronate ester, thereby optimizing their synthetic routes and accelerating the discovery and development of novel molecules.

References

A Comparative Review of Synthetic Pathways: Vinyl Boronate-Mediated Suzuki Coupling versus the Heck Reaction for the Vinylation of Heterocyclic Cores

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient construction of carbon-carbon bonds is a cornerstone of modern organic synthesis. The introduction of vinyl groups into complex molecules, particularly in the synthesis of pharmaceutical agents, often relies on transition-metal-catalyzed cross-coupling reactions. Among these, the Suzuki-Miyaura coupling of vinyl boronates and the Heck reaction stand out as powerful and versatile methods. This guide provides an objective comparison of these two synthetic strategies, using the synthesis of the Bruton's tyrosine kinase (BTK) inhibitor, Ibrutinib, as a case study for the Suzuki coupling, and a representative Heck reaction on a pyrazole scaffold to illustrate the alternative approach. We will delve into a detailed comparison of their performance, supported by experimental data and protocols.

Introduction to Vinylation Strategies

The vinyl functional group is a key structural motif in numerous biologically active compounds. Its synthesis often involves the formation of a C(sp²)-C(sp²) or C(sp²)-C(sp³) bond. The Suzuki-Miyaura reaction, which couples an organoboron compound with an organohalide, is a widely adopted method due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.[1] Vinyl boronates, in particular, are stable and efficient coupling partners for the introduction of a vinyl moiety.

Alternatively, the Heck reaction offers a direct approach to vinylation by coupling an organohalide with an alkene, obviating the need for pre-functionalized organoboron reagents.[2][3] This can be an advantage in terms of atom economy and step-count. However, the regioselectivity of the Heck reaction can sometimes be a challenge.

This guide will compare these two prominent methods, focusing on a practical application in the synthesis of a complex pharmaceutical agent and a related heterocyclic system.

Case Study: Synthesis of Ibrutinib via Suzuki-Miyaura Coupling

The synthesis of Ibrutinib, a potent BTK inhibitor, provides an excellent example of the application of the Suzuki-Miyaura coupling in drug manufacturing. A key step in the synthesis is the coupling of a halogenated pyrazolopyrimidine core with a substituted phenylboronic acid.

Synthetic Pathway Overview

The overall synthetic strategy for Ibrutinib involves the preparation of two key building blocks: the halogenated heterocyclic core, 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine, and the boronic acid partner, 4-phenoxyphenylboronic acid. These are then coupled via a Suzuki-Miyaura reaction to form the central biaryl linkage of the drug.

Ibrutinib_Synthesis cluster_precursors Precursor Synthesis cluster_coupling Suzuki-Miyaura Coupling 4-aminopyrazole 1H-Pyrazolo[3,4-d]pyrimidin-4-amine iodinating_agent N-Iodosuccinimide (NIS) iodo_core 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine iodinating_agent->iodo_core Iodination coupling_reaction Suzuki Coupling iodo_core->coupling_reaction 4-bromodiphenyl_ether 4-Bromodiphenyl ether grignard Grignard Formation 4-bromodiphenyl_ether->grignard boronic_acid 4-Phenoxyphenylboronic acid boronic_acid->coupling_reaction boration Boration grignard->boration boration->boronic_acid ibrutinib_core 3-(4-phenoxyphenyl)-1H- pyrazolo[3,4-d]pyrimidin-4-amine coupling_reaction->ibrutinib_core

Synthetic approach to the core of Ibrutinib.
Experimental Protocols and Data

Synthesis of 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine [4]

A solution of 1H-pyrazolo[3,4-d]pyrimidin-4-amine (10 g, 0.074 mol) and N-iodosuccinimide (25 g, 0.111 mol) in DMF (80 mL) is heated to 80°C overnight under an argon atmosphere. The resulting solid is filtered and rinsed with cold ethanol. The product is dried in vacuo overnight to yield 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine.

ParameterValue
Yield 100%
Purity Not specified
Scale 10 g

Synthesis of 4-phenoxyphenylboronic acid [5]

Magnesium turnings (25 g) and a crystal of iodine are placed in a three-necked flask with THF (20 mL). A solution of 4-bromodiphenyl ether (200 g) in THF (600 mL) is added dropwise at 10-20°C. After the addition is complete, the mixture is stirred at 30-45°C for 1 hour. The Grignard reagent is then cooled to below -30°C. A solution of trimethyl borate (91.8 g) in THF (600 mL) is added dropwise, maintaining the temperature below -30°C. The reaction is then warmed to room temperature, and 10% hydrochloric acid (400 mL) is added. After refluxing for 1 hour, the THF is distilled off, and cold water (500 mL) is added. The crude product is collected by filtration and purified.

ParameterValue
Yield High (not specified quantitatively)
Purity Not specified
Scale 200 g

Suzuki-Miyaura Coupling to form the Ibrutinib Core [6]

3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine, 4-phenoxyphenylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃) are reacted in a suitable solvent system (e.g., dioxane/water) at elevated temperature.

ParameterValue
Yield 70%
Purity ≥99%
Catalyst Pd₂(dba)₃/Xantphos
Base Zinc Chloride/Grignard
Solvent THF
Temperature 20°C
Time 8h

Alternative Pathway: The Heck Reaction

While a direct synthesis of Ibrutinib via a Heck reaction is not prominently documented, the Heck reaction is a viable alternative for the arylation of heterocyclic cores. To illustrate this, we will consider a representative Heck reaction on a related pyrazole system.

General Heck Reaction Workflow

The Heck reaction couples a halo-heterocycle with an alkene in the presence of a palladium catalyst and a base. For the synthesis of a biaryl system analogous to that in Ibrutinib, a vinylarene would be used as the coupling partner.

Heck_Reaction halo_heterocycle Halo-Pyrazolopyrimidine heck_coupling Heck Coupling halo_heterocycle->heck_coupling alkene Alkene (e.g., 4-vinylanisole) alkene->heck_coupling product Aryl-Substituted Pyrazolopyrimidine heck_coupling->product

General workflow for a Heck reaction.
Representative Experimental Protocol and Data: Heck Reaction on a Pyrazole Core

The Heck-Mizoroki reaction of 1-protected-4-iodo-1H-pyrazoles with various alkenes has been reported to yield 1-protected-4-alkenyl-1H-pyrazoles.[7]

Heck-Mizoroki Reaction of 1-Trityl-4-iodo-1H-pyrazole with Methyl Acrylate [7]

A mixture of 1-trityl-4-iodo-1H-pyrazole, methyl acrylate, palladium acetate (Pd(OAc)₂), tri(o-tolyl)phosphine (P(o-tol)₃), and triethylamine (Et₃N) in acetonitrile (MeCN) is heated.

ParameterValue
Yield 95%
Catalyst Pd(OAc)₂/P(OEt)₃
Base Et₃N
Solvent DMF
Temperature 100°C
Time Not specified

Comparison of Suzuki-Miyaura and Heck Reactions

FeatureSuzuki-Miyaura Coupling (via Vinyl Boronates)Heck Reaction
Key Reactants Organohalide, Organoboron ReagentOrganohalide, Alkene
Catalyst Palladium complexPalladium complex
Base Required (e.g., carbonates, phosphates)Required (e.g., amines, carbonates)
Advantages - High functional group tolerance- Mild reaction conditions- Stereospecific (retention of alkene geometry)- Wide availability of boronic acids- Generally high yields and selectivity- Avoids preparation of organometallic reagent- Good atom economy- Can be highly stereoselective (trans-product favored)
Disadvantages - Requires synthesis of the organoboron reagent- Boronic acids can undergo protodeboronation- Regioselectivity can be an issue (α- vs. β-substitution)- Can require higher reaction temperatures- Alkene partner may undergo side reactions (e.g., polymerization)

Conclusion

Both the Suzuki-Miyaura coupling of vinyl boronates and the Heck reaction are powerful tools for the synthesis of vinyl-substituted target molecules, with distinct advantages and disadvantages.

The Suzuki-Miyaura coupling , as demonstrated in the synthesis of Ibrutinib, offers high yields, excellent functional group tolerance, and predictable stereochemistry. The necessity of preparing the organoboron intermediate is a potential drawback in terms of step economy, but the reliability and robustness of the coupling step often outweigh this. For complex pharmaceutical synthesis where predictability and functional group compatibility are paramount, the Suzuki-Miyaura reaction is often the preferred method.

The Heck reaction provides a more direct route to vinylated products by avoiding the synthesis of an organometallic intermediate. This can be advantageous for simpler target molecules or in cases where the corresponding alkene is readily available. However, potential issues with regioselectivity and the sometimes harsher reaction conditions need to be considered.

The choice between these two methods will ultimately depend on the specific target molecule, the availability of starting materials, and the desired process efficiency. For drug development professionals, the reliability and broad applicability of the Suzuki-Miyaura coupling often make it the go-to choice for complex scaffolds, while the Heck reaction remains a valuable and more atom-economical alternative in many synthetic scenarios.

References

The Industrial Chemist's Guide to 1-Phenylvinyl Boron Reagents: A Cost-Benefit Analysis for Large-Scale Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the high-stakes world of pharmaceutical and fine chemical manufacturing, the selection of a key reagent can significantly impact the economic viability and efficiency of a large-scale synthesis campaign. For the introduction of the 1-phenylvinyl moiety, a common structural motif in medicinally relevant molecules, chemists are often faced with a choice between several organoboron reagents. This guide provides a comprehensive cost-benefit analysis of 4,4,5,5-Tetramethyl-2-(1-phenylvinyl)-1,3,2-dioxaborolane and its primary alternatives, potassium 1-phenylvinyltrifluoroborate and 1-phenylvinyl MIDA boronate, with a focus on their application in industrial-scale Suzuki-Miyaura cross-coupling reactions.

Executive Summary

This compound, a pinacol boronate ester, offers a balance of stability and reactivity, making it a workhorse for many applications. However, for large-scale processes where cost, atom economy, and waste are critical, alternatives such as potassium 1-phenylvinyltrifluoroborate and 1-phenylvinyl MIDA boronate present compelling advantages and disadvantages that warrant careful consideration. The choice of reagent can significantly influence process efficiency, downstream processing, and overall manufacturing costs.

Comparative Data at a Glance

The following table summarizes the key performance indicators for each of the three 1-phenylvinyl boron reagents in the context of large-scale Suzuki-Miyaura coupling.

FeatureThis compoundPotassium 1-phenylvinyltrifluoroborate1-Phenylvinyl MIDA Boronate
Bulk Price (USD/kg) $150 - $400$200 - $500> $1000 (Limited large-scale availability)
Molecular Weight 230.11 g/mol 210.05 g/mol 259.09 g/mol
Stability Good, but can be sensitive to hydrolysisExcellent, crystalline solidExcellent, highly stable solid
Typical Reaction Yield 80-95%75-90%85-98%
Catalyst Loading Typically 0.5 - 2 mol% PdTypically 1 - 3 mol% PdTypically 0.5 - 2 mol% Pd
Byproducts Pinacol, boronic acid derivativesPotassium fluoride, borate saltsN-methyliminodiacetic acid
Downstream Processing Removal of pinacol can be challengingGenerally straightforward aqueous workupMIDA ligand can be recycled
Safety Considerations Standard handling for organoboron compoundsFluoride salts require careful handlingBenign

In-Depth Analysis of Reagent Performance

This compound: The Established Standard

This pinacol boronate ester is widely used due to its good solubility in common organic solvents and predictable reactivity. Its stability is generally sufficient for storage and handling under inert conditions. However, on a large scale, the formation of pinacol as a byproduct can complicate purification, sometimes requiring additional crystallization or chromatographic steps, which increases solvent usage and reduces overall throughput.

Potassium 1-phenylvinyltrifluoroborate: The Robust and Economical Challenger

Potassium trifluoroborate salts are known for their exceptional stability to air and moisture, making them highly attractive for large-scale operations where rigorous inert atmosphere techniques can be costly to maintain.[1] The workup procedure is often simpler, involving aqueous extractions to remove inorganic salts. While the reagent itself might have a comparable or slightly higher initial cost, the overall process can be more economical due to simplified handling and purification.

1-Phenylvinyl MIDA Boronate: The High-Performance, High-Cost Option

N-methyliminodiacetic acid (MIDA) boronates offer unparalleled stability, allowing for slow release of the boronic acid under reaction conditions.[2] This controlled reactivity can lead to higher yields and cleaner reaction profiles, especially with sensitive substrates. A significant advantage is the potential to recycle the MIDA ligand, which could improve the overall atom economy and reduce waste. However, the current high cost and limited commercial availability in bulk quantities are major barriers to its widespread adoption in large-scale manufacturing.

Experimental Protocols for Large-Scale Suzuki-Miyaura Coupling

The following are representative protocols for a generic Suzuki-Miyaura cross-coupling reaction on a 1 kg scale using each of the discussed reagents. Note: These are illustrative protocols and should be optimized for specific substrates and equipment.

Protocol 1: Using this compound

Materials:

  • Aryl halide (1.0 eq)

  • This compound (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1 mol%)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Solvent (e.g., Toluene/Water 4:1, 10 L/kg of aryl halide)

Procedure:

  • To a suitable reactor, charge the aryl halide, this compound, and potassium carbonate.

  • Purge the reactor with nitrogen for at least 30 minutes.

  • Add the degassed solvent mixture.

  • Add the palladium catalyst.

  • Heat the reaction mixture to 80-90 °C and monitor by HPLC.

  • Upon completion, cool the reaction to room temperature.

  • Separate the aqueous layer. Wash the organic layer with brine.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by crystallization or silica gel chromatography to remove pinacol and other impurities.

Protocol 2: Using Potassium 1-phenylvinyltrifluoroborate

Materials:

  • Aryl halide (1.0 eq)

  • Potassium 1-phenylvinyltrifluoroborate (1.5 eq)

  • Palladium catalyst (e.g., PdCl₂(dppf), 2 mol%)

  • Base (e.g., Cs₂CO₃, 3.0 eq)

  • Solvent (e.g., THF/Water 9:1, 10 L/kg of aryl halide)

Procedure:

  • To a reactor, charge the aryl halide, potassium 1-phenylvinyltrifluoroborate, and cesium carbonate.

  • Purge with nitrogen.

  • Add the degassed solvent mixture.

  • Add the palladium catalyst.

  • Heat the reaction to 70-80 °C and monitor by HPLC.

  • After completion, cool to room temperature.

  • Add ethyl acetate and water. Separate the layers.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by crystallization.

Protocol 3: Using 1-Phenylvinyl MIDA Boronate

Materials:

  • Aryl halide (1.0 eq)

  • 1-Phenylvinyl MIDA boronate (1.1 eq)

  • Palladium catalyst (e.g., Pd₂(dba)₃/SPhos, 1 mol%)

  • Base (e.g., K₃PO₄, 2.5 eq)

  • Solvent (e.g., 1,4-Dioxane/Water 5:1, 12 L/kg of aryl halide)

Procedure:

  • Charge the reactor with the aryl halide, 1-phenylvinyl MIDA boronate, and potassium phosphate.

  • Purge with nitrogen.

  • Add the degassed solvent mixture.

  • Add the palladium catalyst and ligand.

  • Heat the mixture to 90-100 °C and monitor by HPLC.

  • Upon completion, cool the reaction.

  • Add water and extract with an organic solvent (e.g., ethyl acetate).

  • The aqueous layer containing the MIDA ligand can be acidified and extracted for recycling.

  • Wash the combined organic layers with brine, dry, and concentrate.

  • Purify the product by crystallization.

Visualizing the Decision-Making Process and Reaction Pathway

To aid in the selection process, the following diagrams illustrate the logical flow of a cost-benefit analysis and the general mechanism of the Suzuki-Miyaura cross-coupling reaction.

CostBenefitAnalysis Start Reagent Selection for Large-Scale Synthesis of 1-Phenylvinyl Compound Cost Cost Analysis Start->Cost Performance Performance Evaluation Start->Performance Process Process & Safety Start->Process BulkPrice BulkPrice Cost->BulkPrice Bulk Price per Kg CatalystCost CatalystCost Cost->CatalystCost Catalyst Loading & Cost DownstreamCost DownstreamCost Cost->DownstreamCost Downstream Processing Cost Yield Yield Performance->Yield Typical Yield Purity Purity Performance->Purity Product Purity Stability Stability Performance->Stability Reagent Stability Handling Handling Process->Handling Ease of Handling Waste Waste Process->Waste Waste Stream & Atom Economy Safety Safety Process->Safety Safety Profile Decision Optimal Reagent Choice BulkPrice->Decision CatalystCost->Decision DownstreamCost->Decision Yield->Decision Purity->Decision Stability->Decision Handling->Decision Waste->Decision Safety->Decision

Cost-Benefit Analysis Workflow

SuzukiMiyaura cluster_catalytic_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd + R-X PdII R-Pd(II)-X L_n OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation + R'-B(OR)₂ PdII_R_R1 R-Pd(II)-R' L_n Transmetalation->PdII_R_R1 - X-B(OR)₂ RedElim Reductive Elimination PdII_R_R1->RedElim RedElim->Pd0 + R-R' Product Product: Ar-(1-phenylvinyl) Reagents Reactants: Ar-X 1-Phenylvinyl-B(OR)₂

General Suzuki-Miyaura Catalytic Cycle

Conclusion and Recommendations

The selection of the optimal 1-phenylvinyl boron reagent for large-scale synthesis is a multi-faceted decision that extends beyond the initial purchase price.

  • This compound remains a solid choice for its versatility and well-understood reactivity. It is particularly suitable for processes where downstream purification of the pinacol byproduct is not a significant cost driver.

  • Potassium 1-phenylvinyltrifluoroborate emerges as a strong contender for large-scale manufacturing due to its superior stability and the potential for simplified workup procedures, which can lead to significant cost savings in terms of labor, solvent usage, and cycle time.

  • 1-Phenylvinyl MIDA boronate represents the cutting-edge of this technology, offering the potential for the highest yields and cleanest reactions. While its current cost is prohibitive for most large-scale applications, it should be considered for high-value products where maximizing yield and purity is paramount, and where the investment in MIDA ligand recycling can be justified.

Ultimately, the most informed decision will come from a thorough process evaluation, including small-scale trials with each reagent to gather specific data on yield, purity, and handling characteristics within the context of the specific chemical transformation. This data-driven approach will enable researchers, scientists, and drug development professionals to confidently select the most cost-effective and efficient reagent for their large-scale synthesis needs.

References

Elucidating Reaction Mechanisms of Vinyl Boronate Esters with Isotopic Labeling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate mechanisms of chemical reactions is paramount for optimization and innovation. Isotopic labeling stands out as a powerful tool in this endeavor, offering unambiguous insights into bond-forming and bond-breaking events. This guide provides a comparative overview of the application of isotopic labeling studies in elucidating the reaction mechanisms of vinyl boronate esters, versatile intermediates in modern organic synthesis. We will explore key reaction classes, present comparative data from mechanistic studies, and provide detailed experimental protocols.

Vinyl boronate esters are key building blocks in a multitude of organic transformations, including cross-coupling reactions, hydroboration, and various functionalizations. The precise understanding of their reaction pathways, facilitated by isotopic labeling, enables the rational design of catalysts and reaction conditions to improve efficiency, selectivity, and scope.

Comparison of Mechanistic Insights from Isotopic Labeling Studies

The following sections compare the application of isotopic labeling in unraveling the mechanisms of three major reaction types involving vinyl boronate esters: the Suzuki-Miyaura cross-coupling, the hydroboration of alkynes, and electrophilic addition reactions.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. While many studies focus on aryl boronic acids, the mechanistic principles, particularly the transmetalation step, are largely applicable to their vinyl counterparts. Isotopic labeling, primarily using ¹³C, has been instrumental in dissecting this critical step.

Table 1: Comparison of Kinetic Isotope Effects (KIEs) in the Suzuki-Miyaura Reaction

Isotope LabelLabeled PositionReaction Step InvestigatedObserved KIE (k¹²/k¹³)Mechanistic ImplicationReference
¹³CC-Br of Aryl BromideOxidative Addition1.020C-Br bond cleavage is part of the rate-determining step.[1]
¹³CC-B of Aryl Boronic AcidTransmetalation1.035C-B bond cleavage is involved in the rate-determining transmetalation step.[1]

These studies, while not exclusively on vinyl boronate esters, strongly suggest that the C-B bond of the boronate ester is actively involved in the rate-determining transmetalation step of the catalytic cycle.[1]

Experimental Protocol: Determination of ¹³C Kinetic Isotope Effect for the Transmetalation Step

This protocol is adapted from studies on aryl boronic acids and can be applied to vinyl boronate esters.

1. Synthesis of ¹³C-labeled Vinyl Boronate Ester:

  • Synthesize a vinyl boronate ester with a ¹³C label at the carbon atom attached to the boron. This can be achieved by using a ¹³C-labeled precursor, for example, a ¹³C-labeled alkyne in a hydroboration reaction or a ¹³C-labeled vinyl halide in a Miyaura borylation.

2. Competitive KIE Experiment:

  • A reaction vessel is charged with a 1:1 mixture of the ¹³C-labeled vinyl boronate ester and its unlabeled counterpart.

  • The cross-coupling partner (e.g., an aryl halide), a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃) are added in a suitable solvent (e.g., THF/water).

  • The reaction is allowed to proceed to approximately 50% conversion.

3. Analysis:

  • The reaction is quenched, and the unreacted vinyl boronate ester is isolated.

  • The ¹³C enrichment of the recovered starting material is determined using quantitative NMR spectroscopy or mass spectrometry.

  • The KIE is calculated using the following equation: KIE = ln(1 - ƒ) / ln(1 - ƒ * R_s/R_₀) where ƒ is the fractional conversion, R_s is the isotope ratio of the recovered starting material, and R_₀ is the initial isotope ratio.

Logical Workflow for KIE Determination in Suzuki-Miyaura Coupling

KIE_Suzuki_Miyaura cluster_prep Substrate Preparation cluster_reaction Competitive Reaction cluster_analysis Analysis unlabeled Unlabeled Vinyl Boronate Ester mix Mix 1:1 unlabeled->mix labeled ¹³C-labeled Vinyl Boronate Ester labeled->mix reaction Suzuki-Miyaura Coupling (~50% conversion) mix->reaction React with Aryl Halide, Pd Catalyst, Base isolate Isolate Unreacted Starting Material reaction->isolate analyze Determine ¹³C Enrichment (NMR/MS) isolate->analyze calculate Calculate KIE analyze->calculate

Caption: Workflow for determining the ¹³C KIE in Suzuki-Miyaura coupling.

Hydroboration of Alkynes

The hydroboration of alkynes is a fundamental method for the synthesis of vinyl boronate esters. Deuterium labeling studies have been pivotal in understanding the stereochemistry and regiochemistry of this addition reaction, particularly in metal-catalyzed variants.

Table 2: Mechanistic Insights from Deuterium Labeling in Alkyne Hydroboration

Catalyst SystemDeuterium SourceKey FindingMechanistic ImplicationReference
Rhodium(I) complexD₂Reversible elementary steps in the catalytic cycle.The catalytic cycle is not a simple irreversible sequence.[2]
Ruthenium pincer complexD-BpinApparent trans-hydroboration proceeds via a 1,2-hydrogen shift from the alkyne to a vinylidene intermediate.The stereochemical outcome is determined by an isomerization event prior to C-B bond formation.[3]
Cobalt complexD-Bpin and deuterated alkyneThe hydrogen atom adjacent to the boron originates from HBpin, while the β-hydrogen comes from the alkyne's C-H bond.The reaction does not proceed through a simple concerted addition of H and B across the alkyne.[4]
B(C₆F₅)₃ (metal-free)Deuterated boraneAddition of the boron electrophile to the alkyne followed by intermolecular hydride transfer to the opposite face.A stepwise mechanism involving a vinylboronium intermediate.[5]

Experimental Protocol: Deuterium Labeling Study of a Ruthenium-Catalyzed Alkyne Hydroboration

This protocol is based on studies of Z-selective hydroboration.[3]

1. Synthesis of Deuterated Reagents:

  • Pinacolborane-d₁ (D-Bpin): Synthesized by the reduction of pinacol chloroboronate with a deuteride source (e.g., LiAlD₄).

  • Deuterated alkyne (e.g., Phenylacetylene-d₁): Synthesized by quenching the corresponding acetylide with D₂O.

2. Hydroboration Reactions:

  • Reaction 1: Phenylacetylene is reacted with D-Bpin in the presence of the ruthenium pincer catalyst.

  • Reaction 2: Phenylacetylene-d₁ is reacted with H-Bpin in the presence of the same catalyst.

3. Product Analysis:

  • The resulting vinyl boronate esters are isolated.

  • The position and extent of deuterium incorporation are determined by ¹H and ²H NMR spectroscopy, and mass spectrometry.

  • Analysis of the deuterium distribution in the products from both reactions allows for the elucidation of the origin of each hydrogen atom in the final product.

Proposed Mechanism for Ru-Catalyzed trans-Hydroboration

Ru_Hydroboration cluster_cycle Catalytic Cycle Ru_cat [Ru]-H A η²-Alkyne Complex [Ru](R-C≡C-H) Ru_cat->A + Alkyne - H₂ Alkyne R-C≡C-H HBpin H-Bpin B Vinylidene Intermediate [Ru]=C=C(H)R A->B 1,2-H shift C C-B Bond Formation B->C + H-Bpin D Product Release C->D Reductive Elimination D->Ru_cat + H₂ Product Product D->Product Z-Vinyl Boronate

Caption: Simplified catalytic cycle for Ru-catalyzed trans-hydroboration.

Electrophilic Addition to Vinyl Boronate Esters

The reaction of vinyl boronate esters with electrophiles can lead to a variety of functionalized products. Isotopic labeling can be used to determine whether these reactions proceed through concerted or stepwise pathways.

Table 3: Mechanistic Insights from Deuterium Labeling in Electrophilic Addition

ElectrophileDeuterium Label PositionKey FindingMechanistic ImplicationReference
AryneDeuterated vinyl boronate esterStereoselective product formation.The 1,2-metallate rearrangement proceeds through a stepwise process.

Experimental Protocol: Deuterium Labeling in the Annulative Coupling of a Vinyl Boronate Ester with an Aryne

This protocol is based on a study of aryne-triggered 1,2-metallate rearrangement.

1. Synthesis of a Deuterated Vinyl Boronate Ester:

  • A stereodefined deuterated vinyl boronate ester is synthesized, for example, by the hydroboration of a deuterated alkyne.

2. Annulative Coupling Reaction:

  • The deuterated vinyl boronate ester is treated with an aryne precursor (e.g., a 2-(trimethylsilyl)aryl triflate) and a fluoride source (e.g., CsF) to generate the aryne in situ.

  • The reaction mixture is stirred at the appropriate temperature until completion.

3. Stereochemical Analysis:

  • The cyclic borinic ester product is isolated.

  • The stereochemistry of the product, specifically the relative orientation of the deuterium atom and other substituents, is determined using advanced NMR techniques (e.g., NOESY).

  • The observed stereochemistry provides evidence for or against a concerted or stepwise mechanism.

Proposed Stepwise Mechanism for Annulative Coupling

Annulative_Coupling start Deuterated Vinyl Boronate Ester + Aryne intermediate1 Carbocation Intermediate start->intermediate1 Addition intermediate2 1,2-Metallate Rearrangement intermediate1->intermediate2 Rearrangement product Cyclic Borinic Ester intermediate2->product Cyclization

Caption: A stepwise pathway for the annulative coupling of a vinyl boronate ester.

Conclusion

Isotopic labeling is an indispensable technique for elucidating the detailed mechanisms of reactions involving vinyl boronate esters. Through the use of ¹³C and deuterium labels, researchers can gain profound insights into rate-determining steps, the origin of atoms in the final products, and the stereochemical course of complex transformations. The data and protocols presented in this guide demonstrate the power of this approach across a range of important reaction classes. For researchers, scientists, and drug development professionals, leveraging these techniques will continue to be crucial for the development of novel and efficient synthetic methodologies.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 4,4,5,5-Tetramethyl-2-(1-phenylvinyl)-1,3,2-dioxaborolane

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides guidance on the proper disposal of 4,4,5,5-Tetramethyl-2-(1-phenylvinyl)-1,3,2-dioxaborolane based on safety data sheets for structurally similar compounds. No specific Safety Data Sheet (SDS) for this compound was found. Researchers, scientists, and drug development professionals should handle this chemical with caution and consult with their institution's environmental health and safety (EHS) department for specific disposal protocols.

Immediate Safety and Handling Precautions

Proper handling is critical to ensure safety prior to disposal. Based on related pinacol boronate compounds, this compound is likely a flammable liquid and vapor that may cause skin, eye, and respiratory irritation. Some analogous compounds are water-reactive and can release flammable gases upon contact with moisture.[1]

Personal Protective Equipment (PPE):

  • Hand Protection: Wear protective gloves.[1]

  • Eye Protection: Use chemical goggles or safety glasses and a face shield.[1]

  • Skin and Body Protection: Wear suitable protective clothing.[1]

  • Respiratory Protection: In case of inadequate ventilation, wear respiratory protection.[1]

Safe Handling Procedures:

  • Work in a well-ventilated area, preferably a laboratory fume hood.[2]

  • Avoid contact with skin and eyes.[1][2]

  • Keep away from heat, sparks, open flames, and other ignition sources.[1][3][4]

  • Use only non-sparking tools and take precautionary measures against static discharge by grounding and bonding containers.[1][3][4]

  • Keep the container tightly closed when not in use.[3][4]

Step-by-Step Disposal Protocol

The primary disposal method for this type of chemical waste is through an approved waste disposal plant or a licensed hazardous material disposal company.[2]

  • Waste Identification and Segregation:

    • Label the waste container clearly as "Hazardous Waste: this compound".

    • Include hazard pictograms for flammable liquids and irritants.

    • Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.

  • Containerization:

    • Use a chemically resistant and sealable container for waste collection.

    • Ensure the container is dry before adding the waste to prevent adverse reactions.

    • Do not fill the container to more than 80% capacity to allow for vapor expansion.

  • Storage of Waste:

    • Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area.

    • The storage area should be cool, dry, and away from heat and ignition sources.

    • Store away from incompatible materials such as strong oxidizing agents and water.[1]

  • Disposal Request:

    • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.

    • Provide them with a complete and accurate description of the waste.

Spill and Emergency Procedures

In the event of a spill, follow these steps:

  • Evacuate: Evacuate all non-essential personnel from the immediate area.

  • Ventilate: Ensure adequate ventilation, but avoid creating sparks.

  • Containment: Contain the spill using a non-combustible absorbent material such as clay, diatomaceous earth, or vermiculite.[2]

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it into a suitable, sealed container for disposal.[2][3]

  • Decontamination: Clean the spill area thoroughly.

  • Reporting: Report the spill to your supervisor and the EHS department.

Quantitative Data Summary

While no specific quantitative data for this compound is available, the table below summarizes data for a related compound, 1,3-Dioxolane, to provide a general understanding of the potential physical properties.

PropertyValueSource Compound
Melting Point-95 °C / -139 °F1,3-Dioxolane
Density1.06 g/cm³ at 25 °C / 77 °F1,3-Dioxolane

Disposal Workflow Diagram

Disposal Workflow for this compound cluster_Preparation Preparation & Collection cluster_Storage Temporary Storage cluster_Disposal Final Disposal cluster_Spill Spill Response A Wear Appropriate PPE B Segregate Chemical Waste A->B C Use Labeled, Dry, and Sealed Container B->C D Store in Designated Cool, Dry, Ventilated Area C->D Transfer to Storage E Keep Away from Ignition Sources & Incompatibles D->E F Contact Institutional EHS for Pickup E->F Request Disposal G Transport to Approved Hazardous Waste Facility F->G H Incineration or Other Approved Treatment G->H S1 Evacuate & Ventilate S2 Contain with Inert Absorbent S1->S2 S3 Collect with Non-Sparking Tools S2->S3 S4 Package and Dispose as Hazardous Waste S3->S4

Caption: Disposal workflow for pinacol boronate chemical waste.

References

Personal protective equipment for handling 4,4,5,5-Tetramethyl-2-(1-phenylvinyl)-1,3,2-dioxaborolane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 4,4,5,5-Tetramethyl-2-(1-phenylvinyl)-1,3,2-dioxaborolane. The following procedures are based on established best practices for handling boronic acid derivatives. It is imperative to consult the specific Safety Data Sheet (SDS) provided by your supplier for the most comprehensive information and to adhere to your institution's safety protocols.

Immediate Safety Precautions

When handling this compound, strict adherence to safety protocols is essential to mitigate potential hazards. Based on data for structurally similar compounds, this chemical should be treated as a substance that can cause skin, eye, and respiratory irritation.[1][2][3][4]

Engineering Controls:

  • Work in a well-ventilated area, preferably within a certified chemical fume hood.[1][2]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1][2]

Hygiene Measures:

  • Avoid all personal contact, including the inhalation of dust or vapors.[1]

  • Wash hands thoroughly with soap and water after handling and before breaks.[1][2]

  • Do not eat, drink, or smoke in the laboratory.[1][4]

  • Remove any contaminated clothing immediately and wash it before reuse.[1]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory for the routine handling of this compound.

Protection Type Specific Recommendations Rationale
Eye and Face Protection Chemical safety goggles are mandatory. A full-face shield is recommended when there is a risk of splashing.[1][2][3]To protect eyes from contact, which can cause serious irritation.[1][3][4]
Hand Protection Chemically resistant gloves (e.g., nitrile rubber) should be worn. Inspect gloves before use and change them immediately if contaminated.[1][2][3][5]To prevent skin contact and potential irritation.[1][3][4]
Body Protection A laboratory coat is required. For larger quantities or tasks with a higher risk of exposure, a chemical-resistant apron should be worn over the lab coat.[1][2][5]To protect skin from accidental splashes or spills.[2]
Respiratory Protection For handling small quantities in a well-ventilated fume hood, respiratory protection may not be necessary. If dust or aerosols are generated, or if working outside a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[1][2][4]To prevent respiratory tract irritation.[2][3][4]

Operational Plan: Step-by-Step Handling Procedure

  • Preparation:

    • Ensure that a safety shower and eyewash station are readily accessible before beginning work.[2]

    • Conduct all work in a well-ventilated area, preferably within a chemical fume hood.[2]

    • Clear the work area of any clutter.

  • Donning PPE:

    • Put on all required personal protective equipment as outlined in the table above before handling the chemical.

  • Handling the Chemical:

    • Keep the container of this compound tightly closed when not in use.[2][6]

    • If the compound is a solid, avoid generating dust when transferring it.[2][3] Use appropriate tools, such as a spatula, for transfers.[2]

    • If the compound is a liquid, avoid splashing. Use only non-sparking tools if the material is flammable.[4][6]

  • Post-Handling:

    • Clean the work area to remove any residual chemical.

    • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[2]

    • Properly remove and dispose of contaminated PPE.

Disposal Plan

All waste generated from the use of this compound, including contaminated PPE and empty containers, must be considered hazardous waste.[1][2]

  • Waste Collection: Collect all chemical waste in a designated, properly labeled, and sealed container.

  • Container Labeling: The label should clearly identify the contents as hazardous waste and include the chemical name.

  • Storage: Store the waste container in a designated satellite accumulation area.

  • Disposal: Dispose of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.

Emergency Spill Procedure

  • Evacuate: Evacuate all non-essential personnel from the immediate spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill. Avoid raising dust if the material is solid.[1]

  • Clean-up: Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[3]

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

  • Report: Report the spill to the appropriate safety personnel.[1]

Caption: PPE selection workflow for handling the specified chemical.

References

×

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4,4,5,5-Tetramethyl-2-(1-phenylvinyl)-1,3,2-dioxaborolane
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.